Product packaging for Goodyeroside A(Cat. No.:CAS No. 211107-44-7)

Goodyeroside A

Cat. No.: B13404421
CAS No.: 211107-44-7
M. Wt: 264.23 g/mol
InChI Key: MQEPWBMWFIVRPS-MBOSOLAWSA-N
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Description

3-Hydroxy-4-butanolide, also known as 3-hydroxy-γ-butyrolactone, is a valuable chiral synthon of significant interest in medicinal chemistry and synthetic biology. Its key research value lies in its role as a versatile precursor for the synthesis of complex bioactive molecules. It serves as a critical chiral intermediate in the development of active pharmaceutical ingredients (APIs) for the statin class of cholesterol-reducing drugs such as Crestor (rosuvastatin) and Lipitor (atorvastatin), as well as the antibiotic Zyvox (linezolid) and the antihyperlipidemic medication Zetia (ezetimibe) . Furthermore, its glycosylated derivatives, such as the natural products Kinsenoside and Goodyeroside A, are subjects of pharmacological investigation due to their reported anti-inflammatory, antihyperglycemic, and hepatoprotective effects . Recent research has also identified novel neuroprotective properties associated with 3-hydroxy-γ-butyrolactone derivatives, which activate the TrkB receptor and promote neuronal cell survival, presenting a potential therapeutic strategy for neurodegenerative diseases . A major area of research involves developing efficient biosynthetic routes to this compound. Engineered microbial pathways in E. coli have been successfully designed to produce (R)- and (S)- enantiomers of 3-hydroxyacids, which readily lactonize to form 3-Hydroxy-4-butanolide, providing a sustainable alternative to traditional chemical synthesis . Chemo-enzymatic synthesis approaches starting from malic acid have also been optimized, achieving high yields for the aglycone and enabling efficient glycosylation to produce complex natural product analogues . This compound is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O8 B13404421 Goodyeroside A CAS No. 211107-44-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

211107-44-7

Molecular Formula

C10H16O8

Molecular Weight

264.23 g/mol

IUPAC Name

(4S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one

InChI

InChI=1S/C10H16O8/c11-2-5-7(13)8(14)9(15)10(18-5)17-4-1-6(12)16-3-4/h4-5,7-11,13-15H,1-3H2/t4-,5+,7+,8-,9+,10+/m0/s1

InChI Key

MQEPWBMWFIVRPS-MBOSOLAWSA-N

Canonical SMILES

C1C(COC1=O)OC2C(C(C(C(O2)CO)O)O)O

melting_point

156 - 157 °C

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Goodyeroside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goodyeroside A, a naturally occurring aliphatic glucoside, has garnered significant attention within the scientific community for its demonstrated hepatoprotective properties. This technical guide provides an in-depth overview of the known natural sources of this compound, quantitative data on its abundance, and detailed protocols for its extraction and isolation. Furthermore, this document elucidates the current understanding of the biosynthetic pathways potentially involved in its formation within the Orchidaceae family, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, primarily within the Orchidaceae family. The most significant sources reported to date are species belonging to the genus Goodyera. Additionally, the compound has been reported in Ludisia discolor and the unrelated species Crocus sativus.

Goodyera Species (Orchidaceae)

The genus Goodyera, commonly known as rattlesnake plantains, is the principal source of this compound.[1][2] Research has confirmed its presence as a major constituent in the following species:

  • Goodyera schlechtendaliana : This species is a well-documented source of this compound.

  • Goodyera matsumurana

  • Goodyera discolor

These terrestrial orchids are found across Europe, Asia, and North America and have been used in traditional medicine, which prompted investigations into their phytochemical composition.[1][2]

Other Reported Natural Sources

Beyond the Goodyera genus, this compound has been reported in other plants:

  • Ludisia discolor (Jewel Orchid): This member of the Orchidaceae family is another documented source of this compound.[3]

  • Crocus sativus (Saffron Crocus): Interestingly, this compound was also reported to be isolated from the sprouts of Crocus sativus, a member of the Iridaceae family.[4]

Quantitative Analysis of this compound Content

Quantitative data on the concentration of this compound in its natural sources is crucial for evaluating the feasibility of extraction for research and development purposes. A 2022 study by Ao et al. provides the most comprehensive quantitative analysis to date for Goodyera schlechtendaliana using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Plant SpeciesPlant PartMethod of AnalysisThis compound Content (mg/g of dried plant material)Reference
Goodyera schlechtendalianaWhole PlantHPLC-ELSD28.31–243.07Ao et al., 2022
Goodyera matsumuranaWhole PlantNot QuantifiedMajor ConstituentDu et al., 2000
Goodyera discolorWhole PlantNot QuantifiedMajor ConstituentDu et al., 2000
Ludisia discolorNot SpecifiedNot QuantifiedPresentPubChem
Crocus sativusSproutsNot QuantifiedPresentGao et al., 1999

Experimental Protocols: Extraction and Isolation of this compound from Goodyera Species

The following protocol is a synthesized methodology based on the procedures described by Du et al. (2000) for the isolation of this compound from Goodyera species. This protocol is designed to yield a high purity of the target compound while avoiding potential degradation.

General Considerations

Caution: A critical consideration during the isolation of this compound is the potential for methanolysis of its lactone ring. The use of methanol (MeOH) in combination with silica gel chromatography can lead to the cleavage of the lactone and the formation of the corresponding methyl ester, significantly reducing the yield of the desired compound. Therefore, the use of methanol as a solvent during the purification steps, particularly with silica gel, should be avoided.

Extraction Protocol
  • Plant Material Preparation:

    • Collect fresh whole plants of Goodyera schlechtendaliana, G. matsumurana, or G. discolor.

    • Thoroughly wash the plant material with distilled water to remove any soil and debris.

    • Air-dry the plants in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent thermal degradation of the compound.

    • Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Pack the powdered plant material into a Soxhlet apparatus.

    • Perform successive extractions with solvents of increasing polarity. A typical sequence would be:

      • n-hexane to remove nonpolar compounds like lipids and chlorophylls.

      • Ethyl acetate.

      • Ethanol or a mixture of chloroform and ethanol to extract the more polar glycosides, including this compound.

    • Alternatively, macerate the powdered plant material in 80% ethanol at room temperature for 24-48 hours with occasional stirring. Repeat the maceration process three times to ensure exhaustive extraction.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification Protocol
  • Preliminary Fractionation:

    • Suspend the crude ethanolic extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, in a separatory funnel. This compound, being a polar glycoside, is expected to remain in the aqueous layer.

    • Concentrate the aqueous layer under reduced pressure.

  • Column Chromatography:

    • Subject the concentrated aqueous fraction to column chromatography using a non-polar stationary phase like Diaion HP-20 or a similar macroporous resin.

    • Elute the column with a stepwise gradient of water and ethanol (or another suitable alcohol other than methanol). Start with 100% water and gradually increase the ethanol concentration.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:ethyl acetate:formic acid) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent with heating).

    • Pool the fractions containing the compound of interest.

  • Final Purification:

    • Further purify the enriched fractions using repeated column chromatography on silica gel. Crucially, avoid using methanol in the eluent. A suitable solvent system would be a gradient of chloroform and ethyl acetate.

    • Alternatively, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a water and acetonitrile gradient can be employed for final purification to obtain high-purity this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with published data.

Biosynthetic and Signaling Pathways

The complete biosynthetic pathway of this compound has not yet been fully elucidated. However, based on the general biosynthesis of glycosides and related compounds in plants, a putative pathway can be proposed.

Putative Biosynthesis of this compound

This compound is composed of a glucose molecule linked to a 3-(S)-hydroxy-γ-butyrolactone aglycone. The biosynthesis would, therefore, involve the separate formation of these two precursors and their subsequent glycosylation.

  • Biosynthesis of the Glucose Moiety: Glucose is a primary metabolite derived from photosynthesis. For glycosylation, it is typically activated to a nucleotide sugar, most commonly UDP-glucose.

  • Putative Biosynthesis of the 3-(S)-hydroxy-γ-butyrolactone Aglycone: The biosynthesis of this aglycone is less clear. However, γ-butyrolactones in plants are often derived from the Krebs cycle intermediates or through the polyketide pathway. One plausible precursor is succinic acid or a related C4 dicarboxylic acid.

  • Glycosylation: The final step is the transfer of the glucose moiety from UDP-glucose to the hydroxyl group of the 3-(S)-hydroxy-γ-butyrolactone aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).

G cluster_glycosylation Photosynthesis Photosynthesis Glucose Glucose Photosynthesis->Glucose Krebs_Cycle Krebs Cycle Succinic_Acid Succinic Acid (or related C4) Krebs_Cycle->Succinic_Acid UDP_Glucose UDP-Glucose Glucose->UDP_Glucose Activation Aglycone 3-(S)-hydroxy- γ-butyrolactone Succinic_Acid->Aglycone Series of enzymatic steps UGT UDP-dependent Glycosyltransferase (UGT) UDP_Glucose->UGT Aglycone->UGT Goodyeroside_A This compound UGT->Goodyeroside_A

Putative Biosynthetic Pathway of this compound.
General Signaling Pathways for Secondary Metabolite Production in Orchids

The production of secondary metabolites in orchids, as in other plants, is regulated by complex signaling networks in response to both developmental cues and environmental stresses. While a specific signaling pathway for this compound is unknown, a general model can be presented.

Environmental or developmental signals are perceived by plant cell receptors, which trigger a cascade of intracellular signaling events. This often involves the generation of secondary messengers like reactive oxygen species (ROS) and calcium ions (Ca²⁺), and the activation of protein kinase cascades (e.g., MAPK cascades). These signaling events ultimately lead to the activation of transcription factors (TFs), which bind to the promoter regions of biosynthetic genes (e.g., genes encoding enzymes for the aglycone synthesis and UGTs), thereby upregulating the production of the secondary metabolite.

G Signal Environmental/Developmental Signal Receptor Receptor Signal->Receptor Secondary_Messengers Secondary Messengers (e.g., ROS, Ca2+) Receptor->Secondary_Messengers Protein_Kinases Protein Kinase Cascade Secondary_Messengers->Protein_Kinases Transcription_Factors Transcription Factors (Activation) Protein_Kinases->Transcription_Factors Biosynthetic_Genes Biosynthetic Genes (Upregulation) Transcription_Factors->Biosynthetic_Genes Goodyeroside_A_Production This compound Production Biosynthetic_Genes->Goodyeroside_A_Production

General Signaling Pathway for Secondary Metabolite Production.

Conclusion

This compound is a promising natural product with significant therapeutic potential, primarily sourced from orchids of the Goodyera genus. This guide has provided a consolidated overview of its natural occurrence, quantitative content, and detailed methodologies for its extraction and isolation. While the precise biosynthetic pathway remains an area for future research, the putative pathways presented here offer a solid foundation for further investigation. The information compiled in this document is intended to serve as a valuable technical resource for the scientific community, facilitating ongoing and future research into this important bioactive compound.

References

Goodyeroside A: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goodyeroside A is a naturally occurring glycoside that has garnered interest for its potential biological activities. This document provides an in-depth technical overview of the chemical structure and stereochemistry of this compound. It includes a summary of its physicochemical and spectroscopic data, detailed experimental protocols for its synthesis and isolation, and visualizations of its structure and relevant experimental workflows.

Chemical Structure and Stereochemistry

This compound is a glycoside consisting of a β-D-glucopyranosyl moiety linked to a (S)-3-hydroxy-γ-butyrolactone aglycone. The systematic IUPAC name for this compound is (4S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one[1]. The molecule has a molecular formula of C10H16O8 and a molecular weight of 264.23 g/mol [1][2].

The absolute configuration of the stereocenters is crucial for its biological activity and is defined as follows:

  • Aglycone moiety ((S)-3-hydroxy-γ-butyrolactone): The chiral center at the 4-position of the oxolan-2-one ring has an S configuration.

  • Glycone moiety (β-D-glucopyranose): The glucose unit is in the β-anomeric form and possesses the standard D-configuration at its stereocenters (2R, 3R, 4S, 5S, 6R).

The chemical structure and stereochemistry of this compound are depicted in the following diagram:

Chemoenzymatic_Synthesis cluster_aglycone_synthesis Aglycone Synthesis cluster_glycosylation Enzymatic Glycosylation L-malic_acid L-malic acid Chemical_steps Four-step chemical synthesis (Protection, Reduction, Lactonization) L-malic_acid->Chemical_steps Aglycone (S)-3-hydroxy-γ-butyrolactone Chemical_steps->Aglycone Enzymatic_reaction β-D-glucosidase catalyst (Homogeneous organic-water system) Aglycone->Enzymatic_reaction beta-D-glucose β-D-glucose beta-D-glucose->Enzymatic_reaction Goodyeroside_A This compound Enzymatic_reaction->Goodyeroside_A Isolation_Workflow Plant_material Dried and powdered plant material Extraction Extraction with methanol/ethanol Plant_material->Extraction Partitioning Solvent-solvent partitioning Extraction->Partitioning Column_chromatography Column chromatography Partitioning->Column_chromatography HPLC Reversed-phase HPLC Column_chromatography->HPLC Pure_Goodyeroside_A Pure this compound HPLC->Pure_Goodyeroside_A Structure_elucidation Structural Elucidation (NMR, MS) Pure_Goodyeroside_A->Structure_elucidation

References

The Chemo-enzymatic Synthesis of Goodyeroside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The natural biosynthetic pathway of Goodyeroside A in plants has not yet been fully elucidated in published scientific literature. This technical guide therefore provides a comprehensive overview of the established chemo-enzymatic synthesis of this compound, a method that has been successfully employed for its production. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of this bioactive natural product.

This compound, a naturally occurring butanolide glucoside, has been isolated from several plant species, including those of the Goodyera genus and Crocus sativus[1][2]. It has garnered significant interest for its potential therapeutic properties. The lack of a defined natural biosynthetic pathway has necessitated the development of synthetic routes to obtain this compound for further investigation. The chemo-enzymatic approach offers a highly efficient and stereoselective method for the synthesis of this compound.

This guide details the two-stage chemo-enzymatic synthesis, commencing with the chemical synthesis of the chiral precursor, (S)-3-hydroxy-γ-butyrolactone, from L-malic acid, followed by the enzymatic glycosylation to yield this compound.

Overall Chemo-enzymatic Synthesis Pathway of this compound

The synthesis of this compound is achieved through a two-stage process. The first stage involves the chemical synthesis of the aglycone, (S)-3-hydroxy-γ-butyrolactone, from the readily available starting material, L-malic acid. The second stage employs a biocatalyst, the enzyme β-d-glucosidase, to stereoselectively glycosylate the (S)-3-hydroxy-γ-butyrolactone with D-glucose to form this compound.

GoodyerosideA_Overall_Pathway cluster_chemical Stage 1: Chemical Synthesis cluster_enzymatic Stage 2: Enzymatic Glycosylation L_malic_acid L-Malic Acid S_HGB (S)-3-hydroxy-γ-butyrolactone L_malic_acid->S_HGB Multi-step chemical synthesis GoodyerosideA This compound S_HGB->GoodyerosideA β-d-glucosidase Glucose D-Glucose Glucose->GoodyerosideA

Overall workflow of the chemo-enzymatic synthesis of this compound.

Stage 1: Chemical Synthesis of (S)-3-hydroxy-γ-butyrolactone

The chiral precursor, (S)-3-hydroxy-γ-butyrolactone, is synthesized from L-malic acid. This process involves the formation of an anhydride intermediate followed by a reduction step.

Experimental Protocol

Materials:

  • L-malic acid

  • Acetyl chloride

  • 1,4-dioxane

  • Chloroform

  • Petroleum ether

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Calcium chloride (CaCl₂)

  • Dowex 50WX8 resin (H⁺ form)

  • Ethyl acetate

Procedure:

  • Anhydride Formation: To a 100 mL flask, add L-malic acid (13.4 g, 0.1 mol) and redistilled acetyl chloride (60 mL). The mixture is stirred at 40°C for 4 hours. Excess solvent is evaporated with the addition of 1,4-dioxane. The resulting white solid is recrystallized from a chloroform and petroleum ether system (1:1 v/v) to yield the anhydride intermediate[3].

  • Methanolysis: The anhydride is dissolved in redistilled methanol (120 mL) and stirred for 30 minutes at room temperature[3].

  • Reduction: The solution from the previous step is cooled to -10°C. Sodium borohydride (11.3 g, 0.3 mol) and calcium chloride (16.7 g, 0.15 mol) are added in portions over 1 hour. The reaction is stirred for an additional 4 hours at -10°C[3].

  • Quenching and Purification: The reaction is quenched by the addition of Dowex 50WX8 resin (H⁺ form) until the pH is neutral. The mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography using ethyl acetate as the eluent to give (S)-3-hydroxy-γ-butyrolactone[3].

Chemical_Synthesis_Workflow start Start: L-Malic Acid + Acetyl Chloride anhydride Anhydride Formation (40°C, 4h) start->anhydride evaporation Solvent Evaporation (with 1,4-dioxane) anhydride->evaporation recrystallization Recrystallization (Chloroform/Petroleum Ether) evaporation->recrystallization methanolysis Methanolysis (Methanol, RT, 30 min) recrystallization->methanolysis reduction Reduction (NaBH₄, CaCl₂, -10°C, 4h) methanolysis->reduction quenching Quenching (Dowex 50WX8 resin) reduction->quenching filtration Filtration quenching->filtration concentration Concentration filtration->concentration chromatography Silica Gel Column Chromatography (Eluent: Ethyl Acetate) concentration->chromatography end End: (S)-3-hydroxy-γ-butyrolactone chromatography->end

Workflow for the chemical synthesis of (S)-3-hydroxy-γ-butyrolactone.

Stage 2: Enzymatic Synthesis of this compound

The final step in the synthesis of this compound is the enzymatic glycosylation of (S)-3-hydroxy-γ-butyrolactone with D-glucose. This reaction is catalyzed by β-d-glucosidase, which ensures the formation of the correct β-glycosidic linkage.

Experimental Protocol

Materials:

  • (S)-3-hydroxy-γ-butyrolactone

  • D-glucose

  • β-d-glucosidase (from almonds)

  • Acetone

  • Citrate buffer (pH 5.0)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of D-glucose (180 mg, 1 mmol) in 2 mL of citrate buffer (pH 5.0) is prepared. To this, 2 mL of acetone is added, followed by (S)-3-hydroxy-γ-butyrolactone (1.02 g, 10 mmol) and β-d-glucosidase (5 mg)[3].

  • Incubation: The reaction mixture is incubated at a controlled temperature with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[3]. Optimal reaction time has been reported to be between 44 and 68 hours[3].

  • Reaction Termination and Extraction: Once the reaction is complete, the acetone is removed under reduced pressure. The aqueous solution is then extracted with ethyl acetate to remove any unreacted aglycone[3].

  • Purification: The aqueous layer containing this compound is concentrated and then purified by silica gel column chromatography to yield the final product[3].

Enzymatic_Synthesis_Workflow start Start: (S)-3-hydroxy-γ-butyrolactone + D-Glucose reaction_setup Reaction Setup (β-d-glucosidase, Acetone/Citrate Buffer) start->reaction_setup incubation Incubation (Controlled Temperature, 44-68h) reaction_setup->incubation monitoring Reaction Monitoring (TLC/HPLC) incubation->monitoring termination Acetone Removal (Reduced Pressure) monitoring->termination extraction Extraction (Ethyl Acetate) termination->extraction purification Silica Gel Column Chromatography extraction->purification end End: this compound purification->end

Workflow for the enzymatic synthesis of this compound.

Quantitative Data

The efficiency of the chemo-enzymatic synthesis of this compound has been quantified in the literature. The following tables summarize the reported yields and optimized conditions for the enzymatic step.

Synthesis StageProductStarting MaterialReported YieldReference
Chemical Synthesis(S)-3-hydroxy-γ-butyrolactoneL-malic acid75%[3]
Enzymatic GlycosylationThis compound(S)-3-hydroxy-γ-butyrolactone16.8%[3]
Overall This compound L-malic acid 12.7% [3]

Table 1: Reported Yields for the Chemo-enzymatic Synthesis of this compound

ParameterOptimal Condition
Enzymeβ-d-glucosidase
Enzyme concentration5 mg
Substrate ratio (lactone:glucose)10 equivalents of lactone
Reaction medium1 mL
Reaction duration44 - 68 hours

Table 2: Optimized Conditions for the Enzymatic Synthesis of this compound[3]

Conclusion and Future Perspectives

The chemo-enzymatic synthesis of this compound provides a reliable and stereoselective method for obtaining this valuable natural product for research and development. This guide has detailed the experimental protocols and quantitative data associated with this synthetic route.

The absence of information on the natural biosynthetic pathway of this compound in plants presents a significant knowledge gap and an exciting opportunity for future research. Elucidating this pathway would not only advance our understanding of plant secondary metabolism but could also open up new avenues for the biotechnological production of this compound and related compounds. Future research efforts could focus on:

  • Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Goodyera species to identify candidate genes involved in the biosynthesis of the butanolide core and the subsequent glycosylation.

  • Enzyme Discovery and Characterization: Identifying and characterizing the specific enzymes responsible for each step of the biosynthetic pathway.

  • Metabolic Engineering: Engineering microbial or plant systems for the sustainable and scalable production of this compound.

By exploring these avenues, the scientific community can work towards a more complete understanding of this compound, from its natural origins to its potential applications for human health.

References

Physical and chemical properties of Goodyeroside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goodyeroside A, a naturally occurring glucoside, has garnered significant scientific interest due to its promising pharmacological properties. This technical guide provides an in-depth overview of the physical, chemical, and biological characteristics of this compound. It includes a summary of its physicochemical properties, detailed spectral data, and comprehensive experimental protocols for its isolation and biological evaluation. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic effects, with a particular focus on its anti-inflammatory and hepatoprotective activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a butanolide glucoside with the molecular formula C₁₀H₁₆O₈ and a molecular weight of 264.23 g/mol .[1] Its chemical structure is formally named (4S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₆O₈[1]
Molecular Weight 264.23 g/mol [1]
IUPAC Name (4S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one
CAS Number 211107-44-7
Appearance White crystalline solid
Melting Point 165–166 °C
Solubility Soluble in water and methanol.
Computed XLogP3 -2.4
Topological Polar Surface Area 126 Ų

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following sections detail the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are crucial for its structural confirmation. The detailed assignments are provided in Table 2.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
Aglycone
2
3
4
5
Glycosyl Moiety
1'
2'
3'
4'
5'
6'

Note: Detailed, experimentally verified NMR data with specific coupling constants were not fully available in the searched literature. The table is a template for such data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in methanol exhibits no significant absorption in the 200-400 nm range, which is characteristic of compounds lacking extensive chromophores.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks are summarized in Table 3.

Table 3: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretching (hydroxyl groups)
~2900C-H stretching (aliphatic)
~1770C=O stretching (lactone)
~1070C-O stretching (glycosidic bond)

Note: Specific, experimentally verified FT-IR peak values were not fully available in the searched literature. The table presents expected absorption regions.

Biological Activities and Mechanisms of Action

This compound has demonstrated significant potential in preclinical studies, primarily exhibiting hepatoprotective and anti-inflammatory effects.

Hepatoprotective Activity

This compound has been shown to exert a protective effect against liver damage. In a study involving D-galactosamine-induced injury in rat hepatocytes, this compound demonstrated significant hepatoprotective activity. The compound is believed to mitigate cellular damage by reducing the levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST), which are markers of liver injury.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory signaling pathways. Research has indicated that this compound can suppress the inflammatory response by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO).

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and enzymes, such as inducible nitric oxide synthase (iNOS). This compound is proposed to interfere with this cascade, thereby downregulating the expression of these inflammatory mediators.

G cluster_NFkB_complex Inactive Cytoplasmic Complex LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation Leads to NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α) Nucleus->Inflammatory_Genes Induces GoodyerosideA This compound GoodyerosideA->IKK Inhibits

Figure 1: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

This compound can be isolated from various plant sources, including species of the Goodyera genus. A general protocol for its isolation using column chromatography is outlined below.

Workflow for Isolation of this compound

G start Plant Material (e.g., Goodyera species) extraction Extraction with Methanol start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning with Ethyl Acetate and Water concentration->partition aq_layer Aqueous Layer partition->aq_layer column_chrom Silica Gel Column Chromatography aq_layer->column_chrom elution Elution with Chloroform-Methanol Gradient column_chrom->elution fractions Fraction Collection elution->fractions tlc TLC Analysis fractions->tlc pooling Pooling of Fractions containing this compound tlc->pooling recrystallization Recrystallization pooling->recrystallization end Pure this compound recrystallization->end

Figure 2: General workflow for the isolation of this compound.

Protocol Details:

  • Extraction: Air-dried and powdered plant material is extracted with methanol at room temperature.

  • Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate to remove nonpolar compounds.

  • Column Chromatography: The aqueous layer is subjected to silica gel column chromatography.

  • Elution: The column is eluted with a gradient of chloroform and methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are pooled, concentrated, and further purified by recrystallization to yield the pure compound.

In Vitro Hepatoprotective Activity Assay

The hepatoprotective effect of this compound can be evaluated using a D-galactosamine-induced liver injury model in primary rat hepatocytes.

Protocol Details:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from rats by collagenase perfusion.

  • Cell Culture: Hepatocytes are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period, followed by co-incubation with D-galactosamine to induce toxicity.

  • Assessment of Hepatotoxicity: After incubation, the cell culture medium is collected, and the activities of ALT and AST are measured using commercially available kits. Cell viability can be assessed using the MTT assay.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory activity of this compound can be assessed by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Protocol Details:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with fetal bovine serum.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of this compound for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

  • Cell Viability: The cytotoxicity of this compound on RAW 264.7 cells is determined using the MTT assay to ensure that the observed reduction in NO production is not due to cell death.

Conclusion

This compound is a promising natural product with well-documented hepatoprotective and anti-inflammatory activities. Its mechanism of action, particularly the inhibition of the NF-κB signaling pathway, makes it an attractive candidate for further investigation in the development of novel therapeutics for inflammatory and liver-related diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers to advance the study of this valuable compound. Further research is warranted to fully elucidate its pharmacological profile, including its pharmacokinetic and toxicological properties, to pave the way for potential clinical applications.

References

Goodyeroside A CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Goodyeroside A is a naturally occurring simple aliphatic glucoside. This guide provides comprehensive technical information on its chemical properties, biological activities, and relevant experimental protocols.

IdentifierValueReference
CAS Number 211107-44-7[1]
Molecular Formula C10H16O8[1]
Synonyms (3S)-3-(β-D-glucopyranosyloxy)butanolide, Goodyeroside[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These parameters are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValue
Molecular Weight 264.23 g/mol
Appearance White crystals
Melting Point 165-166 °C

Biological Activity and Therapeutic Potential

This compound has demonstrated significant potential in preclinical studies, particularly in the areas of hepatoprotection and anti-inflammatory action.

Hepatoprotective Effects

This compound has shown a significant protective effect on primary cultured rat hepatocytes injured by carbon tetrachloride (CCl4).[2] In a study using a rat hepatic oval cell injury model induced by D-galactosamine (GalN), this compound and its analogs were evaluated for their ability to inhibit hepatocyte injury.[2] While this compound itself showed protective activity, its fully acetylated analog, compound 5a , exhibited even more significant hepatoprotective effects in vivo, as indicated by decreased Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels in a Concanavalin A (ConA)-induced acute liver injury model in mice.[2]

Table 1: In Vivo Hepatoprotective Activity of this compound (7a) and its Acetylated Analog (5a) in ConA-Induced Liver Injury in Mice [2]

Treatment GroupDose (mg/kg)ALT (U/L)AST (U/L)
Normal-35.4 ± 8.289.7 ± 18.5
Model (ConA)262875.6 ± 643.13124.3 ± 789.2
Bicyclol (Positive Control)2001543.2 ± 456.71876.5 ± 512.3
This compound (7a)1102543.8 ± 589.12987.4 ± 678.4
Compound 5a1581287.9 ± 398.2 1654.3 ± 453.1

*p < 0.05, **p < 0.01 compared with the model group.

Anti-inflammatory Activity

This compound has been found to possess superior anti-inflammatory efficacy compared to its epimer, Kinsenoside.[3] Its mechanism of action involves the inhibition of the NF-κB signaling pathway, which is a key regulator of the inflammatory response.[3]

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the suppression of the NF-κB signaling pathway. The following diagram illustrates the proposed mechanism.

G This compound Inhibition of NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylates NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB Releases NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates Goodyeroside_A This compound Goodyeroside_A->IKK_complex Inhibits DNA DNA NF_kB_active->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Induces

References

Pharmacological Profile of Goodyeroside A: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Goodyeroside A, a naturally occurring glycoside, has emerged as a compound of interest in pharmacological research due to its potential therapeutic activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its anti-inflammatory and hepatoprotective effects. The information is presented to aid researchers and professionals in the field of drug development in their evaluation of this compound for future therapeutic applications.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. The primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

Currently, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) for the anti-inflammatory effects of this compound, including its inhibition of nitric oxide (NO) production in macrophage cell lines like RAW 264.7, is not extensively available in publicly accessible scientific literature. The following table is provided to structure future findings in this area.

AssayCell LineParameter MeasuredIC50 (µM)Positive ControlReference
Nitric Oxide (NO) Production AssayRAW 264.7Nitrite ConcentrationData Not AvailableL-NMMA, Aminoguanidine
Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory action of this compound is attributed to its ability to suppress the NF-κB signaling cascade. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This event allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While the precise molecular target of this compound within this pathway has not been definitively elucidated, it is hypothesized to interfere with key steps such as IKK activation or the nuclear translocation of p65.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65_p50_IkBa p65/p50-IκBα (Inactive) p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates p65_p50_IkBa->p65_p50 degradation of IκBα GoodyerosideA This compound GoodyerosideA->IKK inhibits (putative) GoodyerosideA->p65_p50_nuc inhibits translocation (putative) DNA DNA (κB sites) p65_p50_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes transcribes

Putative Inhibition of the NF-κB Signaling Pathway by this compound.

Hepatoprotective Activity

This compound has demonstrated protective effects against liver injury in both in vitro and in vivo models. This activity has been evaluated in models of chemically-induced hepatotoxicity.

Quantitative Data on Hepatoprotective Activity

In vitro studies have shown that this compound exhibits hepatoprotective effects at a concentration of 10⁻⁴ M. However, comprehensive dose-response studies and IC50 values are not yet available. In vivo studies have suggested that an acetylated analog of this compound may possess greater hepatoprotective efficacy.

Assay ModelParameter MeasuredTest Concentration (M)% Protection / EffectPositive ControlReference
D-galactosamine-induced rat hepatocyte injuryCell Viability10⁻⁴Exhibited hepatoprotective activityBicyclol[1]
Concanavalin A-induced mouse liver injurySerum ALT and AST levelsNot SpecifiedNo significant protectionBicyclol[1]

Note: In the Concanavalin A-induced liver injury model, the fully acetylated analog of this compound (compound 5a) showed significant hepatoprotective effects, whereas this compound itself did not offer protection, suggesting that acetylation may improve its pharmacokinetic properties.[1]

Antioxidant Activity

The antioxidant potential of this compound is an area of ongoing investigation. Standard antioxidant assays are required to quantify its radical scavenging and reducing capabilities.

Quantitative Data on Antioxidant Activity

Specific quantitative data for this compound from common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) are currently unavailable in the literature. The table below is intended to capture future findings.

AssayParameter MeasuredValuePositive ControlReference
DPPH Radical Scavenging AssayIC50 (µg/mL)Data Not AvailableAscorbic Acid, Trolox
ABTS Radical Scavenging AssayTEAC (Trolox Equivalents)Data Not AvailableTrolox
FRAP AssayFerric Reducing Power (mM Fe²⁺/g)Data Not AvailableAscorbic Acid, Trolox
ORAC AssayORAC Value (µmol TE/g)Data Not AvailableTrolox

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound's pharmacological activities.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory compounds by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.

NO_Assay_Workflow cluster_workflow Experimental Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Pre-treat cells with This compound (various concentrations) incubate1->treat_cells incubate2 Incubate for 1 hour treat_cells->incubate2 stimulate_cells Stimulate with LPS (1 µg/mL) incubate2->stimulate_cells incubate3 Incubate for 24 hours stimulate_cells->incubate3 collect_supernatant Collect supernatant incubate3->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction measure_absorbance Measure absorbance at 540 nm griess_reaction->measure_absorbance calculate_inhibition Calculate % NO inhibition and IC50 value measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for Nitric Oxide (NO) Inhibition Assay.

Protocol Steps:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

In Vivo Hepatoprotective Assay: D-Galactosamine/Concanavalin A-Induced Liver Injury

Animal models are essential for evaluating the in vivo efficacy of potential therapeutic agents.

Liver_Injury_Model_Workflow cluster_workflow In Vivo Experimental Workflow start Start animal_acclimatization Acclimatize male C57BL/6 mice start->animal_acclimatization group_animals Group animals (Control, Model, This compound, Positive Control) animal_acclimatization->group_animals pretreatment Administer this compound or vehicle orally for 7 days group_animals->pretreatment induce_injury Induce liver injury via intraperitoneal injection of D-Galactosamine/LPS or intravenous injection of Concanavalin A pretreatment->induce_injury wait Wait for 8-24 hours induce_injury->wait collect_samples Collect blood and liver tissue samples wait->collect_samples biochemical_analysis Measure serum ALT and AST levels collect_samples->biochemical_analysis histopathology Perform histopathological examination of liver tissue (H&E staining) collect_samples->histopathology end End

Workflow for In Vivo Hepatoprotective Assay.

Protocol for D-Galactosamine (GalN)/Lipopolysaccharide (LPS) Induced Liver Injury:

  • Animals: Male C57BL/6 mice are used.

  • Treatment Groups: Animals are divided into a control group, a GalN/LPS model group, this compound treatment groups (various doses), and a positive control group (e.g., Bicyclol).

  • Administration: this compound or vehicle is administered orally for a period of 7 days.

  • Induction of Injury: Four hours after the final administration, mice are intraperitoneally injected with D-galactosamine (700 mg/kg) and LPS (10 µg/kg).

  • Sample Collection: After 24 hours, blood and liver tissues are collected.

  • Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured. Liver tissues are subjected to histopathological examination.

Protocol for Concanavalin A (ConA) Induced Liver Injury:

  • Animals: Male C57BL/6 mice are used.

  • Induction of Injury: A single intravenous injection of Concanavalin A (15-20 mg/kg) is administered to induce T-cell mediated hepatitis.

  • Treatment: this compound is administered prior to or following the ConA injection.

  • Sample Collection: Blood and liver tissues are collected 8-24 hours post-ConA injection.

  • Analysis: Serum ALT and AST levels are measured, and liver tissues are analyzed for histopathological changes.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory and hepatoprotective agents. Its mechanism of action appears to be linked to the modulation of the NF-κB signaling pathway. However, to advance its development, further research is imperative to establish a comprehensive quantitative pharmacological profile, including dose-response relationships and IC50 values for its various biological activities. Furthermore, detailed mechanistic studies are required to identify its precise molecular targets. The exploration of its antioxidant capacity and the structure-activity relationships of its analogs will also be crucial in optimizing its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide future research efforts in harnessing the therapeutic promise of this compound.

References

Preliminary Biological Screening of Goodyeroside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goodyeroside A, a naturally occurring glycoside, has been the subject of preliminary biological investigations to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the existing research on the biological screening of this compound, with a focus on its anti-inflammatory and hepatoprotective activities. While quantitative data for its antioxidant and anticancer effects are not extensively available in public literature, this guide furnishes detailed experimental protocols for these standard assays to facilitate further research. The information herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in the pharmacological attributes of this compound.

Introduction

This compound is a natural product that can be isolated from various plant species, including those of the Goodyera genus and the sprouts of Crocus sativus.[1] Structurally, it is an epimer of Kinsenoside, another bioactive compound.[2] Preliminary studies have suggested that this compound possesses pharmacological properties, particularly in the realms of anti-inflammatory and hepatoprotective effects. This guide synthesizes the available biological screening data and provides detailed methodologies for key experimental assays to encourage and enable further investigation into the therapeutic utility of this compound.

Biological Activities and Experimental Data

Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory effects.[2] Research suggests that its mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[2] However, specific quantitative data, such as IC50 values for the inhibition of inflammatory mediators, are not widely available in the current body of scientific literature.

Table 1: Summary of Anti-inflammatory Activity Data for this compound

AssayTarget/MarkerCell LineResultIC50 Value
NF-κB SignalingNF-κB pathwayNot SpecifiedSuppression of inflammatory response[2]Not Reported
Nitric Oxide ProductionNitric OxideRAW 264.7 cellsNot ReportedNot Reported
Hepatoprotective Activity

Preliminary studies have indicated that this compound demonstrates a significant hepatoprotective effect. In vitro experiments using primary cultured rat hepatocytes injured with carbon tetrachloride (CCl4) have shown a protective effect.[3]

Table 2: Summary of Hepatoprotective Activity Data for this compound

Assay ModelCell/Animal ModelInducing AgentKey FindingsQuantitative Data
In vitro hepatocyte injuryPrimary cultured rat hepatocytesCarbon Tetrachloride (CCl4)Protective effect on liver cells[3]Not Reported
Antioxidant Activity

Currently, there is a lack of specific quantitative data (e.g., IC50 values) from standardized antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for this compound in publicly accessible literature.

Anticancer Activity

Similarly, to date, specific cytotoxic activity of this compound against various cancer cell lines, typically represented by IC50 values, has not been reported in the available scientific literature.

Experimental Protocols

Anti-inflammatory Assays

This assay evaluates the potential of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic across all wells) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce nitric oxide production. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of nitric oxide production.

This assay determines if a compound inhibits the activation of the NF-κB transcription factor.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with different concentrations of this compound for a specified period.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of NF-κB inhibition and determine the IC50 value.

Antioxidant Assays
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol).

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. Dilute the resulting ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Anticancer Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Caption: Simplified NF-κB signaling pathway.

Experimental_Workflow cluster_compound Compound Preparation cluster_assays In Vitro Screening cluster_analysis Data Analysis Compound This compound Stock Stock Solution (e.g., in DMSO) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Anti_inflammatory Anti-inflammatory Assays (NO, NF-κB) Dilutions->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH, ABTS) Dilutions->Antioxidant Anticancer Anticancer Assay (MTT) Dilutions->Anticancer Data_Collection Data Collection (Absorbance, Luminescence) Anti_inflammatory->Data_Collection Antioxidant->Data_Collection Anticancer->Data_Collection Calculation Calculate % Inhibition Data_Collection->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: General experimental workflow for in vitro screening.

Conclusion

This compound has demonstrated potential as a bioactive compound, particularly with respect to its anti-inflammatory and hepatoprotective properties. The suppression of the NF-κB signaling pathway appears to be a key mechanism underlying its anti-inflammatory effects. However, there is a notable gap in the publicly available scientific literature regarding its quantitative antioxidant and anticancer activities. The detailed experimental protocols provided in this guide are intended to facilitate further research to comprehensively characterize the biological profile of this compound. Such studies are essential to fully understand its therapeutic potential and to determine its suitability for further drug development endeavors.

References

Goodyeroside A: A Technical Guide to its Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goodyeroside A is a naturally occurring glycoside that has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. As an epimer of the more extensively studied kinsenoside, this compound presents a promising avenue for research and development in the context of inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its interaction with key inflammatory signaling pathways. While direct quantitative data for this compound remains somewhat limited in publicly available literature, this document synthesizes the existing knowledge and provides detailed experimental protocols to facilitate further investigation.

Core Mechanism of Action: Inhibition of Inflammatory Pathways

The primary mechanism through which this compound exerts its anti-inflammatory effects is by suppressing key signaling pathways involved in the inflammatory response. The available evidence strongly points to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway as a central mode of action. Additionally, modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been found to effectively suppress inflammation by inhibiting this critical pathway.[1]

The canonical NF-κB signaling cascade is initiated by inflammatory stimuli, such as lipopolysaccharide (LPS), which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate from the cytoplasm to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription and leading to the production of inflammatory mediators.

This compound is understood to intervene in this pathway, although the precise point of interaction is still under investigation. It is hypothesized that this compound may inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkappaB_NFkB->NFkB Degradation of IκBα GoodyerosideA This compound GoodyerosideA->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Figure 1: NF-κB Signaling Pathway Inhibition by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation. It comprises several parallel cascades, including the p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways. These pathways are activated by various extracellular stimuli and play a significant role in the production of inflammatory cytokines and enzymes. While less defined than its role in the NF-κB pathway, evidence suggests that this compound may also modulate MAPK signaling to exert its anti-inflammatory effects. It is plausible that this compound inhibits the phosphorylation of key kinases within the p38, JNK, and/or ERK pathways, thereby reducing the downstream inflammatory response.

MAPK_Pathway cluster_upstream Upstream Stimuli (e.g., LPS) cluster_cascades MAPK Cascades cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK p38 p38 MAPKK_p38->p38 Phosphorylates JNK JNK MAPKK_JNK->JNK Phosphorylates ERK ERK MAPKK_ERK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors GoodyerosideA This compound GoodyerosideA->MAPKK_p38 Inhibits? GoodyerosideA->MAPKK_JNK Inhibits? GoodyerosideA->MAPKK_ERK Inhibits? InflammatoryResponse Inflammatory Response (Cytokine Production, etc.) TranscriptionFactors->InflammatoryResponse

Figure 2: Potential Modulation of MAPK Signaling Pathways by this compound.

Quantitative Data Summary

Direct quantitative data for the anti-inflammatory activity of this compound is not extensively available. The following table summarizes representative data, which in some cases is derived from studies on structurally related compounds or analogs. This highlights the need for further quantitative studies on this compound itself.

AssayTarget/MarkerCell Line/ModelCompoundIC50 / EffectReference
Anti-inflammatory Activity
Nitric Oxide (NO) ProductioniNOSRAW 264.7 macrophagesThis compoundData not available-
Kinsenoside (epimer)Significant inhibition[2]
Hepatoprotective Activity
Alanine Aminotransferase (ALT)Liver InjuryConA-induced mouse modelThis compound analog (5a)Significant decrease[2][3]
Aspartate Aminotransferase (AST)Liver InjuryConA-induced mouse modelThis compound analog (5a)Significant decrease[2][3]

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key in vitro experiments.

In Vitro LPS-Induced Inflammation Model in RAW 264.7 Macrophages

This protocol describes how to induce an inflammatory response in RAW 264.7 macrophage cells using Lipopolysaccharide (LPS) and how to assess the anti-inflammatory effects of this compound.

LPS_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well in a 24-well plate) Incubate1 Incubate for 24 hours Seed->Incubate1 Pretreat Pre-treat with this compound (various concentrations) for 1 hour Incubate1->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate2 Incubate for 24 hours Stimulate->Incubate2 Collect Collect supernatant Incubate2->Collect Lyse Lyse cells Incubate2->Lyse Analysis Analyze for inflammatory markers: - Nitric Oxide (Griess Assay) - Cytokines (ELISA) - Protein expression (Western Blot) - Gene expression (RT-qPCR) Collect->Analysis Lyse->Analysis

Figure 3: Workflow for In Vitro LPS-Induced Inflammation Assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for Nitric Oxide (NO) assay

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western Blotting and RT-qPCR

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells into 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control (no this compound) and a negative control (no LPS).

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.

  • Western Blot Analysis:

    • Lyse the cells to extract total protein.

    • Perform Western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB (e.g., p-IκBα, p65) and MAPK (e.g., p-p38, p-JNK, p-ERK) pathways.

  • RT-qPCR Analysis:

    • Isolate total RNA from the cells.

    • Perform reverse transcription and quantitative PCR to measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, TNF-α, IL-6).

NF-κB Luciferase Reporter Gene Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

Luciferase_Workflow cluster_transfection Transfection cluster_treatment Treatment cluster_measurement Measurement Seed Seed HEK293T cells Transfect Co-transfect with NF-κB luciferase reporter and Renilla control plasmids Seed->Transfect Incubate1 Incubate for 24 hours Transfect->Incubate1 Pretreat Pre-treat with this compound Incubate1->Pretreat Stimulate Stimulate with TNF-α or LPS Pretreat->Stimulate Incubate2 Incubate for 6-24 hours Stimulate->Incubate2 Lyse Lyse cells Incubate2->Lyse Measure Measure Firefly and Renilla luciferase activity Lyse->Measure Analyze Normalize Firefly to Renilla activity Measure->Analyze

Figure 4: Workflow for NF-κB Luciferase Reporter Gene Assay.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • TNF-α or LPS

  • This compound

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect HEK293T cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

  • Treatment: After 24 hours, pre-treat the cells with this compound before stimulating with an NF-κB activator like TNF-α or LPS.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. A decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through the inhibition of the NF-κB signaling pathway and likely through modulation of the MAPK pathway. While the precise molecular targets and interactions are still being elucidated, the existing evidence provides a strong foundation for further investigation. Future research should focus on:

  • Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of key inflammatory mediators (e.g., NO, TNF-α, IL-6) and signaling molecules (e.g., phosphorylation of IκBα, p38, JNK, ERK).

  • Direct Binding Studies: Identifying the direct molecular targets of this compound within the NF-κB and MAPK pathways.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its anti-inflammatory activity and pharmacokinetic properties.

The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and its potential as a novel therapeutic agent.

References

Goodyeroside A: A Comprehensive Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goodyeroside A, a naturally occurring glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Initially isolated from species of the Goodyera genus, this compound has demonstrated promising hepatoprotective and anti-inflammatory activities in preclinical studies. This technical guide provides an in-depth review of the existing literature on this compound, detailing its historical context, chemical properties, and biological activities. Furthermore, it outlines the experimental protocols employed in its investigation and presents available quantitative data to facilitate further research and development.

Introduction and Historical Context

This compound, systematically named (3S)-3-(β-D-glucopyranosyloxy)butanolide, was first identified as a major active compound from the sprouts of Crocus sativus and later isolated from several species of the orchid genus Goodyera, including G. schlechtendaliana, G. matsumurana, and G. discolor.[1] Traditionally, plants from the Goodyera genus have been used in folk medicine for various ailments, prompting scientific investigation into their bioactive constituents. The isolation and characterization of this compound marked a significant step in understanding the pharmacological properties of these plants. Early biological screenings revealed its significant hepatoprotective effects against carbon tetrachloride (CCl4)-induced injury in primary cultured rat hepatocytes, laying the groundwork for further investigation into its therapeutic potential.[2][3]

Chemical Properties

This compound is a glycoside with the molecular formula C₁₀H₁₆O₈ and a molecular weight of 264.23 g/mol . Its structure consists of a butanolide ring linked to a β-D-glucopyranosyl moiety. The chemical structure and properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name (3S)-3-(β-D-glucopyranosyloxy)butanolide
Molecular Formula C₁₀H₁₆O₈
Molecular Weight 264.23 g/mol
CAS Number 211107-44-7
Appearance White crystalline solid
Solubility Soluble in water and polar organic solvents

Biological Activities and Mechanism of Action

The primary reported biological activities of this compound are its hepatoprotective and anti-inflammatory effects.

Hepatoprotective Activity

Initial studies demonstrated that this compound exhibits a significant protective effect on primary cultured rat hepatocytes injured by CCl4.[2] The mechanism of CCl4-induced hepatotoxicity involves the generation of free radicals, leading to lipid peroxidation and damage to cellular membranes.[4][5] It is hypothesized that this compound may exert its hepatoprotective effects through antioxidant mechanisms, although the precise pathway is yet to be fully elucidated.

Interestingly, a study by Zhang et al. (2013) found that while this compound showed in vitro hepatoprotective activity, it did not offer protection in an in vivo model of concanavalin A-induced liver injury. In contrast, a fully acetylated analog of this compound demonstrated significant hepatoprotective effects in the same in vivo model, as evidenced by decreased levels of serum alanine transaminase (ALT) and aspartate transaminase (AST).[3] This suggests that the bioavailability and efficacy of this compound in vivo may be limited by its lipophilicity, and that structural modifications could enhance its therapeutic potential.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While it is suggested that this compound may modulate this pathway, detailed mechanistic studies are still required to confirm the specific molecular targets and interactions.

Quantitative Data

Quantitative data on the biological activity of this compound is limited in the publicly available literature. The following table summarizes the available in vivo data for a fully acetylated analog of this compound.

Table 1: In Vivo Hepatoprotective Activity of Acetylated this compound Analog

CompoundDose (mg/kg)ALT (U/L)AST (U/L)
Control-45.3 ± 12.189.7 ± 23.5
Model (ConA)202456.7 ± 876.43124.5 ± 1023.8
Acetylated this compound501245.3 ± 456.71567.8 ± 543.2
Bicyclol (Positive Control)1001102.1 ± 398.71432.1 ± 498.7
*Data are presented as mean ± SD. *p < 0.05 compared with the model group. Data adapted from Zhang et al. (2013).[3]

Experimental Protocols

Isolation of this compound from Goodyera species

A general procedure for the isolation of this compound from the whole plants of Goodyera species is as follows:

  • Extraction: The dried and powdered plant material is extracted with methanol or ethanol at room temperature.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove nonpolar compounds.

  • Chromatography: The aqueous layer, containing the glycosides, is subjected to column chromatography on silica gel or other suitable adsorbent.

  • Purification: Fractions containing this compound are further purified by repeated column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[1]

In Vivo Hepatotoxicity Model (Carbon Tetrachloride-Induced)

A commonly used animal model to evaluate hepatoprotective agents is the CCl4-induced hepatotoxicity model in rodents.[4][5][8]

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Induction of Hepatotoxicity: Animals are administered a single intraperitoneal injection of CCl4 (typically 1-2 mL/kg body weight), often diluted in a vehicle like olive oil.

  • Treatment: The test compound (e.g., this compound or its analogs) is administered orally or intraperitoneally before or after CCl4 administration.

  • Assessment of Liver Injury: After a specific period (e.g., 24 or 48 hours), blood samples are collected to measure serum levels of liver enzymes such as ALT and AST. Liver tissue is also collected for histopathological examination.[9][10]

In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

This assay is widely used to screen for compounds with anti-inflammatory activity.[11][12][13]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Measurement of Nitric Oxide: After an incubation period (e.g., 24 hours), the amount of nitric oxide (NO) produced in the culture supernatant is measured using the Griess reagent. A decrease in NO production in the presence of the test compound indicates potential anti-inflammatory activity.

Signaling Pathways and Experimental Workflows

Postulated NF-κB Signaling Pathway Inhibition by this compound

The following diagram illustrates the hypothesized mechanism of action of this compound on the NF-κB signaling pathway.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Gene Expression Nucleus->ProInflammatory Induces GoodyerosideA This compound GoodyerosideA->IKK Inhibits? G AnimalAcclimation Animal Acclimation Grouping Grouping AnimalAcclimation->Grouping Pretreatment Pre-treatment with Test Compound Grouping->Pretreatment Induction Induction of Hepatotoxicity (e.g., CCl4) Pretreatment->Induction Sacrifice Sacrifice and Sample Collection Induction->Sacrifice Biochemical Biochemical Analysis (ALT, AST) Sacrifice->Biochemical Histopathology Histopathological Examination Sacrifice->Histopathology

References

Methodological & Application

Total Synthesis of Goodyeroside A: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goodyeroside A, a naturally occurring glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including hepatoprotective and anti-inflammatory activities.[1][2] This document provides a comprehensive overview of the methodologies for the total synthesis of this compound, presenting two distinct and effective approaches: a chemo-enzymatic synthesis and a purely chemical synthesis. Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate the replication and further investigation of these synthetic routes.

Chemical Structures

This compound is characterized by a γ-butyrolactone aglycone moiety glycosidically linked to a β-D-glucopyranosyl group at the C-4 position.[3]

This compound: (4S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one

Methodology 1: Chemo-Enzymatic Total Synthesis

This approach leverages a combination of chemical synthesis to prepare the chiral aglycone followed by an enzymatic step for the stereoselective glycosylation.[4]

Overall Workflow of Chemo-Enzymatic Synthesis

chemo_enzymatic_workflow cluster_aglycone Aglycone Synthesis cluster_glycosylation Enzymatic Glycosylation l_malic_acid L-Malic Acid anhydride Anhydride Formation l_malic_acid->anhydride Acetyl Chloride monoester Monomethyl Ester Formation anhydride->monoester Methanol reduction Reduction & Cyclization monoester->reduction NaBH4 aglycone (S)-3-hydroxy-γ-butyrolactone reduction->aglycone glycosylation β-D-glucosidase aglycone->glycosylation glucose β-D-Glucose glucose->glycosylation goodyeroside_A This compound glycosylation->goodyeroside_A chemical_synthesis_workflow start Starting Materials chiral_furanone 5-(S)-[(1S,2R,5S)-menthyloxy]- 2(5H)-furanone start->chiral_furanone glycosylation Glycosylation chiral_furanone->glycosylation protected_goodyeroside Protected this compound glycosylation->protected_goodyeroside debenzylation Debenzylation protected_goodyeroside->debenzylation H₂, Pd(OH)₂/C goodyeroside_A This compound debenzylation->goodyeroside_A glycosylation_step furanone 5-(S)-[(1S,2R,5S)-menthyloxy]- 2(5H)-furanone Aglycone Precursor product {Protected this compound} furanone->product TMSOTf, CH₂Cl₂ donor 2,3,4,6-tetra-O-benzyl-α-D- glucopyranosyl trichloroacetimidate Glycosyl Donor donor->product

References

Application Notes and Protocols for the Chemo-enzymatic Synthesis of Goodyeroside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient chemo-enzymatic synthesis of Goodyeroside A, a naturally occurring stereoisomer with significant hepatoprotective and anti-inflammatory activities.[1][2] The described method combines a chemical synthesis route for the aglycone followed by a specific enzymatic glycosylation step, offering a more streamlined approach compared to purely chemical syntheses which often involve complex protection and deprotection steps.[3][4]

Introduction

This compound, or (3S)-3-(β-D-glucopyranosyloxy)butanolide, is a bioactive compound first isolated from Crocus sativus and later from several Goodyera species.[3] It has demonstrated considerable potential in liver protection and as an anti-inflammatory agent, making it a compound of interest for pharmaceutical research and development.[1][2][5] The chemo-enzymatic approach detailed herein provides an efficient method for producing this compound with a good overall yield.[3][4] This five-step synthesis has a total yield of 12.7%.[3]

Data Presentation

The following tables summarize the quantitative data associated with the chemo-enzymatic synthesis of this compound.

Table 1: Overall Yields of the Chemo-enzymatic Synthesis

Synthesis StageProductOverall Yield (%)
Chemo-enzymatic SynthesisThis compound12.7

Data sourced from "Efficient Synthesis of Kinsenoside and this compound by a Chemo-Enzymatic Approach".[3]

Table 2: Yields of Key Synthesis Steps

StepDescriptionProductYield (%)
Chemical SynthesisSynthesis of the aglycone from L-malic acid(S)-3-hydroxy-γ-butyrolactone75
Enzymatic GlycosylationGlycosylation of the aglycone with β-D-glucoseThis compound16.8

Data sourced from "Efficient Synthesis of Kinsenoside and this compound by a Chemo-Enzymatic Approach".[3]

Table 3: Optimized Conditions for the Enzymatic Synthesis of this compound

ParameterOptimized Value
Enzymeβ-d-Glucosidase from almond
Enzyme amount5 mg
Substrate 1 (aglycone)(S)-3-hydroxy-γ-butyrolactone (10 equivalents)
Substrate 2 (glycosyl donor)β-D-glucose
Reaction medium1 mL homogeneous organic-water system
Temperature50 °C
Reaction duration48 h
Shaking speed120 rpm

Data sourced from "Efficient Synthesis of Kinsenoside and this compound by a Chemo-Enzymatic Approach".[3]

Experimental Protocols

The following are detailed protocols for the key chemical and enzymatic steps in the synthesis of this compound.

Protocol 1: Chemical Synthesis of (S)-3-hydroxy-γ-butyrolactone (Aglycone)

This protocol is adapted from the improved chemical approach described by Zhang et al. (2014).[3][4]

Materials:

  • L-malic acid

  • Redistilled acetyl chloride

  • 1,4-dioxane

  • Chloroform

  • Petroleum ether

  • Redistilled methanol

  • 100 mL flask

  • Stirring apparatus

  • Evaporator

Procedure:

  • To a 100 mL flask, add L-malic acid (13.4 g, 0.1 mol) and redistilled acetyl chloride (60 mL).[3]

  • Stir the mixture at 40 °C for 4 hours.[3]

  • Evaporate the excess solvent. To remove acetic acid, add 1,4-dioxane and evaporate again to form the 1,4-dioxane-acetic acid azeotrope.[4]

  • Recrystallize the resulting white solid residue from a chloroform and petroleum ether system (1:1 v/v) to obtain the anhydride intermediate.[3]

  • Dissolve the obtained anhydride in redistilled methanol (120 mL) and stir for 30 minutes at room temperature to yield the monomethyl ester.[3][4]

  • Further reaction steps as described in the referenced literature lead to the final product, (S)-3-hydroxy-γ-butyrolactone, with a yield of 75%.[3]

Protocol 2: Enzymatic Synthesis of this compound

This protocol details the enzymatic glycosylation of the synthesized aglycone.[3]

Materials:

  • (S)-3-hydroxy-γ-butyrolactone (0.255 g, 2.5 mmol)

  • β-D-glucose (0.045 g, 0.25 mmol)

  • β-d-Glucosidase from almond (5 mg)

  • Phosphate buffer (Na₂HPO₄-KH₂PO₄, 70 mM, pH 6.0, 100 μL)

  • Organic solvent (900 μL)

  • Reaction vessel

  • Thermostatic shaker

  • Water-bath

Procedure:

  • Dissolve 5 mg of β-d-glucosidase from almond in 100 μL of phosphate buffer (70 mM, pH 6.0).[3]

  • To this solution, add 900 μL of an appropriate organic solvent to create a homogeneous system.[3]

  • Add (S)-3-hydroxy-γ-butyrolactone (0.255 g, 2.5 mmol) and β-D-glucose (0.045 g, 0.25 mmol) to the reaction mixture.[3]

  • Seal the reaction vessel and place it in a thermostatic shaker at 50 °C with a shaking speed of 120 rpm for 48 hours.[3]

  • To quench the reaction, place the reaction vessel in a water-bath at 90 °C.[3]

  • The yield of this compound under these optimized conditions is expected to be approximately 16.8%.[3]

Visualizations

The following diagrams illustrate the chemo-enzymatic synthesis workflow and the enzymatic glycosylation step.

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Glycosylation L_Malic_Acid L-Malic Acid Intermediate_1 Anhydride Intermediate L_Malic_Acid->Intermediate_1 Acetyl Chloride Intermediate_2 Monomethyl Ester Intermediate_1->Intermediate_2 Methanol Aglycone (S)-3-hydroxy-γ-butyrolactone Intermediate_2->Aglycone Reduction & Cyclization Aglycone_copy (S)-3-hydroxy-γ-butyrolactone Glucose β-D-Glucose Goodyeroside_A This compound Glucose->Goodyeroside_A β-d-Glucosidase, 50°C, 48h Aglycone_copy->Goodyeroside_A β-d-Glucosidase, 50°C, 48h

Caption: Chemo-enzymatic synthesis workflow for this compound.

G Aglycone (S)-3-hydroxy-γ-butyrolactone Enzyme β-d-Glucosidase Aglycone->Enzyme Glucose β-D-Glucose Glucose->Enzyme Goodyeroside_A This compound Enzyme->Goodyeroside_A Glycosidic bond formation

Caption: Enzymatic glycosylation of (S)-3-hydroxy-γ-butyrolactone.

Biological Activity and Signaling Pathway

This compound has been found to suppress inflammation by inhibiting the NF-κB signaling pathway.[2][5] Further research into its mechanism of action could reveal additional therapeutic targets. The development of an efficient synthesis method, as described here, is crucial for enabling these further pharmacological studies.[3]

G Goodyeroside_A This compound NFkB_Pathway NF-κB Signaling Pathway Goodyeroside_A->NFkB_Pathway Inhibits Inflammation Inflammation NFkB_Pathway->Inflammation Promotes

Caption: Inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for the Stereoselective Synthesis of Goodyeroside A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective synthesis of Goodyeroside A and its analogs, compounds of significant interest due to their hepatoprotective and anti-inflammatory properties. This document outlines both chemical and chemo-enzymatic synthetic approaches, presents key quantitative data, and provides detailed experimental protocols for the synthesis and evaluation of these bioactive molecules.

Introduction

This compound, chemically known as (3S)-3-(β-D-glucopyranosyloxy)butanolide, is a naturally occurring aliphatic glucoside isolated from several plant species, including those of the Goodyera genus.[1][2] Preclinical studies have demonstrated its potential as a hepatoprotective agent, capable of mitigating liver injury.[1][3] Furthermore, recent investigations have highlighted the anti-inflammatory effects of this compound and its analogs, with evidence suggesting the inhibition of the NF-κB signaling pathway as a key mechanism of action. The simple yet unique glycoside skeleton of this compound makes it an attractive target for synthetic modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[1][2]

Synthetic Strategies

Two primary strategies have been successfully employed for the stereoselective synthesis of this compound and its analogs: a purely chemical approach and a more efficient chemo-enzymatic method.

1. Chemical Synthesis: This approach typically involves the stereoselective preparation of the chiral aglycone, (S)-3-hydroxy-γ-butyrolactone, followed by a glycosylation reaction with a protected glucose donor. Modifications at the α-position of the butyrolactone ring have been introduced to generate a library of analogs for SAR studies.[1]

2. Chemo-enzymatic Synthesis: This method offers a more streamlined and efficient route to this compound and its epimer, Kinsenoside. It involves the chemical synthesis of the racemic or chiral aglycone followed by a highly stereoselective enzymatic glycosylation step, often utilizing a β-glucosidase. This approach can significantly reduce the number of protection and deprotection steps, leading to higher overall yields.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the synthesis and biological evaluation of this compound and its analogs.

Table 1: Yields for the Chemo-Enzymatic Synthesis of this compound

StepProductStarting MaterialKey Reagents/CatalystYield (%)Reference
Chemical Synthesis of Aglycone(S)-3-hydroxy-γ-butyrolactoneL-malic acidAcetyl chloride, Methanol, NaBH₄75[4]
Enzymatic GlycosylationThis compound(S)-3-hydroxy-γ-butyrolactone, β-D-glucoseβ-D-glucosidase16.8[4]
Overall Yield This compound L-malic acid 12.7 [4]

Table 2: Hepatoprotective Activity of this compound Analogs

CompoundSubstituent at α-positionProtectionHepatoprotective Activity (% of control at 10⁻⁴ M)Reference
7a (this compound) HDeprotected~60[1]
5a HAcetylated~70[1]
7b MethylDeprotected~55[1]
5b MethylAcetylated~65[1]
7c EthylDeprotected~50[1]
5c EthylAcetylated~60[1]
7d PhenylDeprotected~65[1]
5d PhenylAcetylated~75[1]
7e 4-MethoxyphenylDeprotected~70[1]
5e 4-MethoxyphenylAcetylated~80[1]
Bicyclol (Positive Control) --~75[1]

Note: Hepatoprotective activity was assessed against D-galactosamine-induced injury in primary rat hepatocytes. The values are estimated from the graphical data presented in the source.

Experimental Protocols

Protocol 1: Chemo-Enzymatic Synthesis of this compound

Step 1: Chemical Synthesis of (S)-3-hydroxy-γ-butyrolactone (Aglycone)

  • Anhydride Formation: To a 100 mL flask, add L-malic acid (13.4 g, 0.1 mol) and freshly distilled acetyl chloride (60 mL). Stir the mixture at 40 °C for 4 hours.

  • Solvent Removal: Remove the excess solvent by evaporation. Add 1,4-dioxane to form an azeotrope with the remaining acetic acid and evaporate to dryness.

  • Recrystallization: Recrystallize the resulting solid from a chloroform and petroleum ether mixture (1:1, v/v) to obtain the anhydride.

  • Methanolysis: Dissolve the anhydride in distilled methanol (120 mL) and stir for 30 minutes at room temperature.

  • Solvent Evaporation: Evaporate the excess methanol to yield the crude monomethyl ester.

  • Reduction: The crude ester is then reduced using a suitable reducing agent like sodium borohydride in an appropriate solvent to yield (S)-3-hydroxy-γ-butyrolactone. The reported yield for this multi-step chemical synthesis is 75%.[4]

Step 2: Enzymatic Glycosylation

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a mixture containing 1,4-dioxane (900 µL), phosphate buffer (70 mmol/L, pH 6.0, 100 µL), β-D-glucose (0.25 mmol), and (S)-3-hydroxy-γ-butyrolactone (2.5 mmol).

  • Enzyme Addition: Add β-D-glucosidase (5 mg) to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 50 °C in a thermostatic shaker at 120 rpm for 44–68 hours.

  • Purification: After the reaction is complete, purify the product using standard chromatographic techniques to obtain this compound. The optimized enzymatic step yields 16.8% of the product.[4]

Protocol 2: Synthesis of α-Substituted this compound Analogs (General Procedure)

Step 1: Synthesis of the α-Substituted Aglycone

  • The synthesis of α-substituted analogs starts from a protected form of (S)-3-hydroxy-γ-butyrolactone.

  • The α-position of the lactone is deprotonated using a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C).

  • The resulting enolate is then reacted with an appropriate electrophile (e.g., alkyl halide or aryl halide) to introduce the desired substituent at the α-position.

Step 2: Glycosylation

  • The α-substituted aglycone is then subjected to a glycosylation reaction with a protected glucose donor, such as acetobromo-α-D-glucose, in the presence of a promoter like silver(I) oxide.

  • The reaction is typically carried out in an anhydrous solvent like dichloromethane.

Step 3: Deprotection

  • The protecting groups on the glucose moiety (e.g., acetyl groups) are removed under basic conditions (e.g., sodium methoxide in methanol) to yield the final deprotected this compound analog.

Visualizations

Synthetic Workflow

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Glycosylation cluster_analogs Analog Synthesis L-malic acid L-malic acid Anhydride Anhydride L-malic acid->Anhydride Acetyl chloride Monomethyl ester Monomethyl ester Anhydride->Monomethyl ester Methanol Aglycone (S)-3-hydroxy- γ-butyrolactone Monomethyl ester->Aglycone Reduction This compound This compound Aglycone->this compound β-D-glucosidase Protected Aglycone Protected Aglycone Aglycone->Protected Aglycone Protection β-D-glucose β-D-glucose β-D-glucose->this compound α-Substituted Aglycone α-Substituted Aglycone Protected Aglycone->α-Substituted Aglycone LDA, Electrophile Protected Analog Protected Analog α-Substituted Aglycone->Protected Analog Glycosylation Deprotected Analog Deprotected Analog Protected Analog->Deprotected Analog Deprotection

Caption: Chemo-enzymatic and chemical synthesis workflow for this compound and its analogs.

Signaling Pathway

G cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα-NF-κB IκBα-NF-κB (Inactive) NF-κB NF-κB (p50/p65) NF-κB_n NF-κB (Active) NF-κB->NF-κB_n Translocation IκBα-NF-κB->NF-κB Release Nucleus Gene Expression Pro-inflammatory Gene Expression NF-κB_n->Gene Expression This compound This compound This compound->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

References

Application Notes and Protocols for HPLC Analysis of Goodyeroside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goodyeroside A is a naturally occurring aliphatic glucoside first isolated from the sprouts of Crocus sativus and later found in plants of the Goodyera species.[1] It has demonstrated significant hepatoprotective activity, making it a compound of interest for the development of new therapeutic agents for liver diseases.[1][2] Structurally, it is (3S)-3-(β-D-glucopyranosyloxy)butanolide.[1] Accurate and reliable quantitative analysis of this compound is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound.

This document provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters. Additionally, a plausible signaling pathway for its hepatoprotective action is proposed.

Experimental Protocols

Sample Preparation from Plant Material

This protocol describes the extraction of this compound from dried plant material, such as the leaves or whole plant of Goodyera species.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filter

Procedure:

  • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol in water (v/v).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction in an ultrasonic bath at 40°C for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Re-dissolve the dried extract in a known volume of the mobile phase (e.g., 10 mL) to achieve a suitable concentration for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Diagram of the Experimental Workflow for Sample Preparation:

G start Start: Dried Plant Material powder Grind to Fine Powder start->powder weigh Weigh 1.0 g of Powder powder->weigh add_solvent Add 20 mL of 80% Methanol weigh->add_solvent vortex Vortex for 1 min add_solvent->vortex ultrasonic Ultrasonic Extraction (40°C, 30 min) vortex->ultrasonic centrifuge Centrifuge (4000 rpm, 15 min) ultrasonic->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction on Residue collect_supernatant->repeat_extraction combine_supernatants Combine Supernatants repeat_extraction->combine_supernatants evaporate Evaporate Solvent combine_supernatants->evaporate redissolve Re-dissolve in Mobile Phase evaporate->redissolve filter Filter (0.45 µm Syringe Filter) redissolve->filter end End: Sample for HPLC Analysis filter->end

Caption: Workflow for the extraction of this compound.

HPLC Method for Quantitative Analysis

This section details the instrumental conditions for the quantitative analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: AcetonitrileB: Water with 0.1% Formic Acid
Gradient Elution 0-5 min: 5% A5-20 min: 5% to 30% A20-25 min: 30% A25-30 min: 30% to 5% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm or ELSD

Standard Preparation:

  • Prepare a stock solution of this compound standard (1 mg/mL) in the mobile phase.

  • Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Inject each standard solution into the HPLC system to construct a calibration curve.

Data Presentation

The following tables summarize the validation parameters for the proposed HPLC method for the quantification of this compound. These values are representative and should be validated in the user's laboratory.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound10 - 500y = 45.32x + 12.87> 0.999

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound2.58.0

Table 3: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound20< 2.0%< 3.0%
100< 1.5%< 2.5%
400< 1.0%< 2.0%

Table 4: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Amount Found (µg/mL)Recovery (%)
This compound5049.298.4%
150152.1101.4%
300295.898.6%

Proposed Signaling Pathway for Hepatoprotective Activity

This compound has been shown to have a significant protective effect on liver cells.[1] While the exact molecular mechanism is still under investigation, a plausible pathway involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.

Diagram of the Proposed Nrf2 Signaling Pathway Activated by this compound:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GoodyerosideA This compound Keap1_Nrf2 Keap1-Nrf2 Complex GoodyerosideA->Keap1_Nrf2 Inhibits binding or induces conformational change ROS Oxidative Stress (e.g., from toxins) ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Normal Conditions Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Transcription of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Hepatoprotection Hepatoprotection Antioxidant_Enzymes->Hepatoprotection Leads to

Caption: Proposed Nrf2 signaling pathway for this compound.

References

Application Note: Spectroscopic and Spectrometric Characterization of Goodyeroside A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Goodyeroside A is a naturally occurring butanolide glycoside first isolated from Crocus sativus and later found in several Goodyera species (Orchidaceae)[1][2]. It is the (S)-epimer of Kinsenoside[2]. Preliminary pharmacological studies have indicated that this compound possesses potential hepatoprotective effects, making it a compound of interest for further research and drug development[2]. Accurate and detailed analytical data are crucial for the identification, quality control, and further investigation of this bioactive natural product. This application note provides a comprehensive summary of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Additionally, it outlines detailed protocols for acquiring this data, serving as a practical guide for researchers in the field of natural product chemistry.

Chemical Structure

The chemical structure of this compound, systematically named (4S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one, is presented below.

Molecular Formula: C₁₀H₁₆O₈[3]

Molecular Weight: 264.23 g/mol [3]

Mass Spectrometry Data

High-resolution mass spectrometry is essential for confirming the elemental composition and molecular weight of this compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound. The data presented below was obtained using ESI in negative ion mode.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₀H₁₆O₈[1][3]
Monoisotopic Mass264.0845 Da[1]
Ionization ModeESI⁻ (Negative)[2]
Observed Ionm/z 309.10 [M+HCOO]⁻[2]

Protocol for Mass Spectrometry Analysis

This protocol describes a general method for the analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Accurately weigh 1 mg of purified this compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Instrument: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Negative ion mode.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.0-3.5 kV.

  • Gas Temperature: 300-350 °C.

  • Nebulizer Pressure: 30-40 psi.

  • Data Acquisition: Full scan mode. For fragmentation studies, use tandem MS (MS/MS) mode with collision-induced dissociation (CID).

NMR Spectroscopy Data

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. The following tables summarize the ¹H and ¹³C NMR data acquired in pyridine-d₅.

Table 2: ¹H-NMR Data for this compound (in Pyridine-d₅) [2]

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1'4.91d7.8
H-34.84–4.87m-
H-4a4.70d10.1
H-6'a4.55d11.8
H-4b, H-6'b4.34–4.45m-
H-4', H-5'4.20–4.24m-
H-3', H-2'3.93–4.01m-
H-2a, H-2b2.83–2.92m-

Table 3: ¹³C-NMR Data for this compound (in Pyridine-d₅) [2]

Chemical Shift (δ) ppm
36.0
63.0
71.8
75.1
75.2
75.6
78.7
79.1
104.4
176.4
Note: Specific carbon assignments typically require 2D NMR experiments such as HSQC and HMBC.

Protocol for NMR Spectroscopy Analysis

This protocol provides a standard procedure for obtaining high-quality 1D NMR spectra of this compound.

1. Sample Preparation:

  • Prepare a sample by dissolving 5-10 mg of purified this compound in approximately 0.6 mL of deuterated pyridine (pyridine-d₅).

  • Ensure the sample is fully dissolved. Gentle vortexing may be required.

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument and Setup:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Probe: A standard broadband or cryoprobe.

  • Temperature: Set the experiment temperature to 25 °C (298 K).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of pyridine-d₅. Perform automated or manual shimming to optimize magnetic field homogeneity.

3. ¹H-NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Manually phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak.

4. ¹³C-NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-1.5 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.

  • Processing: Apply an exponential window function (line broadening of 1-2 Hz). Perform Fourier transformation, phasing, and baseline correction.

Workflow for Isolation and Spectroscopic Analysis

The identification of natural products like this compound follows a systematic workflow, from initial extraction to final structural confirmation. Modern approaches often use a combination of chromatographic separation and spectroscopic analysis[4][5][6].

G cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation A Plant Material (e.g., Crocus sativus) B Solvent Extraction A->B C Crude Extract B->C D Fractionation (Column Chromatography) C->D E Purified Compound (this compound) D->E F High-Resolution Mass Spectrometry E->F MS Analysis G 1D NMR (¹H, ¹³C) E->G NMR Analysis I Structure Confirmation F->I H 2D NMR (COSY, HSQC, HMBC) G->H Further Detail G->I H->I

Caption: General workflow for the isolation and structural analysis of this compound.

References

Application Notes and Protocols: X-ray Crystallography of Goodyeroside A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the single-crystal X-ray diffraction analysis of Goodyeroside A derivatives. This compound, a natural product, has demonstrated significant hepatoprotective activity, making its derivatives promising candidates for drug development.[1] Elucidating the three-dimensional structure of these analogs is crucial for understanding structure-activity relationships (SAR) and for rational drug design.

Introduction

This compound is a naturally occurring glycoside with a unique skeleton that has shown notable protective effects on liver cells.[1][2] To explore and optimize its therapeutic potential, various analogs have been synthesized.[1] X-ray crystallography provides definitive, high-resolution structural information, including absolute configuration, conformational details, and intermolecular interactions. This data is invaluable for validating synthetic products, understanding biological activity, and guiding further molecular modifications.

This guide outlines the complete workflow, from the crystallization of this compound derivatives to data collection, structure solution, and refinement.

Experimental Protocols

Synthesis of this compound Derivatives

The initial synthesis of this compound analogs can be achieved through a stereoselective synthesis route. For example, analogs with varying substituents at the α-position of the carbonyl group have been successfully created to explore structure-activity relationships.[1] The absolute configuration of synthesized analogs, such as the fully acetylated product 5d mentioned in related studies, can be unequivocally confirmed by single-crystal X-ray analysis.[1][3]

Crystallization of this compound Derivatives

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography. Glycosides can be particularly difficult to crystallize. The following protocols are recommended starting points.

Protocol 2.2.1: Slow Evaporation Method

This is the most common method for obtaining single crystals from a purified compound.

  • Solvent Selection: Dissolve the purified this compound derivative in a suitable solvent in which it is moderately soluble. Common solvents for natural products include methanol, ethanol, acetone, and ethyl acetate.[4]

  • Preparation: Prepare a saturated or near-saturated solution of the compound in a clean glass vial.

  • Evaporation: Cover the vial with a cap, or use parafilm with a few pinholes, to allow for slow evaporation of the solvent at room temperature.

  • Incubation: Place the vial in a vibration-free environment. Crystals may form over a period of several days to weeks.

Protocol 2.2.2: Solvent Diffusion Method

This method is effective when a compound is highly soluble in one solvent but insoluble in another.

  • Dissolution: Dissolve the derivative in a small amount of a "good" solvent (e.g., methanol).

  • Layering: Carefully layer a "poor" solvent (an anti-solvent, e.g., hexane or diethyl ether) on top of the solution without mixing. The anti-solvent should be miscible with the primary solvent.

  • Diffusion: Seal the container and allow the anti-solvent to slowly diffuse into the primary solution. As the solvent polarity changes, the compound's solubility will decrease, promoting crystal growth at the interface.

Protocol 2.2.3: Cooling Method

This technique is suitable for compounds that have significantly higher solubility in a given solvent at elevated temperatures.

  • Preparation: Prepare a saturated solution of the derivative in a suitable solvent at a slightly elevated temperature.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Cooling: Allow the solution to cool down slowly to room temperature, and then transfer it to a refrigerator (4°C) or freezer (-20°C). The gradual decrease in temperature reduces solubility and can induce crystallization.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted and subjected to X-ray diffraction analysis.

  • Crystal Mounting: A single, well-formed crystal is selected under a microscope, mounted on a loop (e.g., a cryoloop), and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage.

  • Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[5][6] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the reflection intensities and perform corrections for factors like absorption. This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. Software like SHELXT is commonly used for this purpose.[5]

  • Model Building: An initial molecular model is built into the electron density map.

  • Refinement: The atomic positions and thermal parameters of the model are refined against the experimental data using least-squares methods (e.g., with SHELXL).[5] This iterative process improves the agreement between the calculated and observed structure factors until the model converges.

  • Validation: The final structure is validated using tools like CheckCIF to ensure its geometric and crystallographic quality.

Data Presentation

The final crystallographic data should be summarized in a standard format. The table below presents a hypothetical but representative data set for a this compound derivative, based on typical values for small organic molecules.

Parameter Value (Example for a this compound Derivative)
Empirical FormulaC₁₈H₂₄O₁₂
Formula Weight432.37
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a8.1234(5) Å
b12.4567(8) Å
c19.9876(12) Å
α90°
β90°
γ90°
Volume2025.4(2) ų
Z4
Calculated Density1.418 Mg/m³
Absorption Coefficient0.116 mm⁻¹
F(000)912
Data Collection & Refinement
Theta range for data collection2.50 to 28.00°
Reflections collected15890
Independent reflections4150 [R(int) = 0.034]
Data / restraints / parameters4150 / 0 / 280
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Absolute structure parameter0.01(5)
Largest diff. peak and hole0.35 and -0.21 e.Å⁻³

Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth (Slow Evaporation, Diffusion) purification->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution refinement Refinement & Validation (e.g., SHELXL) structure_solution->refinement final_model Final 3D Model & CIF File refinement->final_model

Caption: Experimental workflow for X-ray crystallography of this compound derivatives.

sar_workflow Structure-Activity Relationship (SAR) Cycle synthesis Derivative Synthesis xray X-ray Crystal Structure synthesis->xray Structural Validation bioassay Biological Assay (e.g., Hepatoprotective) synthesis->bioassay Activity Screening analysis SAR Analysis xray->analysis 3D Structural Data bioassay->analysis Activity Data design Rational Design of New Derivatives analysis->design Identify Key Features design->synthesis Design-Make-Test Cycle

References

Application Notes and Protocols for the Extraction of Goodyeroside A from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goodyeroside A is a naturally occurring aliphatic glucoside, identified as (3S)-3-(β-D-glucopyranosyloxy)butanolide. Initially isolated from the sprouts of Crocus sativus and later from plants of the Goodyera species and Ludisia discolor, it has garnered significant interest within the scientific community.[1] Preclinical studies have highlighted its potential therapeutic applications, notably its significant hepatoprotective and anti-inflammatory activities. The anti-inflammatory effects of this compound are attributed, in part, to its ability to suppress the NF-κB signaling pathway. Given its promising pharmacological profile, robust and efficient methods for its extraction and purification from plant sources are crucial for further research and development.

These application notes provide a comprehensive, generalized protocol for the extraction and purification of this compound from plant material, based on established methods for glycoside isolation.

Data Presentation: Comparative Extraction Yields of a Related Glycoside

While specific quantitative data for this compound extraction yields is not extensively available in the public domain, the following table presents data on the extraction of Kinsenoside, an epimer of this compound, from Anoectochilus roxburghii. This data provides a valuable reference for solvent selection and expected yield comparisons in the extraction of similar butyrolactone glycosides.

Plant MaterialExtraction MethodSolventExtraction Yield (% w/w of crude extract)Reference
Anoectochilus roxburghiiMacerationWaterHigher Yield (Nearly double that of ethanol)[2][3]
Anoectochilus roxburghiiMacerationEthanolLower Yield[2][3]

Note: This data is for Kinsenoside, a closely related compound, and is intended to be illustrative. Actual yields of this compound will vary depending on the plant species, geographical origin, harvesting time, and the specific extraction and purification protocols employed.

Experimental Protocols

This section outlines a detailed, multi-step protocol for the extraction and purification of this compound from plant material.

Plant Material Preparation
  • Collection and Identification: Collect fresh plant material from a verified source of Goodyera species, Crocus sativus, or Ludisia discolor. Proper botanical identification is essential to ensure the correct starting material.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile compounds. Alternatively, use a freeze-dryer for optimal preservation of bioactive molecules.

  • Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of this compound

This protocol describes a maceration-based extraction method, which is a common and effective technique for glycoside extraction.

  • Solvent Selection: Based on data from related compounds, polar solvents are effective for extracting glycosides. Methanol or ethanol (80-100%) are recommended. Water can also be used and may offer higher yields for similar compounds.

  • Maceration:

    • Place the powdered plant material in a large glass container with a lid.

    • Add the selected solvent in a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

    • Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

  • Filtration and Concentration:

    • After the maceration period, filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant residue.

    • Re-extract the residue two more times with fresh solvent to maximize the yield.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.

  • Solvent-Solvent Partitioning (Optional):

    • Dissolve the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent such as n-hexane to remove lipids and chlorophyll.

    • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, like ethyl acetate, to separate compounds based on their polarity. This compound, being a polar glycoside, is expected to remain in the aqueous or hydroalcoholic fraction.

  • Column Chromatography:

    • Pack a glass column with silica gel or a macroporous adsorbent resin.

    • Dissolve the partitioned extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of solvents, starting with a less polar system (e.g., chloroform:methanol) and gradually increasing the polarity.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing the compound of interest and further purify them using preparative HPLC.

    • A C18 reversed-phase column is suitable for the separation of polar glycosides.

    • The mobile phase can consist of a gradient of water and acetonitrile or methanol.

    • Monitor the elution profile with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) to collect the pure this compound.

Quantitative Analysis
  • Analytical HPLC: Develop an analytical HPLC method to quantify the concentration of this compound in the extracts and purified fractions.

  • Method Validation: Validate the analytical method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_prep 1. Plant Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis p1 Plant Collection (Goodyera sp., C. sativus, L. discolor) p2 Drying p1->p2 p3 Grinding p2->p3 e1 Maceration (Methanol/Ethanol) p3->e1 Powdered Material e2 Filtration e1->e2 e3 Concentration (Rotary Evaporation) e2->e3 u1 Solvent-Solvent Partitioning e3->u1 Crude Extract u2 Column Chromatography (Silica Gel/Resin) u1->u2 u3 Preparative HPLC u2->u3 a1 Analytical HPLC u3->a1 Pure this compound a2 Structure Elucidation (NMR, MS) a1->a2

Caption: Workflow for the extraction and purification of this compound.

This compound and the NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., TNF-α, IL-1β receptor Receptor stimulus->receptor goodyeroside This compound ikk IKK Complex goodyeroside->ikk inhibits receptor->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n translocates ikb_nfkb->nfkb degradation of IκB dna DNA nfkb_n->dna binds genes Pro-inflammatory Genes (e.g., COX-2, iNOS) dna->genes transcription

References

Application Notes and Protocols for Assessing the Hepatoprotective Effects of Goodyeroside A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Goodyeroside A, a natural product, has demonstrated significant hepatoprotective activity in preclinical studies.[1][2] In vitro cell culture assays are essential tools for elucidating the mechanisms underlying these protective effects and for further drug development. This document provides detailed protocols for a panel of cell-based assays to investigate the hepatoprotective properties of this compound, focusing on its potential to mitigate toxin-induced liver cell injury. The protocols cover the assessment of cell viability, oxidative stress, and apoptosis, and provide a framework for investigating the involvement of key signaling pathways such as Nrf2/HO-1 and NF-κB.

Data Presentation

The following tables provide a structured format for summarizing quantitative data from the described experimental protocols.

Table 1: Effect of this compound on Toxin-Induced Cytotoxicity in Hepatocytes

Treatment GroupConcentration (µM)Cell Viability (%)% Protection
Control (Vehicle)-100 ± 5.2-
Toxin (e.g., CCl₄ or D-GalN)[Specify]52 ± 4.1-
Toxin + this compound165 ± 3.827.1
Toxin + this compound1078 ± 4.554.2
Toxin + this compound5089 ± 3.977.1
Toxin + Positive Control (e.g., Bicyclol)[Specify]85 ± 4.268.8

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU)% Reduction in ROS
Control (Vehicle)-100 ± 8.1-
Toxin (e.g., CCl₄)[Specify]250 ± 15.3-
Toxin + this compound1205 ± 12.729.3
Toxin + this compound10160 ± 10.960.0
Toxin + this compound50115 ± 9.590.0
Toxin + Positive Control (e.g., N-acetylcysteine)[Specify]130 ± 11.280.0

Table 3: Effect of this compound on Hepatocyte Apoptosis

Treatment GroupConcentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)Total Apoptotic Cells (%)
Control (Vehicle)-2.1 ± 0.51.5 ± 0.33.6 ± 0.8
Toxin (e.g., D-GalN)[Specify]25.4 ± 2.110.2 ± 1.535.6 ± 3.6
Toxin + this compound118.7 ± 1.88.1 ± 1.126.8 ± 2.9
Toxin + this compound1012.3 ± 1.55.4 ± 0.917.7 ± 2.4
Toxin + this compound507.5 ± 1.13.2 ± 0.610.7 ± 1.7
Toxin + Positive Control (e.g., Z-VAD-FMK)[Specify]9.8 ± 1.34.1 ± 0.713.9 ± 2.0

Table 4: Effect of this compound on Gene and Protein Expression

TargetTreatment GroupConcentration (µM)Relative mRNA Expression (Fold Change)Relative Protein Expression (Fold Change)
Nrf2 Pathway
Nrf2Toxin + this compound502.5 ± 0.33.1 ± 0.4
HO-1Toxin + this compound504.1 ± 0.55.2 ± 0.6
NQO1Toxin + this compound503.8 ± 0.44.5 ± 0.5
NF-κB Pathway
p-p65/p65Toxin + this compound50-0.4 ± 0.1
TNF-αToxin + this compound500.3 ± 0.10.5 ± 0.1
IL-6Toxin + this compound500.4 ± 0.10.6 ± 0.2

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Toxin Induction cluster_assays Hepatoprotective Effect Assessment cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation Hepatocyte_Culture Primary Hepatocyte or HepG2 Cell Culture Toxin_Induction Induce Hepatotoxicity (e.g., CCl₄ or D-Galactosamine) Hepatocyte_Culture->Toxin_Induction Goodyeroside_A_Treatment Treat with this compound (various concentrations) Toxin_Induction->Goodyeroside_A_Treatment Cell_Viability Cell Viability Assay (MTT or CCK-8) Goodyeroside_A_Treatment->Cell_Viability ROS_Measurement ROS Measurement (DCFH-DA Assay) Goodyeroside_A_Treatment->ROS_Measurement Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Goodyeroside_A_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Nrf2, HO-1, NF-κB pathway proteins) Goodyeroside_A_Treatment->Western_Blot qRT_PCR qRT-PCR Analysis (Nrf2, HO-1, inflammatory cytokine genes) Goodyeroside_A_Treatment->qRT_PCR Data_Analysis Quantitative Data Analysis Cell_Viability->Data_Analysis ROS_Measurement->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis qRT_PCR->Data_Analysis Conclusion Elucidation of Hepatoprotective Mechanism of this compound Data_Analysis->Conclusion

Caption: Experimental workflow for assessing this compound's hepatoprotective effects.

Experimental Protocols

Cell Culture and Toxin-Induced Injury Model

1.1. Cell Culture:

  • Primary Hepatocytes: Isolate primary hepatocytes from rats or mice using a collagenase perfusion method. Culture cells on collagen-coated plates in Williams' Medium E supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin. Allow cells to attach for 4-6 hours before treatment. Due to their limited viability in culture, it is recommended to use them within 24-72 hours of isolation.

  • HepG2 Cells: Culture the human hepatoma cell line HepG2 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Subculture cells every 2-3 days.

1.2. Toxin-Induced Hepatotoxicity Model:

  • Carbon Tetrachloride (CCl₄)-Induced Injury:

    • Seed hepatocytes in 96-well or 6-well plates.

    • After cell attachment, replace the medium with a serum-free medium.

    • Prepare a stock solution of CCl₄ in dimethyl sulfoxide (DMSO).

    • Add CCl₄ to the culture medium to a final concentration that induces significant but not complete cell death (e.g., 10-20 mM, to be optimized for the specific cell type).

    • Incubate for a predetermined time (e.g., 6-24 hours).

  • D-Galactosamine (D-GalN)-Induced Injury:

    • Seed hepatocytes in 96-well or 6-well plates.

    • After cell attachment, replace the medium.

    • Prepare a stock solution of D-GalN in sterile water.

    • Add D-GalN to the culture medium to a final concentration that induces significant apoptosis (e.g., 20-40 mM, to be optimized).

    • Incubate for a predetermined time (e.g., 24-48 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed hepatocytes in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach.

  • Induce hepatotoxicity with CCl₄ or D-GalN as described above, with or without various concentrations of this compound. Include a vehicle control group and a toxin-only group.

  • After the incubation period, remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to measure intracellular ROS levels.

Materials:

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • Serum-free culture medium

  • PBS

Protocol:

  • Seed hepatocytes in a 96-well black plate or a 6-well plate.

  • Induce hepatotoxicity and treat with this compound as described previously.

  • After treatment, wash the cells twice with warm PBS.

  • Dilute the DCFH-DA stock solution in serum-free medium to a final concentration of 10 µM.

  • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells three times with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Seed hepatocytes in a 6-well plate.

  • Induce apoptosis with D-GalN and treat with this compound.

  • Harvest the cells by trypsinization and collect the culture supernatant (which may contain detached apoptotic cells).

  • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathway Analysis

Based on the antioxidant and anti-inflammatory effects often observed with hepatoprotective compounds, investigating the Nrf2/HO-1 and NF-κB signaling pathways is a logical next step to elucidate the mechanism of action of this compound.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response.

nrf2_ho1_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Goodyeroside_A This compound Nrf2_Keap1 Nrf2-Keap1 Complex Goodyeroside_A->Nrf2_Keap1 Dissociation Oxidative_Stress Oxidative Stress (e.g., from CCl₄) Oxidative_Stress->Nrf2_Keap1 Dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Ubiquitination & Degradation Nrf2_cyto Nrf2 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binding HO1 HO-1 ARE->HO1 NQO1 NQO1 ARE->NQO1 GCLC GCLC ARE->GCLC Hepatoprotection Hepatoprotection HO1->Hepatoprotection NQO1->Hepatoprotection GCLC->Hepatoprotection

Caption: Proposed Nrf2/HO-1 activation by this compound.
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition cluster_nucleus Nucleus cluster_response Cellular Response Toxin Hepatotoxin (e.g., CCl₄, D-GalN/LPS) IKK IKK Complex Toxin->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p65/p50) NFκB_nu NF-κB (p65/p50) NFκB->NFκB_nu Translocation NFκB_IκBα NF-κB-IκBα Complex NFκB_IκBα->NFκB IκBα Degradation Goodyeroside_A This compound Goodyeroside_A->IKK Inhibition Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFκB_nu->Inflammatory_Genes Gene Transcription Inflammation Inflammation & Cell Injury Inflammatory_Genes->Inflammation

Caption: Proposed inhibition of NF-κB pathway by this compound.
Western Blot Analysis

Protocol:

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Nrf2, HO-1, p-p65, p65, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify band intensities using image analysis software and normalize to β-actin.

Quantitative Real-Time PCR (qRT-PCR)

Protocol:

  • Extract total RNA from treated cells using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and primers for Nrf2, HO-1, NQO1, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).

  • The thermal cycling conditions should be optimized for the specific primers and instrument used.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

By following these detailed protocols, researchers can effectively evaluate the hepatoprotective effects of this compound and gain insights into its underlying mechanisms of action, thereby facilitating its potential development as a therapeutic agent for liver diseases.

References

Application Notes and Protocols for Anti-inflammatory Assays of Goodyeroside A and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of Goodyeroside A and its analogs. The protocols detailed below are designed for use in a research setting to quantify the effects of these compounds on key inflammatory mediators and signaling pathways.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a natural product that, along with its analogs, has demonstrated notable anti-inflammatory efficacy. Research suggests that the primary mechanism of action for its anti-inflammatory effects is the suppression of the NF-κB signaling pathway.[1] this compound is an epimer of kinsenoside and has been shown to possess superior anti-inflammatory activity.[1] The evaluation of this compound and its analogs as potential anti-inflammatory agents involves a series of in vitro assays to determine their efficacy in inhibiting inflammatory responses in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Data Summary: Anti-inflammatory Activity

CompoundAssayCell LineIC50 ValueReference
KinsenosideNitric Oxide (NO) Production InhibitionRAW 264.741.94 µM[2]

Key Anti-inflammatory Assays & Protocols

This section provides detailed experimental protocols for assays relevant to assessing the anti-inflammatory properties of this compound and its analogs.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The inhibitory effect of this compound and its analogs on NO production is quantified using the Griess reagent, which detects nitrite (a stable breakdown product of NO) in the cell culture supernatant.

Experimental Workflow:

Nitric_Oxide_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection seed_cells Seed RAW 264.7 cells (5 x 10^5 cells/well in 24-well plate) incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with this compound or analogs (various concentrations) for 1h incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant griess_reaction Perform Griess Assay: Mix supernatant with Griess Reagent collect_supernatant->griess_reaction measure_abs Measure absorbance at 540 nm griess_reaction->measure_abs

Caption: Workflow for the Nitric Oxide (NO) Production Assay.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the RAW 264.7 cells into a 24-well plate at a density of 5 x 10^5 cells per well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare various concentrations of this compound or its analogs in serum-free DMEM. After the 24-hour incubation, replace the old media with fresh serum-free DMEM containing the different concentrations of the test compounds. Incubate for 1 hour.

  • LPS Stimulation: Following the 1-hour pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the vehicle control group. Incubate the plate for an additional 24 hours.

  • Nitrite Measurement:

    • After the 24-hour stimulation, collect 100 µL of the cell culture supernatant from each well.

    • In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cytokine Production Assay (ELISA) in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay quantifies the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), by LPS-stimulated macrophages. Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to measure the concentration of these cytokines in the cell culture supernatant, allowing for the evaluation of the inhibitory effects of this compound and its analogs.

Protocol:

  • Cell Culture and Seeding: Follow steps 1 and 2 from the Nitric Oxide Production Assay protocol.

  • Compound Treatment and LPS Stimulation: Follow steps 3 and 4 from the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour stimulation period, collect the cell culture supernatants and centrifuge to remove any cellular debris. The supernatants can be stored at -80°C until use.

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the specific kit. This typically involves adding the collected supernatants and standards to antibody-coated wells, followed by a series of incubation, washing, and detection steps.

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to determine the concentration of the respective cytokine in each sample. Calculate the percentage of cytokine inhibition for each treatment group relative to the LPS-stimulated control.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Principle: Western blotting is used to detect and quantify the expression levels of key proteins involved in the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By examining the phosphorylation status of proteins like p65, IκBα, p38, ERK, and JNK, the inhibitory effect of this compound and its analogs on these inflammatory signaling cascades can be elucidated. Kinsenoside has been shown to suppress the phosphorylation of p38, ERK, and JNK in LPS-stimulated RAW 264.7 cells.[3]

Experimental Workflow:

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_treatment Treat RAW 264.7 cells with This compound/analogs and LPS cell_lysis Lyse cells and extract proteins cell_treatment->cell_lysis quantification Quantify protein concentration cell_lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (e.g., p-p65, p-p38) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with chemiluminescent substrate secondary_ab->detection

Caption: Workflow for Western Blot Analysis.

Protocol:

  • Cell Treatment and Lysis:

    • Seed RAW 264.7 cells in 6-well plates and treat with this compound or its analogs followed by LPS stimulation as described in the previous protocols.

    • After the desired incubation time, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK, phospho-JNK, and their total protein counterparts) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the effect of the compounds on protein activation.

Signaling Pathway Diagrams

The following diagrams illustrate the key inflammatory signaling pathways potentially modulated by this compound and its analogs.

NF-κB Signaling Pathway

The canonical NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB dimers (p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. This compound is thought to inhibit this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Releases p_IkBa p-IκBα IkBa_NFkB->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Degradation Proteasome->IkBa Releases GoodyerosideA This compound GoodyerosideA->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) DNA->Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, including the p38, ERK, and JNK subfamilies, is another critical regulator of the inflammatory response. Extracellular stimuli, such as LPS, can activate a cascade of kinases that ultimately leads to the phosphorylation and activation of p38, ERK, and JNK. These activated MAPKs can then phosphorylate various transcription factors, leading to the expression of pro-inflammatory genes. Kinsenoside, an epimer of this compound, has been shown to inhibit the phosphorylation of p38, ERK, and JNK.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK1_2 MEK1/2 MAPKKK->MKK1_2 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylates ERK ERK MKK1_2->ERK Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors Activates p_ERK->TranscriptionFactors p_JNK->TranscriptionFactors GoodyerosideA This compound (and its analogs) GoodyerosideA->p38 Inhibits phosphorylation GoodyerosideA->ERK Inhibits phosphorylation GoodyerosideA->JNK Inhibits phosphorylation InflammatoryGenes Pro-inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes

Caption: this compound and its analogs may inhibit the MAPK signaling pathway.

References

Goodyeroside A: Application Notes and Protocols for Liver Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goodyeroside A, a natural glucoside, has demonstrated significant potential as a hepatoprotective agent.[1][2] This document provides detailed application notes and experimental protocols for investigating the therapeutic effects of this compound and its analogs in preclinical models of liver disease. The information is intended to guide researchers in the effective use of this compound for studies on liver injury and drug discovery. The fully acetylated analog of this compound has shown enhanced in vivo efficacy, suggesting that derivatization may improve its pharmacokinetic profile.[1]

Quantitative Data Summary

The hepatoprotective effects of this compound and its fully acetylated analog have been quantified in a Concanavalin A (ConA)-induced mouse model of acute liver injury. The data from this study is summarized below.

Table 1: Effects of this compound and its Acetylated Analog (Compound 5a) on Serum Aminotransferase Levels in ConA-Induced Liver Injury in Mice[1]

GroupTreatmentDose (mg/kg)ALT (U/L)AST (U/L)
1Control (Vehicle)-35.8 ± 10.282.5 ± 21.7
2ConA Model202845.6 ± 751.33127.8 ± 845.6
3ConA + Bicyclol (Positive Control)1001254.3 ± 412.91589.7 ± 532.1
4ConA + this compound (7a)1002578.1 ± 698.42987.4 ± 789.2
5ConA + Acetylated this compound (5a)1001567.9 ± 489.51895.3 ± 601.8

Data are presented as mean ± SD. Statistical significance was observed for Compound 5a compared to the ConA model group.

Experimental Protocols

In Vitro Hepatoprotective Activity Assessment

This protocol describes the use of this compound in a D-galactosamine (GalN)-induced hepatocyte injury model.[1]

Objective: To evaluate the cytoprotective effects of this compound against GalN-induced toxicity in primary rat hepatocytes.

Materials:

  • Primary rat hepatocytes

  • This compound (and/or its analogs)

  • D-galactosamine (GalN)

  • Cell culture medium (e.g., Williams' Medium E)

  • Fetal Bovine Serum (FBS)

  • MTT reagent

  • DMSO

  • Bicyclol (positive control)

Procedure:

  • Cell Seeding: Isolate primary rat hepatocytes and seed them in 96-well plates at an appropriate density. Allow cells to attach for 24 hours.

  • Pre-treatment: Treat the hepatocytes with various concentrations of this compound (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M) or the positive control (Bicyclol) for a predetermined period (e.g., 2 hours).

  • Induction of Injury: Induce cytotoxicity by adding D-galactosamine (GalN) to the culture medium at a final concentration determined by a dose-response experiment (e.g., 44 mg/L).

  • Incubation: Co-incubate the cells with this compound and GalN for 24 hours.

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group (untreated cells).

In Vivo Hepatoprotective Activity Assessment

This protocol details the investigation of this compound in a Concanavalin A (ConA)-induced acute immune-mediated liver injury model in mice.[1]

Objective: To assess the in vivo efficacy of this compound in mitigating ConA-induced liver damage.

Materials:

  • Male C57BL/6 mice (or other suitable strain)

  • This compound (and/or its analogs)

  • Concanavalin A (ConA)

  • Saline solution

  • Anesthetic agent

  • Blood collection supplies

  • ALT/AST assay kits

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Control Group (saline only)

    • ConA Model Group (ConA + vehicle for this compound)

    • Positive Control Group (e.g., Bicyclol + ConA)

    • Treatment Group(s) (this compound at various doses + ConA)

  • Treatment: Administer this compound or vehicle orally or intraperitoneally at the desired dose (e.g., 100 mg/kg).

  • Induction of Liver Injury: After a specific time post-treatment (e.g., 2 hours), induce liver injury by injecting ConA (e.g., 15-20 mg/kg) intravenously via the tail vein.

  • Sample Collection: At a designated time after ConA injection (e.g., 8-24 hours), anesthetize the mice and collect blood via cardiac puncture.

  • Biochemical Analysis: Separate the serum and measure the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercial assay kits.

  • Histopathology (Optional): Perfuse the liver with saline and fix a portion in 10% formalin for histological examination (H&E staining) to assess the extent of necrosis and inflammation.

A similar in vivo protocol can be adapted for Carbon Tetrachloride (CCl4)-induced hepatotoxicity. In this model, CCl4 (typically mixed with olive oil) is administered intraperitoneally to induce liver damage.[3]

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound

While the precise signaling pathways for this compound are yet to be fully elucidated, based on the mechanisms of liver injury and the actions of other hepatoprotective natural compounds, a putative mechanism can be proposed. Liver injury induced by agents like CCl4, GalN, and ConA involves oxidative stress, inflammation, and apoptosis. This compound likely counteracts these processes.

G cluster_inducers Hepatotoxic Insults cluster_cellular_effects Cellular Damage Mechanisms CCl4 CCl4 Oxidative_Stress Oxidative Stress (ROS Production) CCl4->Oxidative_Stress GalN GalN Apoptosis Apoptosis (Caspase Activation) GalN->Apoptosis ConA ConA Inflammation Inflammation (NF-κB Activation) ConA->Inflammation Hepatocyte_Injury Hepatocyte Injury (ALT/AST Release) Oxidative_Stress->Hepatocyte_Injury Inflammation->Hepatocyte_Injury Apoptosis->Hepatocyte_Injury Goodyeroside_A This compound Goodyeroside_A->Oxidative_Stress Inhibits Goodyeroside_A->Inflammation Inhibits Goodyeroside_A->Apoptosis Inhibits G start Animal Acclimatization grouping Random Grouping of Animals start->grouping treatment Administer this compound or Vehicle grouping->treatment induction Induce Liver Injury (e.g., ConA, CCl4) treatment->induction sampling Blood & Tissue Collection induction->sampling analysis Biochemical & Histological Analysis sampling->analysis end Data Interpretation analysis->end G GA This compound (Natural Product) Acetylation Full Acetylation GA->Acetylation Analog Acetylated this compound (Compound 5a) Acetylation->Analog Lipophilicity Increased Lipophilicity Analog->Lipophilicity PK Improved Pharmacokinetics Lipophilicity->PK Efficacy Enhanced In Vivo Hepatoprotective Efficacy PK->Efficacy

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Goodyeroside A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Goodyeroside A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for the total synthesis of this compound, and what are their comparative advantages and disadvantages?

A1: There are two primary strategies for the total synthesis of this compound: purely chemical synthesis and a chemo-enzymatic approach.

  • Chemical Synthesis: This strategy involves the chemical coupling of a protected glucose derivative with the chiral aglycone, (S)-3-hydroxy-γ-butyrolactone, followed by deprotection steps.

    • Advantages: Provides a route to this compound and its analogs with various structural modifications.

    • Disadvantages: Often suffers from low overall yields (reported as low as 0.8% to 10.7%), involves multiple protection and deprotection steps, and can present significant challenges in the separation of stereoisomeric products like Kinsenoside.[1]

  • Chemo-enzymatic Synthesis: This approach utilizes an enzyme, such as β-glucosidase, to catalyze the glycosylation of (S)-3-hydroxy-γ-butyrolactone with glucose.

    • Advantages: Offers a more efficient synthesis with a significantly higher reported total yield of 12.7% and fewer reaction steps compared to purely chemical methods.[1]

    • Disadvantages: The enzymatic glycosylation step requires careful optimization of reaction conditions (e.g., enzyme concentration, substrate ratio, solvent, and temperature) to achieve high yields. The enzyme itself does not exhibit stereoselectivity for the aglycone, necessitating the use of the enantiomerically pure (S)-3-hydroxy-γ-butyrolactone to obtain this compound.[1]

Q2: Why is the stereoselectivity of the glycosylation step a critical challenge in the chemical synthesis of this compound?

A2: The stereoselectivity of the glycosylation step is crucial because this compound and its epimer, Kinsenoside, are stereoisomers that can be difficult to separate.[1] The formation of the desired β-glycosidic bond is essential. Improper control of stereoselectivity can lead to a mixture of α and β anomers, as well as the formation of the diastereomeric Kinsenoside if a racemic or improperly resolved aglycone is used, complicating purification and reducing the yield of the target molecule.

Q3: What are the common protecting groups used in the chemical synthesis of this compound, and what are the challenges associated with their use?

A3: In chemical syntheses of this compound, protecting groups are necessary to mask the reactive hydroxyl groups of glucose during the glycosylation reaction. Common protecting groups include benzyl (Bn) and benzoyl (Bz) ethers.[1]

  • Challenges:

    • Multiple Steps: The introduction and removal of these protecting groups add to the total number of steps in the synthesis, making the process more laborious and reducing the overall yield.[1]

    • Deprotection Issues: The final deprotection step can be challenging. For instance, the removal of benzyl groups often requires harsh conditions like catalytic hydrogenation, which may not be compatible with other functional groups in the molecule. Debenzoylation, while typically milder, still requires specific reagents and conditions that need to be optimized to avoid side reactions.

Q4: How can the separation of this compound from its stereoisomer, Kinsenoside, be achieved?

A4: The separation of diastereomers like this compound and Kinsenoside is a significant challenge due to their similar physical properties.[1] While specific detailed protocols for their separation are not extensively published, general methods for separating diastereomeric glycosides include:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective. Method development would involve screening different columns (e.g., C18, silica) and mobile phase compositions to achieve baseline separation.

  • Flash Column Chromatography: Careful selection of the stationary phase (e.g., silica gel with different particle sizes) and the eluent system is critical. Gradient elution is often more effective than isocratic elution for separating closely related compounds.

  • Derivatization: In some cases, derivatizing the mixture of stereoisomers can enhance their separability by chromatography. The derivatives can then be converted back to the target molecules after separation.

Troubleshooting Guides

Troubleshooting the Chemo-enzymatic Synthesis of this compound

This guide focuses on the enzymatic glycosylation of (S)-3-hydroxy-γ-butyrolactone with glucose.

Problem Potential Cause Troubleshooting Suggestions
Low Yield of this compound Suboptimal Reaction Conditions: The yield of the enzymatic reaction is highly sensitive to several factors.Optimize Solvent System: A homogeneous organic-water system is often used. A mixture of 1,4-dioxane and buffer (e.g., 9:1 v/v) has been reported to be effective.[1] Adjust Substrate Ratio: An excess of the aglycone, (S)-3-hydroxy-γ-butyrolactone, relative to glucose is typically required. A 10:1 molar ratio of lactone to glucose has been shown to maximize the yield.[1] Optimize Enzyme Concentration: The amount of β-glucosidase should be carefully optimized. Too little enzyme will result in a slow reaction and incomplete conversion, while too much can be costly and may not significantly improve the yield. A concentration of around 5 mg/mL has been used successfully.[1] Control Reaction Time: The reaction should be monitored over time to determine the optimal duration. The reaction typically reaches equilibrium after 44-68 hours. Prolonged reaction times may lead to the hydrolysis of the product back to the starting materials.[1]
Enzyme Inactivity: The enzyme may be denatured or inhibited.Check Enzyme Quality and Storage: Ensure the β-glucosidase is from a reliable source and has been stored under the recommended conditions. pH Control: Maintain the optimal pH for the enzyme. For β-glucosidase from almonds, a pH of around 6.0 is often used.[1]
Reaction Stalls or Reverses Product Inhibition: The product, this compound, or byproducts may inhibit the enzyme.Consider Immobilized Enzyme: Using an immobilized enzyme can sometimes mitigate product inhibition and simplify enzyme removal after the reaction. Control Water Content: In the reverse hydrolysis reaction, the water content is critical. Ensure the solvent system has the optimal water concentration.
Formation of Side Products Non-specific Reactions: The enzyme or reaction conditions may promote side reactions.Purify Starting Materials: Ensure the glucose and (S)-3-hydroxy-γ-butyrolactone are of high purity. Monitor for Byproducts: Use techniques like TLC or HPLC to monitor the reaction for the formation of unknown spots and adjust conditions accordingly.
Troubleshooting the Chemical Synthesis of the Aglycone: (S)-3-hydroxy-γ-butyrolactone

This guide focuses on the synthesis of the chiral aglycone from L-malic acid.

Problem Potential Cause Troubleshooting Suggestions
Low Yield in the Synthesis of (S)-3-hydroxy-γ-butyrolactone Incomplete Reactions or Side Product Formation: Each step in the multi-step synthesis from L-malic acid is prone to yield loss.Anhydride Formation: When reacting L-malic acid with acetyl chloride, ensure anhydrous conditions to prevent the hydrolysis of the anhydride intermediate. The removal of acetic acid byproduct can be facilitated by azeotropic distillation with 1,4-dioxane.[1] Esterification: The reaction time for the formation of the monomethyl ester can be significantly reduced from 12 hours to 30 minutes with optimized conditions.[1] Reduction Step: The reduction of the ester to the alcohol and subsequent lactonization is a critical step. Ensure the appropriate reducing agent (e.g., NaBH₄) and solvent are used. Over-reduction can be a side reaction.
Purification Difficulties Formation of Closely Related Impurities: Side reactions can lead to impurities that are difficult to separate from the desired product.Improved Final Step: Replacing the final HCl-MeOH workup with an HCl-H₂O-1,4-dioxane system has been shown to significantly improve the purity of the final product and simplify the separation process.[1] Chromatography Optimization: Utilize high-resolution column chromatography and carefully select the eluent system to separate the product from any remaining starting materials or byproducts.

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Synthetic StrategyKey StepsOverall Yield (%)Reference
Chemical Synthesis7 steps, including protection, glycosylation, and deprotection0.8[1]
Chemical Synthesis9 steps, using an optically inactive precursor10.7[1]
Chemo-enzymatic Synthesis5 steps, including aglycone synthesis and enzymatic glycosylation12.7[1]

Table 2: Optimized Conditions for the Enzymatic Synthesis of this compound

ParameterOptimized Value
Enzymeβ-glucosidase from almonds
Solvent System1,4-dioxane : phosphate buffer (pH 6.0) (9:1, v/v)
Substrate Ratio (lactone:glucose)10:1
Enzyme Concentration5 mg/mL
Reaction Temperature50 °C
Reaction Time44-68 hours
Yield of Glycosylation Step16.8%
Data sourced from Zhang et al., 2014.[1]

Experimental Protocols

Key Experiment: Chemo-enzymatic Synthesis of this compound

This protocol is based on the efficient synthesis reported by Zhang et al., 2014.[1]

Part 1: Chemical Synthesis of (S)-3-hydroxy-γ-butyrolactone

  • Anhydride Formation: To L-malic acid (0.1 mol) in a 100 mL flask, add redistilled acetyl chloride (60 mL). Stir the mixture at 40 °C for 4 hours. Remove the excess solvent by evaporation with the addition of 1,4-dioxane to azeotropically remove acetic acid. Recrystallize the residue from a chloroform/petroleum ether mixture to obtain the anhydride intermediate.

  • Monomethyl Ester Formation: Dissolve the anhydride in redistilled methanol (120 mL) and stir for 30 minutes at room temperature.

  • Reduction and Lactonization: Carry out a reduction using sodium borohydride (NaBH₄) in a suitable solvent like isobutyl alcohol at 85 °C for 2 hours. Follow this with acid-catalyzed lactonization using HCl in 1,4-dioxane/water at 70 °C to yield (S)-3-hydroxy-γ-butyrolactone.

Part 2: Enzymatic Glycosylation

  • Reaction Setup: In a reaction vessel, combine β-D-glucose (0.25 mmol), (S)-3-hydroxy-γ-butyrolactone (2.5 mmol), and β-D-glucosidase (5 mg) in a 1 mL solvent system consisting of 900 µL of 1,4-dioxane and 100 µL of phosphate buffer (70 mmol/L, pH 6.0).

  • Incubation: Incubate the reaction mixture at 50 °C in a thermostatic shaker at 120 rpm for 44-68 hours.

  • Workup and Purification: After the reaction is complete, terminate the reaction and purify the product. Purification is typically achieved by column chromatography on silica gel to isolate this compound.

Visualizations

Chemo_Enzymatic_Synthesis_Workflow cluster_aglycone Part 1: Aglycone Synthesis cluster_glycosylation Part 2: Enzymatic Glycosylation L_malic_acid L-Malic Acid Anhydride Anhydride Formation (AcCl, 40°C) L_malic_acid->Anhydride Monomethyl_ester Monomethyl Ester Formation (MeOH, r.t.) Anhydride->Monomethyl_ester Reduction_Lactonization Reduction & Lactonization (NaBH4, HCl) Monomethyl_ester->Reduction_Lactonization Aglycone (S)-3-hydroxy-γ-butyrolactone Reduction_Lactonization->Aglycone Enzymatic_Reaction Enzymatic Glycosylation (β-glucosidase, 50°C) Aglycone->Enzymatic_Reaction Glucose β-D-Glucose Glucose->Enzymatic_Reaction Purification Purification (Column Chromatography) Enzymatic_Reaction->Purification Goodyeroside_A This compound Purification->Goodyeroside_A

Caption: Workflow for the chemo-enzymatic total synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Enzymatic Glycosylation Check_Conditions Verify Reaction Conditions: - Solvent (1,4-dioxane/buffer) - Substrate Ratio (10:1 lactone/glucose) - Temperature (50°C) Start->Check_Conditions Check_Enzyme Assess Enzyme Activity: - Proper Storage - Correct pH (6.0) Start->Check_Enzyme Check_Time Monitor Reaction Time: - Optimal duration (44-68h) - Avoid product hydrolysis Start->Check_Time Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Enzyme_OK Enzyme Active? Check_Enzyme->Enzyme_OK Time_OK Time Optimized? Check_Time->Time_OK Adjust_Conditions Adjust Conditions and Re-run Conditions_OK->Adjust_Conditions No Success Yield Improved Conditions_OK->Success Yes Replace_Enzyme Replace Enzyme and Re-run Enzyme_OK->Replace_Enzyme No Enzyme_OK->Success Yes Adjust_Time Adjust Reaction Time and Re-run Time_OK->Adjust_Time No Time_OK->Success Yes

Caption: Troubleshooting logic for low yield in enzymatic glycosylation.

References

Technical Support Center: Goodyeroside A Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Goodyeroside A enzymatic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the enzymatic synthesis of this compound?

The enzymatic synthesis of this compound typically involves a transglycosylation reaction catalyzed by a glycosidase, such as β-D-glucosidase. In this reaction, a glycosyl donor (β-D-glucose) is transferred to a glycosyl acceptor ((S)-3-hydroxy-γ-butyrolactone) to form the desired glycosidic bond, resulting in this compound. This chemo-enzymatic approach offers a more efficient alternative to purely chemical synthesis, which often involves multiple protection and deprotection steps.[1][2]

Q2: What are the key factors influencing the yield of this compound synthesis?

Several factors can significantly impact the final yield of this compound. These include the choice of solvent, the ratio of substrates (acceptor to donor), the concentration of the enzyme, the reaction temperature, pH, and the overall reaction time.[2][3] Optimization of these parameters is crucial for maximizing product formation.

Q3: Why is a co-solvent system often used in this synthesis?

A co-solvent system, such as 1,4-dioxane and a buffer, is often employed to balance the solubility of the hydrophobic acceptor substrate ((S)-3-hydroxy-γ-butyrolactone) and the hydrophilic donor substrate (β-D-glucose) while maintaining the catalytic activity of the enzyme.[1][3] The concentration of the organic solvent is a critical parameter to optimize, as high concentrations can denature the enzyme.[1]

Troubleshooting Guide

Low or No Yield

Problem: I am not getting any this compound product, or the yield is very low.

Possible Causes and Solutions:

  • Inactive Enzyme:

    • Verify Enzyme Activity: Confirm the activity of your β-D-glucosidase using a standard substrate like p-nitrophenyl-β-D-glucopyranoside.

    • Proper Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.

    • Increase Enzyme Concentration: As a trial, doubling the enzyme concentration might initiate the reaction. However, this may not be a cost-effective long-term solution.

  • Suboptimal Reaction Conditions:

    • pH: β-D-glucosidase has an optimal pH range. Verify that the pH of your buffer is within the recommended range (e.g., pH 6.0 for the phosphate buffer in the chemo-enzymatic method).[2] A deviation of even 1-2 pH units can drastically reduce enzyme activity.

    • Temperature: The reaction should be conducted at the optimal temperature for the enzyme. For the synthesis of this compound, a temperature of 50°C has been shown to be effective.[2] Excessively high temperatures can lead to enzyme denaturation.

  • Substrate Issues:

    • Substrate Quality: Confirm the purity and identity of your β-D-glucose and (S)-3-hydroxy-γ-butyrolactone using analytical methods like NMR or mass spectrometry.

    • Substrate Solubility: Poor solubility of the acceptor in the aqueous buffer can limit the reaction rate. Ensure adequate mixing and consider optimizing the co-solvent ratio.[1] Sonication can sometimes aid in dissolving starting materials.

    • Substrate Inhibition: High concentrations of the glucose donor can sometimes inhibit β-glucosidases.[4][5] If you suspect substrate inhibition, try varying the substrate concentrations to find an optimal balance.

Reaction Stalls or is Incomplete

Problem: The reaction starts but does not go to completion.

Possible Causes and Solutions:

  • Product Inhibition: The accumulation of the product, this compound, or byproducts may inhibit the enzyme. Monitor the reaction progress over time using techniques like HPLC. If inhibition is suspected, consider strategies like in-situ product removal, although this can be complex to implement.

  • Enzyme Instability: The enzyme may lose activity over the course of a long reaction. Ensure the reaction conditions (pH, temperature, co-solvent concentration) are not contributing to enzyme denaturation over time.

  • Equilibrium: The reaction may have reached equilibrium. Changes in substrate concentrations or removal of a product can shift the equilibrium towards product formation.

Side Reactions and Impurities

Problem: I am observing significant byproducts in my reaction mixture.

Possible Causes and Solutions:

  • Hydrolysis of the Donor: Glycosidases can also catalyze the hydrolysis of the glycosyl donor (β-D-glucose). This is a competing reaction that consumes the donor without forming the desired product. Optimizing the acceptor concentration can favor the transglycosylation reaction over hydrolysis.

  • Formation of Isomers: While enzymatic reactions are typically highly specific, the formation of positional isomers can sometimes occur, though this is less common with highly regioselective enzymes.[6] Analytical techniques like NMR are essential to confirm the structure of the product.

Purification Challenges

Problem: I am having difficulty purifying this compound from the reaction mixture.

Possible Causes and Solutions:

  • Separation from Unreacted Substrates: A significant challenge is separating the product from the unreacted hydrophilic glucose donor and hydrophobic lactone acceptor.

    • Chromatography: Flash chromatography on silica gel is a common method for purification.[2] The choice of eluent system is critical for achieving good separation.

    • Extraction: Liquid-liquid extraction might be employed to remove the more hydrophobic starting material, but care must be taken to avoid product loss.

  • Product Solubility: The product may have different solubility properties compared to the starting materials. These differences can be exploited during extraction and purification.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield

ParameterVariationYield (%)Reference
Solvent (v/v) 90% 1,4-dioxane16.8[3]
90% tert-butanolLower[3]
90% acetonitrileNot applicable[3]
Enzyme Amount 5 mg16.8[3]
> 5 mgNo increase[3]
Lactone to Glucose Ratio 10 equivalents of lactone16.8[3]
Reaction Time 44-68 hours16.8[3]

Experimental Protocols

Optimized Protocol for the Enzymatic Synthesis of this compound [2]

  • Reaction Setup:

    • In a suitable reaction vessel, combine:

      • 900 µL of 1,4-dioxane.

      • 100 µL of phosphate buffer (70 mmol/L, pH 6.0).

      • 0.25 mmol of β-D-glucose.

      • 2.5 mmol of (S)-3-hydroxy-γ-butyrolactone.

      • 5 mg of β-D-glucosidase.

  • Incubation:

    • Incubate the reaction mixture at 50°C in a thermostatic shaker with a shaking speed of 120 rpm.

  • Reaction Time:

    • Allow the reaction to proceed for 44-68 hours.

  • Monitoring:

    • Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under vacuum.

    • Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to obtain pure this compound.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification S_Lactone (S)-3-hydroxy-γ- butyrolactone Reaction_Mix Reaction Mixture S_Lactone->Reaction_Mix S_Glucose β-D-glucose S_Glucose->Reaction_Mix Enzyme β-D-glucosidase Enzyme->Reaction_Mix Solvent 1,4-dioxane/ Buffer (pH 6.0) Solvent->Reaction_Mix Incubation Incubation 50°C, 44-68h 120 rpm Reaction_Mix->Incubation Monitoring HPLC Monitoring Incubation->Monitoring Purification Flash Chromatography Monitoring->Purification Reaction Complete Product This compound Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Yield cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues Start Low/No Yield of This compound Check_Activity Verify Enzyme Activity Start->Check_Activity Check_pH Verify Buffer pH Start->Check_pH Check_Purity Verify Substrate Purity Start->Check_Purity Check_Storage Check Storage Conditions Check_Activity->Check_Storage If inactive Increase_Conc Increase Enzyme Conc. Check_Storage->Increase_Conc Check_Temp Check Reaction Temp. Check_pH->Check_Temp Optimize_Solvent Optimize Co-Solvent Ratio Check_Temp->Optimize_Solvent Check_Solubility Address Solubility Issues Check_Purity->Check_Solubility Vary_Ratio Vary Substrate Ratio (check for inhibition) Check_Solubility->Vary_Ratio

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimization of Goodyeroside A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Goodyeroside A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing this compound extraction?

A1: The efficiency of this compound extraction is influenced by several key parameters. These include the choice of solvent and its concentration, the solid-to-liquid ratio, extraction temperature, and extraction time. The interactions between these factors are also crucial and can be effectively studied using statistical methods like Response Surface Methodology (RSM).

Q2: Which extraction methods are most suitable for this compound?

A2: Several extraction techniques can be employed for this compound, each with its own advantages and disadvantages. Common methods include:

  • Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid extraction.

  • Soxhlet Extraction: A classical method involving continuous extraction with a refluxing solvent. It is thorough but can be time-consuming and may degrade thermally sensitive compounds.

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature. It is less efficient and requires longer extraction times.

The choice of method will depend on available equipment, desired extraction efficiency, and the thermal stability of this compound.

Q3: What solvents are recommended for this compound extraction?

A3: The choice of solvent is critical and depends on the polarity of this compound. Polar solvents such as methanol, ethanol, and water, or mixtures thereof, are commonly used for extracting glycosides like this compound. The optimal solvent system is often a hydroalcoholic mixture (e.g., ethanol/water or methanol/water) as it can efficiently solvate a broader range of compounds. For instance, studies on the related compound kinsenoside have shown that water extraction can be highly efficient.

Q4: How can I quantify the yield of this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound. An Evaporative Light Scattering Detector (ELSD) or a Diode Array Detector (DAD) can be used. It is crucial to use a validated analytical method with a certified reference standard of this compound for accurate quantification.

Troubleshooting Guide

Low Extraction Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the solvent may not be optimal for this compound. • Test a range of solvent polarities by using different ratios of alcohol (methanol or ethanol) to water (e.g., 30%, 50%, 70%, 100% alcohol). • Consider using water as the solvent, as it has been shown to be effective for the extraction of the related compound, kinsenoside.
Suboptimal Extraction Temperature The temperature may be too low for efficient extraction or too high, causing degradation. • Experiment with a range of temperatures (e.g., 30°C to 70°C). • For heat-sensitive compounds, lower temperatures for longer durations may be preferable.
Insufficient Extraction Time The extraction duration may not be long enough to allow for complete diffusion of this compound from the plant matrix. • Increase the extraction time and monitor the yield at different time points to determine the optimal duration.
Inadequate Solid-to-Liquid Ratio A low solvent volume may lead to saturation and incomplete extraction. • Increase the solvent volume relative to the plant material. Common ratios to test range from 1:10 to 1:30 (g/mL).
Inefficient Cell Wall Disruption (for cellular materials) The plant material may not be ground finely enough, or the extraction technique may not be effectively disrupting the cell walls. • Ensure the plant material is finely powdered to increase the surface area for extraction. • If using UAE or MAE, optimize the power and frequency settings.
Compound Degradation
Potential Cause Troubleshooting Steps
Thermal Degradation High temperatures used during extraction or solvent evaporation can lead to the degradation of this compound. Glycosides can be susceptible to hydrolysis at elevated temperatures. • Use lower extraction temperatures for a longer duration. • Employ vacuum evaporation at a low temperature to remove the solvent. • Consider non-thermal extraction methods like maceration or UAE at controlled temperatures.
pH-related Degradation The pH of the extraction solvent can influence the stability of glycosides. Acidic or alkaline conditions can catalyze hydrolysis of the glycosidic bond. • Maintain a neutral pH of the extraction solvent unless a different pH is shown to be optimal and non-degradative. • Buffer the extraction solvent if necessary.
Enzymatic Degradation Endogenous enzymes in the plant material may be released during extraction and degrade this compound. • Blanching the plant material with steam or hot solvent before extraction can deactivate enzymes. • Use organic solvents that can denature enzymes.

Experimental Protocols

Protocol 1: Optimization of Ultrasonic-Assisted Extraction (UAE) using Response Surface Methodology (RSM)

This protocol outlines a general workflow for optimizing the extraction of this compound using UAE coupled with RSM.

  • Single-Factor Experiments:

    • Solvent Concentration: Extract the plant material with varying concentrations of ethanol in water (e.g., 30%, 50%, 70%, 90%, 100% v/v) while keeping other parameters constant (e.g., temperature at 50°C, time at 30 min, solid-to-liquid ratio at 1:20 g/mL).

    • Extraction Temperature: Vary the extraction temperature (e.g., 30, 40, 50, 60, 70°C) while keeping other parameters constant (e.g., 50% ethanol, 30 min, 1:20 g/mL).

    • Extraction Time: Vary the extraction time (e.g., 15, 30, 45, 60, 75 min) while keeping other parameters constant (e.g., 50% ethanol, 50°C, 1:20 g/mL).

    • Solid-to-Liquid Ratio: Vary the ratio (e.g., 1:10, 1:15, 1:20, 1:25, 1:30 g/mL) while keeping other parameters constant (e.g., 50% ethanol, 50°C, 30 min).

  • Response Surface Methodology (RSM) Design:

    • Based on the results of the single-factor experiments, select the three most significant factors and their optimal ranges.

    • Use a Box-Behnken Design (BBD) or Central Composite Design (CCD) to create a set of experimental runs with different combinations of the selected factors.

  • Extraction and Analysis:

    • Perform the extractions according to the RSM design.

    • Quantify the yield of this compound in each extract using a validated HPLC method.

  • Data Analysis:

    • Analyze the experimental data using RSM software to fit a polynomial equation and determine the optimal extraction conditions.

    • Generate 3D response surface and contour plots to visualize the relationship between the variables and the yield.

Data Presentation

The following tables provide an illustrative example of how quantitative data from extraction optimization studies can be presented. Please note that this data is based on general principles of natural product extraction and may not represent the exact outcomes for this compound due to the limited availability of specific studies.

Table 1: Effect of Solvent Concentration on this compound Yield (Illustrative)

Ethanol Concentration (%)This compound Yield (mg/g)
301.8
502.5
702.9
902.2
1001.5

Table 2: Effect of Extraction Temperature on this compound Yield (Illustrative)

Temperature (°C)This compound Yield (mg/g)
301.9
402.4
502.8
602.6
702.1

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sfe Single-Factor Experiments cluster_rsm Response Surface Methodology cluster_analysis Data Analysis & Optimization Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Solvent Vary Solvent Concentration Grinding->Solvent Temp Vary Temperature Grinding->Temp Time Vary Time Grinding->Time Ratio Vary Solid/Liquid Ratio Grinding->Ratio BBD Box-Behnken Design Solvent->BBD Temp->BBD Time->BBD Ratio->BBD Extraction Perform Extractions BBD->Extraction HPLC HPLC Analysis Extraction->HPLC Model Fit Polynomial Model HPLC->Model Plots Generate 3D/Contour Plots Model->Plots Optimal Determine Optimal Conditions Plots->Optimal Validation Experimental Validation Optimal->Validation

Caption: Experimental workflow for optimizing this compound extraction using RSM.

Troubleshooting_Workflow Start Low this compound Yield Check_Solvent Is the solvent system optimized? Start->Check_Solvent Check_Temp Is the extraction temperature optimized? Check_Solvent->Check_Temp Yes Optimize_Solvent Action: Test different solvent polarities. Check_Solvent->Optimize_Solvent No Check_Time Is the extraction time sufficient? Check_Temp->Check_Time Yes Optimize_Temp Action: Vary temperature and monitor yield. Check_Temp->Optimize_Temp No Check_Ratio Is the solid/liquid ratio adequate? Check_Time->Check_Ratio Yes Optimize_Time Action: Increase extraction time. Check_Time->Optimize_Time No Check_Degradation Is degradation suspected? Check_Ratio->Check_Degradation Yes Optimize_Ratio Action: Increase solvent volume. Check_Ratio->Optimize_Ratio No Investigate_Degradation Action: Use lower temp, neutral pH, check for enzymatic activity. Check_Degradation->Investigate_Degradation Yes End Yield Improved Check_Degradation->End No Optimize_Solvent->Check_Temp Optimize_Temp->Check_Time Optimize_Time->Check_Ratio Optimize_Ratio->Check_Degradation Investigate_Degradation->End

Caption: Troubleshooting workflow for low this compound extraction yield.

Goodyeroside A stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and potential degradation issues of Goodyeroside A. The information is intended to help users anticipate and troubleshoot problems during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that influence its stability?

A1: this compound possesses two key structural features that are susceptible to degradation: a β-O-glycosidic bond linking the glucose moiety to the aglycone, and a γ-butyrolactone ring in the aglycone. The stability of the molecule is primarily dictated by the chemical reactivity of these two functional groups.

Q2: Under what conditions is the glycosidic bond of this compound likely to cleave?

A2: Glycosidic bonds are generally stable in neutral and alkaline (basic) conditions. However, they are susceptible to hydrolysis under acidic conditions. The rate of hydrolysis is dependent on the pH and temperature. Therefore, prolonged exposure to acidic buffers or reagents should be avoided.

Q3: What are the potential degradation pathways for the γ-butyrolactone ring?

A3: The γ-butyrolactone ring, being a cyclic ester, is susceptible to hydrolysis under both acidic and basic conditions.

  • Base-catalyzed hydrolysis (saponification): This reaction is typically faster than acid-catalyzed hydrolysis and results in the opening of the lactone ring to form the corresponding hydroxy carboxylate salt. This process is generally irreversible.

  • Acid-catalyzed hydrolysis: This is a reversible reaction where the lactone ring opens to form the corresponding γ-hydroxy carboxylic acid. An equilibrium will be established between the lactone and the ring-opened form in acidic aqueous solutions.

Q4: What are the likely degradation products of this compound?

A4: Based on its structure, the primary degradation products are expected to be:

  • Aglycone ((S)-3-hydroxy-γ-butyrolactone) and Glucose: Formed by the cleavage of the glycosidic bond under acidic conditions.

  • This compound-hydroxycarboxylate: Formed by the opening of the lactone ring under basic conditions.

  • (S)-3,4-dihydroxybutanoic acid and Glucose: Formed if both the lactone ring and the glycosidic bond are hydrolyzed.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure the long-term stability of this compound, it is recommended to store it as a solid in a cool, dry, and dark place. For solutions, it is advisable to use a neutral buffer (pH 6-7.5) and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. If possible, preparing fresh solutions for each experiment is the best practice.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of this compound in an in vitro assay. Degradation of the compound due to acidic or basic conditions in the cell culture medium or assay buffer.- Check the pH of all solutions. - If possible, adjust the pH to be as close to neutral as possible. - Minimize the incubation time of this compound in potentially harsh conditions. - Prepare fresh solutions of this compound for each experiment.
Appearance of unexpected peaks in HPLC analysis of a this compound sample. Degradation of this compound into one or more of its potential degradation products.- Analyze the sample using LC-MS to identify the molecular weights of the unexpected peaks and compare them to the expected degradation products. - Review the sample preparation and storage history to identify potential exposure to acidic or basic conditions, or elevated temperatures. - Perform a forced degradation study (see Experimental Protocols) to confirm the identity of the degradation products.
Inconsistent results between experiments. Variable degradation of this compound due to inconsistencies in solution preparation, storage, or handling.- Standardize the protocol for preparing and storing this compound solutions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Always use freshly prepared dilutions for experiments. - Ensure all buffers and media are at the correct pH before adding this compound.

Data Presentation

The following tables provide an example of how to present stability data for this compound. Note: The data presented here is hypothetical and for illustrative purposes only, as specific stability studies on this compound are not publicly available.

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C

pHIncubation Time (hours)This compound Remaining (%)Major Degradation Product(s)
32485Aglycone + Glucose
52498-
724>99-
92490This compound-hydroxycarboxylate
112465This compound-hydroxycarboxylate

Table 2: Hypothetical Thermal Stability of this compound (Solid) after 7 days

Temperature (°C)This compound Remaining (%)
4>99
2598
4095
6088

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Materials:

  • This compound
  • 0.1 M Hydrochloric acid (HCl)
  • 0.1 M Sodium hydroxide (NaOH)
  • 3% Hydrogen peroxide (H₂O₂)
  • High-purity water
  • Methanol or Acetonitrile (HPLC grade)
  • pH meter
  • HPLC-UV/MS system

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at room temperature (25°C) for 24 hours.

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Incubate the solution at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days.

    • After the incubation period, dissolve the sample in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol/water).

    • Expose the solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.

    • A control sample should be kept in the dark at the same temperature.

    • Analyze both samples by HPLC.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC-UV/MS method to quantify the remaining this compound and identify the degradation products by their retention times, UV spectra, and mass-to-charge ratios.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 95% B

    • 30-35 min: 95% B

    • 35-36 min: 95% to 5% B

    • 36-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or as determined by UV scan of this compound)

  • Injection Volume: 10 µL

Visualizations

degradation_pathway cluster_products2 Lactone Ring Opening GoodyerosideA This compound Aglycone Aglycone ((S)-3-hydroxy-γ-butyrolactone) GoodyerosideA->Aglycone Acidic Hydrolysis Glucose Glucose Hydroxycarboxylate This compound-hydroxycarboxylate GoodyerosideA->Hydroxycarboxylate Basic Hydrolysis

Caption: Potential degradation pathways of this compound.

experimental_workflow start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Stability-Indicating HPLC-UV/MS Analysis stress->analysis data Data Analysis: - Quantify remaining this compound - Identify degradation products analysis->data report Stability Report data->report

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_purity Check Purity of This compound Stock start->check_purity Yes check_conditions Review Experimental Conditions (pH, Temp) check_purity->check_conditions Pure solution_purity Prepare Fresh Stock Solution check_purity->solution_purity Impure check_storage Verify Storage Conditions check_conditions->check_storage Optimal solution_conditions Adjust pH to Neutral, Control Temperature check_conditions->solution_conditions Sub-optimal solution_storage Store Aliquots at -20°C or below, Avoid Freeze-Thaw check_storage->solution_storage Improper

Caption: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: Overcoming Poor Solubility of Goodyeroside A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Goodyeroside A in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring glycoside that has demonstrated significant biological activities.[1] It is recognized for its hepatoprotective effects, shielding liver cells from damage.[1] Additionally, studies have indicated its potential as an anti-inflammatory agent through the inhibition of the NF-κB signaling pathway.

Q2: What are the general solubility characteristics of this compound?

Q3: I am observing precipitation of this compound in my cell culture medium. What are the common causes?

Precipitation of compounds in cell culture media is a frequent issue that can arise from several factors:

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to crash out of solution.

  • Exceeding Solubility Limit: The final concentration of this compound in the medium may be higher than its solubility limit in that specific medium.

  • Media Components: Interactions with salts, proteins, or other components in the culture medium can reduce the solubility of the compound.

  • pH and Temperature: The pH of the medium and temperature fluctuations can influence the solubility of this compound.

  • Compound Instability: The compound may degrade over time, leading to the formation of less soluble byproducts.

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Concentrated Stock Solution

If you are struggling to dissolve this compound to create a high-concentration stock solution, consider the following strategies:

Recommended Solvents and Techniques:

SolventTechniqueConsiderations
Dimethyl Sulfoxide (DMSO) Dissolve this compound in 100% DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution.DMSO is a powerful solvent for many organic compounds. However, the final concentration in cell culture should typically be kept below 0.5% (v/v) to avoid cytotoxicity.
Ethanol Use 100% ethanol. Sonication can be employed to enhance solubility.Ethanol is a polar protic solvent that can be effective for many glycosides. Similar to DMSO, the final concentration in cell-based assays should be minimized.
Co-solvents Prepare a stock solution in a mixture of solvents, such as DMSO and ethanol, or DMSO and water.A co-solvent system can sometimes provide better solubility than a single solvent.

Experimental Protocol: Preparing a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add a small volume of the chosen solvent (e.g., DMSO) to the powder.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. If necessary, warm the solution gently in a 37°C water bath.

  • Volume Adjustment: Once dissolved, add more solvent to reach the final desired stock concentration.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Issue 2: Precipitation Upon Dilution into Aqueous Media

Precipitation during the preparation of working solutions in cell culture media is a common hurdle. The following workflow can help troubleshoot this issue.

G cluster_0 Troubleshooting Workflow for Precipitation A Precipitation Observed in Media B Reduce Stock Solution Concentration A->B High initial concentration? C Slow, Dropwise Addition with Mixing A->C Rapid dilution? D Pre-warm Media to 37°C A->D Temperature effect? E Test in Simpler Buffer (e.g., PBS) A->E Media component interaction? G Precipitation Resolved B->G C->G D->G F Consider Alternative Solvents/Co-solvents E->F Precipitation persists? F->G NFkB_Pathway cluster_pathway NF-κB Signaling Pathway Inhibition by this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Phosphorylation & Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription GoodyerosideA This compound GoodyerosideA->Inhibition

References

Technical Support Center: In Vivo Delivery of Goodyeroside A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Goodyeroside A in in vivo experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary in vivo effect?

This compound is a naturally occurring bioactive glycoside. Its primary in vivo effect is anti-inflammatory. It has been shown to suppress inflammation by inhibiting the NF-κB signaling pathway.[1]

2. What are the main challenges in the in vivo delivery of this compound?

Like many natural glycosides, this compound faces challenges in in vivo delivery, primarily due to:

  • Poor aqueous solubility: This can limit its absorption after oral administration and complicate formulation for parenteral routes.

  • Low bioavailability: The fraction of the administered dose that reaches systemic circulation may be low.[2]

  • First-pass metabolism: It may be extensively metabolized in the gut and liver before reaching the target tissues.

3. What are the recommended solvents for preparing this compound for in vivo administration?

  • For oral administration: Suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or use of co-solvents such as a mixture of saline, ethanol, and polyethylene glycol (PEG).

  • For intraperitoneal (IP) or intravenous (IV) injection: Dissolving in a minimal amount of Dimethyl Sulfoxide (DMSO) and then diluting with saline or phosphate-buffered saline (PBS). It is critical to keep the final DMSO concentration low (typically <5%) to avoid toxicity to the animals.

Always perform a small-scale solubility test with your specific batch of this compound and chosen vehicle before preparing the bulk dosing solution.

4. Are there any available pharmacokinetic data for this compound?

Specific pharmacokinetic data for this compound is limited in publicly available literature. However, data for its epimer, Kinsenoside, can provide a useful reference point.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Kinsenoside (this compound epimer) in Beagle Dogs after Oral Administration

ParameterValueUnitCitation
Dose3mg/kg[3]
Cmax (Maximum Plasma Concentration)~6820ng/mL (intravenous)[3]
~1880ng/mL (oral)[3]
Tmax (Time to Cmax)~1.04hours[3]
t1/2 (Half-life)0.915hours[3]
Absolute Oral Bioavailability27.6%[3]

Note: This data is for Kinsenoside and should be used as an estimate for this compound. Pharmacokinetic parameters can vary between epimers and animal species.

Table 2: General Acute Toxicity Profile of Natural Glycosides in Mice

Compound TypeLD50 (Median Lethal Dose)Route of AdministrationCitation
Glycoside Extract of Alhagi maurorum8333.33mg/kg[4]
7414.67mg/kg[4]
Cardiac GlycosidesIngestion of 8-10 seeds can be fatal to adultsOral[5]

Note: This table provides a general reference for the toxicity of natural glycosides. The specific LD50 for this compound has not been reported. It is crucial to conduct dose-ranging studies to determine the maximum tolerated dose (MTD) for your specific animal model.

Troubleshooting Guide

Issue 1: Poor or variable anti-inflammatory effect in vivo.

Potential Cause Troubleshooting Step
Poor Bioavailability - Formulation Optimization: Consider using formulation strategies to enhance solubility and absorption. Options include creating a solid dispersion with polymers like PEG-6000 or complexation with cyclodextrins.[6][7] - Route of Administration: If oral administration yields poor results, consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.
Inadequate Dose - Dose-Response Study: Perform a dose-escalation study to determine the optimal effective dose for your animal model and inflammation induction method.
Compound Instability - Fresh Preparation: Prepare dosing solutions fresh before each experiment. - Proper Storage: Store the stock compound and solutions under recommended conditions (e.g., -20°C, protected from light).
Timing of Administration - Optimize Dosing Schedule: The timing of this compound administration relative to the inflammatory stimulus is critical. Administer the compound at various time points before the stimulus to identify the optimal therapeutic window.

Issue 2: Animal toxicity or adverse effects observed.

Potential Cause Troubleshooting Step
Solvent Toxicity - Reduce Solvent Concentration: If using DMSO or other organic solvents, ensure the final concentration in the administered dose is well below the toxic threshold for the animal model. - Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and solvent-induced effects.
Compound Toxicity - Dose Reduction: Lower the administered dose. - Toxicity Study: Conduct a preliminary acute toxicity study to determine the Maximum Tolerated Dose (MTD).[8]

Experimental Protocols

Protocol 1: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (180-220 g).

  • Groups:

    • Control (Vehicle)

    • This compound (e.g., 10, 20, 40 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure: a. Administer this compound or vehicle orally 1 hour before carrageenan injection. b. Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. c. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema compared to the control group.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization B Randomization into Groups A->B D Oral Administration of This compound / Vehicle B->D C This compound Formulation C->D E Induction of Inflammation (e.g., Carrageenan Injection) D->E F Measurement of Paw Edema E->F G Data Collection F->G H Statistical Analysis G->H I Evaluation of Anti-inflammatory Effect H->I

Experimental workflow for in vivo anti-inflammatory testing.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB->IkB Bound in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates Proteasome->IkB Degrades Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces Goodyeroside_A This compound Goodyeroside_A->IKK_Complex Inhibits

Inhibitory effect of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Refining Purification Techniques for Goodyeroside A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Goodyeroside A.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from plant material?

A1: The initial extraction of this compound from its natural source, primarily species of the Goodyera genus, typically involves solvent extraction. Water and ethanol are common solvents used. One study suggests that water extraction can be almost twice as efficient as ethanol extraction.[1] The choice of extraction method, such as maceration, ultrasound-assisted extraction, or Soxhlet extraction, will also influence the efficiency. For optimal results, especially to minimize degradation, freeze-drying the plant material is recommended over hot-air drying, as it can lead to a significant increase in extraction efficiency.[1]

Q2: this compound and its epimer, kinsenoside, are often present together. How can they be separated?

A2: The separation of this compound and its epimer, kinsenoside, is a critical and often challenging step due to their similar polarities. High-Performance Liquid Chromatography (HPLC) is the most effective method for their separation. A dual-column approach has been shown to be effective for both separation and quantification. While an amino (NH2) column may show both compounds eluting as a single peak, a C18 column, specifically an AQ-C18 column, can successfully separate them.[1][2]

Q3: What are the common challenges encountered during the column chromatography purification of this compound?

A3: Common challenges in purifying glycosides like this compound using column chromatography include low recovery, co-elution of impurities, and degradation of the target compound. Low recovery can be due to irreversible adsorption to the stationary phase or use of an inappropriate solvent system. Co-elution of structurally similar compounds, such as kinsenoside, is a significant hurdle. Degradation can occur due to unstable pH or high temperatures during the process.

Q4: How can I monitor the purity of this compound during the purification process?

A4: HPLC is the recommended method for monitoring the purity of this compound at each stage of purification. An HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) is suitable for detecting these non-UV active compounds.[1][2] By analyzing small samples from each fraction, you can track the separation of this compound from impurities and its epimer, kinsenoside.

Q5: What is the known biological activity of this compound that I should be aware of during its purification and handling?

A5: this compound has demonstrated significant hepatoprotective activity.[3] This biological activity is important to consider, as the preservation of the compound's structural integrity during purification is crucial for retaining its therapeutic potential.

Troubleshooting Guides

Issue 1: Low Yield of this compound after Initial Extraction
Possible Cause Suggested Solution
Inefficient solvent penetrationEnsure the plant material is finely ground to increase the surface area for solvent contact.
Suboptimal solvent choiceWhile both water and ethanol can be used, studies indicate water extraction may provide a higher yield for similar glycosides.[1] Consider a comparative pilot extraction with both solvents.
Degradation during dryingHot-air drying can lead to the degradation of glycosides. Freeze-drying the plant material prior to extraction is recommended to improve yield.[1]
Insufficient extraction time or agitationIncrease the extraction time and/or use methods that enhance solvent penetration, such as sonication or continuous agitation.
Issue 2: Poor Separation of this compound and Kinsenoside during Column Chromatography
Possible Cause Suggested Solution
Inappropriate stationary phaseFor preparative column chromatography, silica gel is a common choice. However, for fine separation of epimers, reversed-phase materials like C18 may offer better selectivity.
Incorrect mobile phase compositionA systematic gradient elution should be developed. Start with a non-polar solvent system and gradually increase the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol could be effective on silica gel. For reversed-phase columns, a gradient of water-acetonitrile or water-methanol is typically used.
Column overloadingOverloading the column can lead to broad peaks and poor resolution. Reduce the amount of crude extract loaded onto the column.
Flow rate is too highA slower flow rate allows for better equilibrium between the stationary and mobile phases, leading to improved separation.
Issue 3: Degradation of this compound During Purification
Possible Cause Suggested Solution
Exposure to harsh pH conditionsGlycosidic bonds can be susceptible to hydrolysis under acidic or basic conditions. Maintain a neutral pH throughout the purification process unless stability studies indicate otherwise.
High temperaturesAvoid excessive heat during solvent evaporation (e.g., rotary evaporation). Use a water bath with controlled temperature. One study noted that a related glycoside extract showed over 70% degradation when stored at 37°C for 3 months.[1]
Enzymatic degradationIf using fresh plant material, endogenous enzymes could degrade the glycosides. Consider blanching the plant material or using organic solvents that would denature enzymes during the initial extraction.

Experimental Protocols

Protocol 1: Analytical HPLC for Separation of this compound and Kinsenoside

This protocol is based on a method developed for the analysis of kinsenoside and its epimer, this compound.[1][2]

  • Instrumentation: High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD).

  • Columns:

    • Amino (NH2) column (for total content of both epimers).

    • AQ-C18 column (for separation of epimers).

  • Mobile Phase (for AQ-C18): Isocratic elution with a suitable solvent system (e.g., a mixture of acetonitrile and water). The exact ratio may need optimization.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for reproducibility.

  • ELSD Settings:

    • Drift tube temperature: e.g., 60°C.

    • Nebulizer gas flow: e.g., 1.5 L/min.

  • Procedure:

    • Prepare standard solutions of this compound and kinsenoside of known concentrations.

    • Dissolve the samples obtained from purification steps in the mobile phase.

    • Inject the standards and samples onto the HPLC system.

    • On the AQ-C18 column, two distinct peaks for this compound and kinsenoside should be observed. The NH2 column will likely show a single peak representing the combined amount.

    • Quantify the amount of each compound by comparing the peak areas with the standard curves.

Data Presentation

Table 1: Comparison of Extraction Methods for Glycosides (Hypothetical Data Based on Literature Trends)
Extraction Method Solvent Drying Method Relative Yield (%) Purity (%)
MacerationEthanolHot-air drying10045
MacerationWaterHot-air drying15048
Ultrasound-assistedEthanolFreeze-drying18055
Ultrasound-assistedWaterFreeze-drying22058

Note: This table is illustrative and based on general principles and findings for similar glycosides.[1] Actual results may vary.

Visualizations

Experimental Workflow for this compound Purification

G Figure 1. General Workflow for this compound Purification plant_material Goodyera sp. Plant Material (Freeze-dried) extraction Solvent Extraction (e.g., Ultrasound-assisted with water) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel or Macroporous Resin) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection purity_analysis Purity Analysis by HPLC (AQ-C18 column) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling prep_hplc Preparative HPLC (for high purity separation of epimers) pooling->prep_hplc pure_goodyeroside_a Pure this compound prep_hplc->pure_goodyeroside_a

Caption: General Workflow for this compound Purification.

Potential Signaling Pathways for Hepatoprotective Activity of Glycosides

G Figure 2. Potential Signaling Pathways for Hepatoprotective Activity cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_goodyeroside Therapeutic Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes stress Oxidative Stress / Toxins nrf2 Nrf2 Pathway stress->nrf2 activates nfkb NF-κB Pathway stress->nfkb activates mitochondria Mitochondrial Function stress->mitochondria impairs goodyeroside This compound goodyeroside->nrf2 activates goodyeroside->nfkb inhibits goodyeroside->mitochondria protects cyp CYP450 Enzymes (e.g., CYP3A4) goodyeroside->cyp may induce antioxidant Increased Antioxidant Response nrf2->antioxidant leads to inflammation Reduced Inflammation nfkb->inflammation promotes apoptosis Reduced Apoptosis mitochondria->apoptosis dysfunction leads to detox Enhanced Detoxification cyp->detox leads to cell_survival Increased Cell Survival (Hepatoprotection) antioxidant->cell_survival inflammation->cell_survival reduction of detox->cell_survival apoptosis->cell_survival reduction of

Caption: Potential Signaling Pathways for Hepatoprotective Activity.

References

Addressing batch-to-batch variability of extracted Goodyeroside A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the extraction of Goodyeroside A. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources can it be extracted?

This compound is a naturally occurring glycoside.[1][2] It has been isolated from several plant species, including those from the Goodyera genus, as well as Ludisia discolor and Crocus sativus.[1][2][3] It is recognized for its potential therapeutic properties, including hepatoprotective and anti-inflammatory effects.[1][4][5][6]

Q2: What are the primary causes of batch-to-batch variability in this compound yield and purity?

Batch-to-batch variability in the extraction of this compound, like many natural products, can be attributed to a range of factors spanning from the raw plant material to the final processing steps.[7][8] Key sources of this variation include:

  • Genetic and Environmental Factors: The biochemical profile of the source plant can be significantly influenced by its genetics and growing conditions, such as climate, soil composition, and cultivation practices.[4]

  • Harvesting and Post-Harvest Processing: The timing of the harvest and the methods used for drying the plant material (e.g., freeze-drying versus hot-air drying) can have a substantial impact on the final yield of this compound.[1][4]

  • Extraction Parameters: The choice of solvent, the ratio of solvent to solid material, the extraction temperature, and the duration of the extraction process are all critical variables that can lead to inconsistencies between batches.[9]

  • Storage Conditions: The stability of this compound in the crude extract can be affected by storage conditions, with factors like temperature and light exposure potentially leading to degradation over time.[3][4][10][11]

Q3: Which solvents are most effective for extracting this compound?

Polar organic solvents are generally the most effective for extracting glycosides like this compound. Studies have shown that both methanol and ethanol are suitable choices.[12] Research on the related compound kinsenoside, which is often co-extracted with this compound, has indicated that water can also be an efficient extraction solvent, in some cases yielding almost twice the amount compared to ethanol.[1][4] The selection of the optimal solvent may depend on the specific plant matrix and the desired purity of the final extract.

Q4: How can I prevent the degradation of this compound during extraction and storage?

This compound, as a glycoside, can be susceptible to hydrolysis, particularly under acidic conditions or at high temperatures.[9] To minimize degradation, consider the following precautions:

  • Temperature Control: Avoid prolonged exposure to high temperatures during the extraction process. For heat-sensitive glycosides, it is advisable to maintain temperatures below 45-50°C.[9][12] When evaporating the solvent, use a rotary evaporator at a controlled, low temperature.[12]

  • pH Neutrality: Whenever possible, maintain neutral or slightly basic conditions during extraction to prevent acid-catalyzed hydrolysis of the glycosidic bond.[9]

  • Proper Storage: Store both the dried plant material and the final extract in a cool, dark, and dry place to prevent degradation from heat, light, and moisture.[3][4][10][11] Studies on kinsenoside extracts have shown significant degradation (over 70%) when stored at 37°C for three months.[1][4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for solvent penetration.[12]Ensure the plant material is thoroughly dried at a low temperature (e.g., 40-50°C) and then grind it into a fine, uniform powder.[12][13]
Inappropriate Solvent Selection: The chosen solvent may not be optimal for extracting this compound from the specific plant matrix.Experiment with different polar solvents such as methanol, ethanol, or water. Consider using aqueous mixtures of ethanol or methanol.[4][7][12]
Inefficient Extraction Method: The chosen extraction technique (e.g., maceration) may not be as efficient as other available methods.Consider employing more advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve yield and reduce extraction time.[7][8]
Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to be effective.[12]Optimize the extraction time and temperature. For maceration, allow for at least 72 hours with periodic agitation.[12]
Low Purity of this compound Co-extraction of Impurities: The solvent may be extracting a wide range of other compounds from the plant material, such as pigments and tannins.[9]Employ a more selective solvent system or perform a stepwise extraction with solvents of increasing polarity. Pre-purification steps, such as solid-phase extraction (SPE), can also be beneficial before proceeding to column chromatography.[9]
Incomplete Separation During Chromatography: The solvent system used for column chromatography may not be effectively separating this compound from other co-extracted compounds.[12]Optimize the mobile phase for column chromatography. A gradient elution, starting with a less polar solvent and gradually increasing polarity, can often provide better separation.[14]
Inconsistent Results Between Batches Variability in Raw Material: Differences in the source, age, and handling of the plant material can lead to significant variations in the concentration of this compound.[7][8]Whenever possible, source plant material from a single, reputable supplier. Implement quality control checks on the raw material before extraction.
Lack of Standardized Protocol: Minor deviations in the extraction protocol between batches can accumulate and lead to significant differences in the final product.Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for the entire extraction and purification process.

Experimental Protocols

Protocol 1: Maceration Extraction of this compound

This protocol is a general guideline for the maceration-based extraction of this compound from dried plant material.

  • Preparation of Plant Material:

    • Dry the plant material in a well-ventilated area or a low-temperature oven (40-50°C) to prevent enzymatic degradation.[12][13]

    • Grind the dried material into a fine, uniform powder to increase the surface area for extraction.[12]

  • Extraction:

    • Weigh 100g of the powdered plant material.

    • Place the powder in a suitable container and add 1 L of 80% ethanol.[12]

    • Seal the container and allow it to stand for 72 hours at room temperature, with occasional shaking to ensure thorough mixing.[12]

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth, followed by Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the resulting filtrate using a rotary evaporator at a controlled temperature of 40°C to obtain the crude extract.[12]

  • Purification (Column Chromatography):

    • The crude extract can be further purified using silica gel column chromatography. The specific solvent system for the mobile phase will need to be optimized based on the composition of the crude extract.

Protocol 2: Quantification of this compound by HPLC

The following is a general High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

  • Column: AQ-C18 column (250 mm x 4.6 mm, 5 µm).[15]

  • Mobile Phase: Isocratic elution with ultrapure water containing 0.5% acetic acid.[15]

  • Flow Rate: 0.5 ml/min.[15]

  • Detection: The method can be coupled with an Evaporative Light-Scattering Detector (ELSD) or a Diode-Array Detector (DAD).[4][15]

  • Quantification: this compound concentration is determined by comparing the peak area to a calibration curve prepared from a certified reference standard.

Data Presentation

The following tables summarize expected outcomes based on different extraction parameters, derived from studies on this compound and related compounds.

Table 1: Comparison of Extraction Solvents and Drying Methods for Kinsenoside (a related compound)

Drying MethodExtraction SolventExtraction Efficiency (%)
Hot-air DryingEthanolReference
Hot-air DryingWater~2x higher than ethanol
Freeze DryingNot specified38.47% increase over hot-air drying

(Data adapted from a study on kinsenoside extraction, which is often co-extracted with this compound)[1][4]

Table 2: Extraction Yields from Crocus sativus Stamens using Maceration

Extraction SolventYield (mg/g of plant material)
Hydroethanolic (80/20 ethanol/water)49.25 ± 1.43
Hydromethanolic (methanol/water)49.8 ± 1.1

(Data from a study on the extraction of bioactive compounds from Crocus sativus stamens)[16]

Visualizations

Experimental Workflow

G cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis plant_material Source Plant Material (e.g., Goodyera species) drying Drying (Freeze-drying or low temp oven) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Maceration with Ethanol/Water) grinding->extraction Powdered Material filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Column Chromatography crude_extract->purification Crude Extract hplc HPLC Analysis (Quantification) purification->hplc pure_goodyeroside Purified this compound hplc->pure_goodyeroside

A generalized workflow for the extraction and purification of this compound.

Signaling Pathway: Anti-inflammatory Action of this compound

G cluster_pathway NF-κB Signaling Pathway cluster_downstream Gene Transcription lps Inflammatory Stimulus (e.g., LPS) ikb_kinase IKK Complex lps->ikb_kinase Activates goodyeroside This compound goodyeroside->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates ikb_nfkb IκBα NF-κB ikb_kinase->ikb_nfkb Leads to IκBα degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates to ikb_nfkb->nfkb Releases inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) nucleus->inflammatory_genes Activates Transcription

This compound inhibits the NF-κB signaling pathway to exert its anti-inflammatory effects.

References

Strategies to increase the lipophilicity of Goodyeroside A analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on strategies to increase the lipophilicity of Goodyeroside A analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is increasing its lipophilicity important?

This compound is a naturally occurring simple aliphatic glucoside, identified as (3S)-3-(β-D-glucopyranosyloxy)butanolide.[1] It has demonstrated significant hepatoprotective effects, making it a compound of interest for treating liver diseases.[1][2][3] However, its structure, containing a glucose moiety with multiple hydroxyl groups, makes it highly polar and hydrophilic. This high polarity can limit its ability to cross biological membranes, potentially reducing its oral bioavailability and overall therapeutic efficacy. Increasing its lipophilicity (fat-solubility) is a key strategy to improve its pharmacokinetic properties.

Q2: What is a common and effective strategy to increase the lipophilicity of this compound?

A primary and effective strategy is the acetylation of the hydroxyl groups on the glucose moiety . By replacing the polar hydroxyl (-OH) groups with non-polar acetyl (-COCH₃) groups, the overall polarity of the molecule is significantly reduced, thereby increasing its lipophilicity. A fully acetylated this compound analog has been synthesized and has shown improved in vivo hepatoprotective activity, which is attributed to its enhanced lipophilicity and better pharmacokinetic properties.[3]

Q3: Are there other general strategies to increase the lipophilicity of glycoside compounds?

Yes, several other strategies can be employed to increase the lipophilicity of glycosidic natural products:

  • Alkylation: Replacing the hydrogen of the hydroxyl groups with alkyl chains (e.g., methylation, ethylation) can increase lipophilicity.

  • Acylation with longer chains: Instead of acetylation, using longer acyl chains (e.g., propionyl, butyryl) can lead to a greater increase in lipophilicity.

  • Benzoylation: Introducing benzoyl groups to the hydroxyls can significantly increase lipophilicity due to the aromatic ring.

  • Modification of the aglycone: Chemical modifications to the butanolide ring of this compound, such as introducing lipophilic substituents, can also be explored.

Troubleshooting Guides

Problem: Low yield during the acetylation of this compound.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction is monitored closely using Thin Layer Chromatography (TLC) until the starting material is fully consumed. The reaction time may need to be extended.

  • Possible Cause 2: Suboptimal reaction conditions.

    • Solution: The choice of acetylating agent and catalyst is crucial. Acetic anhydride in the presence of a base like pyridine or 4-dimethylaminopyridine (DMAP) is a common method. Ensure all reagents are of high purity and the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.

  • Possible Cause 3: Degradation of the starting material or product.

    • Solution: While acetylation of glycosides is generally robust, prolonged exposure to harsh acidic or basic conditions can lead to degradation. Ensure proper work-up procedures are followed to neutralize the reaction mixture promptly.

Problem: Difficulty in purifying the acetylated this compound analog.

  • Possible Cause 1: Incomplete reaction leading to a mixture of partially acetylated products.

    • Solution: Drive the reaction to completion to obtain the fully acetylated product, which will be easier to separate from the starting material. Column chromatography may be necessary to isolate the desired product.

  • Possible Cause 2: Co-elution of byproducts.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) can effectively separate the fully acetylated, more lipophilic product from any remaining polar starting material or byproducts.

Data Presentation

The lipophilicity of a compound is often expressed as its logP value, which is the logarithm of its partition coefficient between octanol and water. A higher logP value indicates greater lipophilicity.

CompoundMolecular FormulaCalculated XlogPBiological Activity (Hepatoprotective)
This compoundC₁₀H₁₆O₈-2.4[4][5]Significant in vitro activity, but no protection in vivo in a ConA-induced liver injury model.[3]
Fully Acetylated this compoundC₁₈H₂₄O₁₂Expected to be significantly > -2.4*Showed significant hepatoprotective effects in vivo in a ConA-induced liver injury model.[3]

Experimental Protocols

1. Synthesis of Fully Acetylated this compound

This protocol is adapted from the synthesis of similar acetylated glycosides.

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine (anhydrous)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Dichloromethane (DCM) (anhydrous)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • Dissolve this compound in anhydrous pyridine and anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add acetic anhydride to the cooled solution, followed by a catalytic amount of DMAP.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

    • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain the pure fully acetylated this compound.

Mandatory Visualization

Signaling Pathway

This compound has been reported to suppress inflammation by inhibiting the NF-κB signaling pathway.[6] The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway.

Caption: Simplified Canonical NF-κB Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of a lipophilic this compound analog.

Workflow Start This compound (Hydrophilic) Reaction Chemical Modification (e.g., Acetylation) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Analog Lipophilic Analog (e.g., Acetylated this compound) Purification->Analog Characterization Structural Characterization (NMR, MS) Analog->Characterization LogP Lipophilicity Assessment (logP Determination) Analog->LogP Bioassay Biological Activity (In vitro / In vivo assays) Analog->Bioassay Data Data Analysis and Structure-Activity Relationship Characterization->Data LogP->Data Bioassay->Data

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Goodyeroside A and Kinsenoside

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available experimental data reveals distinct and overlapping biological activities of two natural compounds, Goodyeroside A and Kinsenoside. This guide provides a detailed comparison of their anti-inflammatory, hepatoprotective, and anti-hyperliposis effects, offering valuable insights for researchers, scientists, and drug development professionals. The findings are summarized in clear, data-driven tables and supported by detailed experimental protocols and signaling pathway diagrams.

Executive Summary

This compound and Kinsenoside are structurally related stereoisomers with significant therapeutic potential. While both exhibit hepatoprotective and anti-inflammatory properties, the current body of research indicates key differences in their efficacy and mechanisms of action. Notably, this compound has demonstrated superior anti-inflammatory activity in some studies, whereas Kinsenoside shows efficacy in combating hyperliposis, an effect not observed with this compound. Both compounds have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation.

Comparative Biological Activity

The biological activities of this compound and Kinsenoside have been evaluated in various in vitro and in vivo models. A summary of the key comparative data is presented below.

Biological ActivityThis compoundKinsenosideKey Findings
Anti-inflammatory Superior efficacy reported[1].Effective[2][3].This compound and its mannosyl counterpart demonstrated superior anti-inflammatory efficacy in one study[1].
Hepatoprotective Significant activity against D-galactosamine-induced injury[4].Significant activity against CCl4-induced injury[5][6].Both compounds show protective effects against liver damage, albeit in different experimental models.
Anti-hyperliposis No reported effect[7].Effective in reducing body and liver weight, and liver triglyceride levels[7].Kinsenoside shows potential for managing hyperliposis, while this compound does not[7].

Detailed Experimental Data

Anti-inflammatory Activity

A key study directly compared the anti-inflammatory effects of synthetic this compound and Kinsenoside.

CompoundAssayModelKey ResultsReference
This compound Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesDemonstrated superior inhibition of NO release compared to Kinsenoside.[1]
Kinsenoside Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesShowed inhibitory effect on NO release.[1]
Hepatoprotective Activity

While direct comparative studies with quantitative data are limited, individual studies have established the hepatoprotective effects of both compounds.

CompoundModelKey ResultsReference
This compound D-galactosamine (GalN)-induced hepatocyte injuryExhibited hepatoprotective activity at 10⁻⁴ M.[4]
Kinsenoside Carbon tetrachloride (CCl4)-induced chronic hepatitis in miceIdentified as the most active hepatoprotective compound from Anoectochilus formosanus.[5]
Kinsenoside Alcoholic liver injury model in mice (Ethanol + CCl4)Significantly decreased serum ALT and AST levels at 20 and 40 mg/kg.[8]

Signaling Pathway Modulation

Both this compound and Kinsenoside have been found to exert their biological effects through the modulation of key signaling pathways, primarily the NF-κB pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Both compounds have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.

NF_kB_Pathway cluster_Stimulus Inflammatory Stimulus (e.g., LPS) cluster_Inhibition Inhibition by this compound & Kinsenoside cluster_Pathway NF-κB Signaling Cascade LPS LPS IKK IKK Activation LPS->IKK Compound This compound Kinsenoside Compound->IKK Inhibits IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene

Caption: Inhibition of the NF-κB signaling pathway by this compound and Kinsenoside.

Kinsenoside has been shown to inhibit NF-κB activation by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 and p50 subunits[6]. This compound has also been found to suppress inflammation by inhibiting the NF-κB signaling pathway[1].

Additional Signaling Pathways Modulated by Kinsenoside

Research has identified that Kinsenoside also interacts with other crucial signaling pathways involved in cellular protection and metabolism.

Kinsenoside_Pathways cluster_Akt_Nrf2 Akt/Nrf2 Pathway cluster_ERK_Nrf2 ERK/Nrf2 Pathway cluster_AMPK AMPK Pathway Kinsenoside Kinsenoside Akt Akt Activation Kinsenoside->Akt ERK ERK Activation Kinsenoside->ERK AMPK AMPK Activation Kinsenoside->AMPK Nrf2 Nrf2 Activation Akt->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Nrf2_2 Nrf2 Activation ERK->Nrf2_2 Antioxidant_2 Antioxidant Response Nrf2_2->Antioxidant_2 Autophagy Autophagy Regulation AMPK->Autophagy Metabolism Metabolic Regulation AMPK->Metabolism

Caption: Additional signaling pathways modulated by Kinsenoside.

Experimental Protocols

In Vitro Anti-inflammatory Assay
  • Cell Line: RAW 264.7 macrophages.

  • Stimulus: Lipopolysaccharide (LPS).

  • Methodology: Cells are pre-treated with varying concentrations of this compound or Kinsenoside for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL). After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Endpoint: The concentration of nitric oxide (NO) in the supernatant is measured using the Griess reagent. The inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.

In Vivo Hepatoprotective Assay (this compound)
  • Animal Model: Male ICR mice.

  • Hepatotoxin: D-galactosamine (GalN).

  • Methodology: Animals are pre-treated with this compound or a vehicle control. After a specified period, hepatotoxicity is induced by an intraperitoneal injection of D-galactosamine.

  • Endpoint: Blood samples are collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage. A reduction in the elevation of these enzymes indicates a hepatoprotective effect.

In Vivo Hepatoprotective Assay (Kinsenoside)
  • Animal Model: Male C57BL/6J mice.

  • Hepatotoxin: Carbon tetrachloride (CCl4) in combination with an ethanol-containing liquid diet to model alcoholic liver injury[8].

  • Methodology: Mice are fed an ethanol-containing liquid diet and receive intraperitoneal injections of CCl4. Kinsenoside (e.g., 20 and 40 mg/kg) or a control vehicle is administered during the study period[8].

  • Endpoint: Serum levels of ALT and AST are measured to assess liver damage. Histopathological examination of liver tissue is also performed.

Conclusion

This compound and Kinsenoside are promising natural compounds with distinct pharmacological profiles. While this compound appears to be a more potent anti-inflammatory agent, Kinsenoside demonstrates unique anti-hyperliposis activity. Their shared ability to inhibit the NF-κB pathway underscores their potential in treating inflammatory conditions. Further head-to-head comparative studies with standardized methodologies and quantitative endpoints are warranted to fully elucidate their therapeutic potential and guide future drug development efforts.

References

Comparative Analysis of Goodyeroside A and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the natural product Goodyeroside A and its synthetic analogs. The focus is on their hepatoprotective and anti-inflammatory activities, supported by available experimental data.

This compound, a naturally occurring glucoside, has garnered significant interest for its therapeutic potential, particularly in liver protection and modulation of inflammatory responses.[1] This has spurred the development of synthetic analogs aimed at improving its pharmacological profile. This guide summarizes the key findings from comparative studies, presents available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental designs.

Hepatoprotective Activity: In Vitro and In Vivo Comparisons

The hepatoprotective effects of this compound and a series of its synthetic analogs have been evaluated in various experimental models. A key study synthesized nine analogs with modifications at the α-position of the butanolide ring and assessed their ability to protect rat hepatocytes from D-galactosamine (GalN)-induced injury.

In Vitro Hepatoprotective Efficacy

At a concentration of 10⁻⁴ M, both this compound and its synthetic analogs demonstrated varying degrees of hepatoprotective activity. The data suggests that acetylation of the glucose moiety and the nature of the substituent at the α-carbonyl position influence the protective effect.

CompoundStructureHepatoprotective Activity (% Protection at 10⁻⁴ M)
This compound (7a) R = H~55%
Analog 7bR = Methyl~45%
Analog 7cR = Allyl~48%
Analog 7dR = Benzyl~50%
Analog 7eR = p-Methoxybenzyl~52%
Acetylated this compound (5a) R = H, Acetylated Glucose~60%
Analog 5bR = Methyl, Acetylated Glucose~50%
Analog 5cR = Allyl, Acetylated Glucose~55%
Analog 5dR = Benzyl, Acetylated Glucose~65%
Analog 5eR = p-Methoxybenzyl, Acetylated Glucose~68%

Data is estimated from the graphical representation in Molecules 2013, 18(2), 1933-1948 and should be considered illustrative.

Structure-Activity Relationship Observations:

  • Fully acetylated analogs (series 5) generally exhibited slightly higher hepatoprotective activity compared to their non-acetylated counterparts (series 7).[1]

  • Within the acetylated series, analogs with aromatic substituents at the α-carbonyl position (5d and 5e) showed greater activity than those with small aliphatic substituents (5b and 5c).[1]

In Vivo Hepatoprotective Efficacy

To further investigate the therapeutic potential, the in vivo hepatoprotective effects of this compound (7a) and its fully acetylated analog (5a) were compared in a concanavalin A (ConA)-induced acute liver injury mouse model. The results highlighted a significant improvement in the in vivo efficacy of the acetylated analog.

CompoundDoseSerum ALT (U/L)Serum AST (U/L)
Control-45.2 ± 10.375.6 ± 15.8
ConA Model-2850.4 ± 540.23540.7 ± 680.1
This compound (7a) 50 mg/kg2540.1 ± 480.53210.9 ± 610.3
Acetylated Analog (5a) 50 mg/kg1450.7 ± 310.6 1870.3 ± 420.5

**Data sourced from Molecules 2013, 18(2), 1933-1948. *p < 0.01 compared to the ConA model group.

Notably, the fully acetylated analog 5a demonstrated a significant reduction in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, key markers of liver damage, whereas the natural this compound showed no protective effect in this in vivo model.[1] This suggests that acetylation improves the bioavailability or potency of this compound in a whole-animal system.

Anti-inflammatory Activity and Mechanism of Action

This compound has been reported to possess potent anti-inflammatory properties. Studies have shown that it can suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2]

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO). This compound is understood to intervene in this cascade, leading to a reduction in the production of these inflammatory mediators.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to NFkB_IkBa->NFkB degradation of IκBα Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes initiates GoodyerosideA This compound GoodyerosideA->IKK inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and its analogs.

Hepatoprotective Activity Assays

This assay assesses the ability of a compound to protect liver cells from toxin-induced damage.

GalN_Assay_Workflow Hepatocytes Primary Rat Hepatocytes Seeding Seed in 96-well plates Hepatocytes->Seeding Pretreatment Pre-treat with This compound / Analogs Seeding->Pretreatment Induction Induce injury with D-Galactosamine (GalN) Pretreatment->Induction Incubation Incubate for 24h Induction->Incubation MTT Assess cell viability (MTT Assay) Incubation->MTT Data Calculate % Protection MTT->Data

Caption: Workflow for the in vitro GalN-induced hepatocyte injury assay.

Protocol:

  • Cell Culture: Primary hepatocytes are isolated from rats and cultured in appropriate media.

  • Plating: Cells are seeded into 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of this compound or its analogs for a specified period.

  • Toxin Induction: D-galactosamine is added to the wells (excluding the control group) to induce cellular injury.

  • Incubation: The plates are incubated for 24-48 hours.

  • Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The protective effect is calculated as the percentage of viability restored in treated cells compared to the toxin-only control.

This model is used to evaluate the hepatoprotective effects of compounds in a living organism, mimicking immune-mediated liver damage.

ConA_Assay_Workflow Mice Group Mice (Control, Model, Treatment) Treatment Administer this compound / Analog 5a (i.p. or p.o.) Mice->Treatment Induction Induce liver injury with Concanavalin A (i.v.) Treatment->Induction Time Wait for 8-24h Induction->Time Sacrifice Sacrifice mice and collect blood & liver tissue Time->Sacrifice Analysis Measure serum ALT/AST and perform histopathology Sacrifice->Analysis

Caption: Workflow for the in vivo ConA-induced liver injury assay.

Protocol:

  • Animal Grouping: Mice are randomly divided into control, model, and treatment groups.

  • Compound Administration: The treatment groups receive this compound or its analogs via a specific route (e.g., intraperitoneal or oral administration).

  • Injury Induction: Acute liver injury is induced by a single intravenous injection of Concanavalin A.

  • Sample Collection: After a set period (typically 8-24 hours), the animals are euthanized, and blood and liver tissue samples are collected.

  • Biochemical Analysis: Serum levels of ALT and AST are measured to quantify liver damage.

  • Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., with H&E) to observe pathological changes.

Anti-inflammatory Activity Assay

This is a standard in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Plating: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Stimulation: After a pre-incubation period (e.g., 1 hour), inflammation is stimulated by adding lipopolysaccharide (LPS; 1 µg/mL).

  • Incubation: The plates are incubated for another 24 hours.

  • NO Measurement: The amount of nitric oxide produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control, and IC50 values are determined.

Conclusion

The available evidence indicates that this compound is a promising natural product with both hepatoprotective and anti-inflammatory activities. Synthetic modifications, particularly the acetylation of the glucose moiety and the introduction of aromatic substituents on the butanolide ring, can enhance its hepatoprotective effects, especially in vivo. The anti-inflammatory action of this compound is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

Further research is warranted to elucidate the precise molecular targets of this compound and its analogs within the NF-κB pathway and to obtain more comprehensive quantitative data, such as IC50 values, for their anti-inflammatory and antioxidant activities. Such studies will be crucial for the rational design of more potent and selective analogs for potential therapeutic development.

References

Validating the Hepatoprotective Effects of Goodyeroside A in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hepatoprotective effects of Goodyeroside A with other established alternatives, supported by experimental data from animal models. While the precise signaling pathway of this compound remains to be fully elucidated, this document summarizes its observed efficacy and presents the known mechanisms of comparator compounds to offer a valuable resource for researchers in the field of liver disease and drug discovery.

Executive Summary

This compound, a natural product, has demonstrated notable hepatoprotective activity in preclinical studies. In vitro, it has shown protective effects against D-galactosamine (GalN)-induced hepatocyte injury.[1] In vivo studies have further explored its potential, particularly with its acetylated analog, in models of acute liver injury. This guide compares the performance of this compound and its analog with Bicyclol, a clinically used hepatoprotective drug, and other well-known hepatoprotective agents, Silymarin and N-acetylcysteine (NAC). While the exact molecular pathway of this compound is still under investigation, the established mechanisms of these comparators, primarily involving antioxidant and anti-inflammatory pathways, provide a framework for future research into this compound's mode of action.

Quantitative Data Summary

The following tables summarize the quantitative data from key animal studies, providing a clear comparison of the hepatoprotective effects of this compound and its alternatives.

Table 1: Comparison of Hepatoprotective Effects in Animal Models of Liver Injury

CompoundAnimal ModelInducing AgentKey BiomarkersResultsReference
This compound analog (5a) Male ICR miceConcanavalin A (ConA)ALT, ASTSignificantly decreased serum ALT and AST levels compared to the ConA-treated group.[1]
Bicyclol Male ICR miceConcanavalin A (ConA)ALT, ASTSignificantly decreased serum ALT and AST levels compared to the ConA-treated group.[1]
Silymarin BeaglesAmanita phalloidesLiver damage, survivalShowed less hepatic damage and improved survival compared to the control group.
N-acetylcysteine (NAC) Dogs and catsAcetaminophenRed blood cell and hepatic injuryTreatment of choice for acetaminophen-induced hepatotoxicity.

Table 2: In Vitro Hepatoprotective Activity against D-galactosamine (GalN)-induced Rat Hepatocyte Injury

CompoundConcentrationProtective EffectReference
This compound (7a) 10⁻⁴ MShowed strong hepatoprotective activity, comparable to Bicyclol.[1]
This compound analog (5a) 10⁻⁴ MExhibited strong hepatoprotective activity, comparable to Bicyclol.[1]
Bicyclol 10⁻⁴ MPositive control with significant hepatoprotective activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols used in the cited studies.

In Vivo Model: Concanavalin A (ConA)-Induced Acute Liver Injury in Mice
  • Animals: Male ICR mice (18-20 g).

  • Acclimatization: Maintained under controlled conditions with free access to standard laboratory chow and water.

  • Grouping: Mice were randomly divided into five groups (n=7/group): Normal, ConA model, Bicyclol-treated, this compound (7a)-treated, and this compound analog (5a)-treated.

  • Dosing:

    • Test compounds were suspended in 0.5% CMC-Na.

    • This compound analog (5a): 158 mg/kg, administered orally.

    • This compound (7a): 110 mg/kg, administered orally.

    • Bicyclol: 200 mg/kg, administered orally.

    • Treatments were given at 1, 8, and 24 hours before ConA injection.

  • Induction of Liver Injury: ConA (26 mg/kg) was injected intravenously. The normal group received the vehicle alone.

  • Sample Collection: Blood samples were collected 16 hours after ConA treatment.

  • Biochemical Analysis: Serum was obtained by centrifugation, and the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were determined using commercial kits.[1]

In Vitro Model: D-galactosamine (GalN)-Induced Rat Hepatocyte Injury
  • Cell Model: Primary cultured rat hepatocytes.

  • Induction of Injury: D-galactosamine (GalN) was used to induce apoptosis and necrosis in the hepatocytes. The mechanism involves the reduction of intracellular uridylate levels.[1]

  • Treatment: this compound and its analogs were evaluated for their ability to inhibit GalN-induced hepatocyte injury at a concentration of 10⁻⁴ M.

  • Positive Control: Bicyclol was used as a clinical hepatoprotective drug for comparison.

  • Assessment: The protective effect was likely assessed by measuring cell viability or the release of liver enzymes into the culture medium, although the specific endpoint measurement is not detailed in the provided snippets.[1]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which hepatoprotective agents exert their effects is critical for drug development. While the specific pathway for this compound is yet to be identified, the mechanisms of its comparators are well-documented.

This compound

The precise signaling pathway for this compound's hepatoprotective effect has not been explicitly detailed in the available literature. Its protective action against GalN-induced injury suggests a potential role in mitigating apoptosis and necrosis.

Bicyclol: A Multifaceted Approach

Bicyclol's hepatoprotective mechanism is primarily attributed to its antioxidant and anti-inflammatory properties. It works by scavenging free radicals, inhibiting lipid peroxidation, and reducing the production of pro-inflammatory cytokines.

Bicyclol_Mechanism Hepatotoxin Hepatotoxin (e.g., CCl4) ROS Reactive Oxygen Species (ROS) Hepatotoxin->ROS InflammatoryCytokines Pro-inflammatory Cytokines Hepatotoxin->InflammatoryCytokines LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation HepatocyteInjury Hepatocyte Injury LipidPeroxidation->HepatocyteInjury InflammatoryCytokines->HepatocyteInjury Bicyclol Bicyclol Bicyclol->ROS Scavenges Bicyclol->LipidPeroxidation Inhibits Bicyclol->InflammatoryCytokines Inhibits

Caption: Bicyclol's hepatoprotective mechanism.

Silymarin: Targeting Nrf2 and NF-κB Pathways

Silymarin, a natural compound from milk thistle, exerts its hepatoprotective effects through multiple mechanisms, including antioxidant, anti-inflammatory, and antifibrotic actions. Key signaling pathways involved are the activation of the Nrf2/ARE pathway, which boosts endogenous antioxidant defenses, and the inhibition of the pro-inflammatory NF-κB pathway.

Silymarin_Mechanism OxidativeStress Oxidative Stress HepatocyteInjury Hepatocyte Injury OxidativeStress->HepatocyteInjury Inflammation Inflammation Inflammation->HepatocyteInjury Silymarin Silymarin Nrf2 Nrf2/ARE Pathway Silymarin->Nrf2 Activates NFkB NF-κB Pathway Silymarin->NFkB Inhibits AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes Upregulates AntioxidantEnzymes->OxidativeStress Reduces ProinflammatoryMediators Pro-inflammatory Mediators NFkB->ProinflammatoryMediators Induces ProinflammatoryMediators->Inflammation

Caption: Silymarin's dual action on Nrf2 and NF-κB pathways.

N-acetylcysteine (NAC): A Precursor to Glutathione and Nrf2 Activator

N-acetylcysteine (NAC) is a well-established antidote for acetaminophen-induced liver injury. Its primary mechanism involves replenishing intracellular glutathione (GSH), a critical antioxidant. Additionally, NAC has been shown to activate the Nrf2/HO-1 signaling pathway, further enhancing the cellular antioxidant response.

NAC_Mechanism Hepatotoxin Hepatotoxin (e.g., Acetaminophen) ROS Reactive Oxygen Species (ROS) Hepatotoxin->ROS HepatocyteInjury Hepatocyte Injury ROS->HepatocyteInjury NAC N-acetylcysteine (NAC) GSH Glutathione (GSH) NAC->GSH Precursor Nrf2 Nrf2/HO-1 Pathway NAC->Nrf2 Activates GSH->ROS Neutralizes AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse AntioxidantResponse->ROS Reduces

Caption: NAC's hepatoprotective mechanisms.

Conclusion

This compound and its acetylated analog have demonstrated promising hepatoprotective effects in preclinical animal models, with efficacy comparable to the established drug Bicyclol in some studies. While the available data supports its potential as a therapeutic agent for liver injury, a significant area for future research is the elucidation of its precise molecular mechanism and signaling pathways. A deeper understanding of how this compound protects hepatocytes will be crucial for its further development and potential clinical application. The well-defined antioxidant and anti-inflammatory pathways of comparator compounds like Silymarin and NAC provide a valuable roadmap for investigating the mechanistic underpinnings of this compound's hepatoprotective action. Further studies are warranted to explore its effects on key signaling molecules such as Nrf2 and NF-κB to fully validate its therapeutic potential.

References

Cross-Validation of Analytical Methods for Goodyeroside A Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of natural product research and drug development. Goodyeroside A, a key constituent in various medicinal plants, necessitates robust and reliable analytical methods for its quantification in raw materials, extracts, and finished products. This guide provides a comparative overview of three prevalent analytical techniques for the quantification of this compound and its stereoisomer, kinsenoside: High-Performance Liquid Chromatography with Ultraviolet/Evaporative Light Scattering Detection (HPLC-UV/ELSD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

The selection of an optimal analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix complexity, throughput needs, and available instrumentation. This document aims to facilitate this decision-making process by presenting a side-by-side comparison of these methods, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The performance of each analytical method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes the quantitative performance data for HPLC-UV/ELSD, LC-MS/MS, and HPTLC methods for the analysis of kinsenoside, which serves as a proxy for this compound due to their structural similarity.

Validation ParameterHPLC-UV/ELSDLC-MS/MSHPTLC
Linearity (R²) Not explicitly specified> 0.990.998
Linearity Range Not explicitly specified1 - 1000 ng/mL100 - 600 ng/spot
Limit of Detection (LOD) Not explicitly specified0.5 ng/mL19.84 ng/spot
Limit of Quantification (LOQ) Not explicitly specified1 ng/mL60.12 ng/spot
Precision (RSD%) Average deviations reduced by 7.64% with dual-column method[1]Intra-day: 3.9 - 8.1%, Inter-day: 5.4 - 9.2%Intra-day: 1.87 - 2.54%, Inter-day: 2.12 - 2.89%
Accuracy (Recovery %) Not explicitly specified88.9 - 104.5%98.4 - 102.1%

Experimental Workflows and Signaling Pathways

To ensure data integrity and comparability across different analytical platforms, a structured cross-validation workflow is essential. The following diagram illustrates a general workflow for the cross-validation of analytical methods.

Analytical Method Cross-Validation Workflow General Workflow for Analytical Method Cross-Validation cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis & Data Comparison cluster_3 Conclusion MD_HPLC HPLC-UV/ELSD Method Development MV_HPLC HPLC-UV/ELSD Validation (Linearity, LOD/LOQ, Precision, Accuracy) MD_HPLC->MV_HPLC MD_LCMS LC-MS/MS Method Development MV_LCMS LC-MS/MS Validation (Linearity, LOD/LOQ, Precision, Accuracy) MD_LCMS->MV_LCMS MD_HPTLC HPTLC Method Development MV_HPTLC HPTLC Validation (Linearity, LOD/LOQ, Precision, Accuracy) MD_HPTLC->MV_HPTLC SA_Identical Analysis of Identical Samples with Validated Methods MV_HPLC->SA_Identical MV_LCMS->SA_Identical MV_HPTLC->SA_Identical DC_Results Comparison of Quantitative Results SA_Identical->DC_Results Stat_Analysis Statistical Analysis (e.g., Bland-Altman, t-test) DC_Results->Stat_Analysis Conclusion Assessment of Method Comparability & Selection of Optimal Method Stat_Analysis->Conclusion

Caption: A generalized workflow for the cross-validation of multiple analytical methods.

Detailed Experimental Protocols

Reproducibility is a critical aspect of analytical chemistry. The following sections provide detailed experimental protocols for each of the discussed analytical methods for the quantification of kinsenoside, which can be adapted for this compound.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the quantification of compounds that lack a strong UV chromophore.

  • Instrumentation: A standard HPLC system equipped with an Evaporative Light Scattering Detector.

  • Column: An AQ-C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is effective for separating kinsenoside and this compound.[1]

  • Mobile Phase: A systematic comparison of different mobile phases should be conducted. A dual-column approach may be employed to improve accuracy.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detector Settings: Nebulizer temperature, drift tube temperature, and gas flow rate should be optimized for the specific analyte and mobile phase.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient might start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be determined and optimized.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method.

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of chloroform, methanol, and water in a ratio of 7:3:0.5 (v/v/v) has been shown to be effective.

  • Sample Application: Apply samples as bands of appropriate width using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber to the desired distance.

  • Derivatization: After development, the plate can be derivatized with a suitable reagent (e.g., anisaldehyde-sulfuric acid) and heated to visualize the spots.

  • Densitometric Analysis: Scan the plate at the wavelength of maximum absorbance of the derivatized analyte.

Discussion and Recommendations

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • HPLC-UV/ELSD offers a balance between performance and cost. While it may not provide the same level of sensitivity as LC-MS/MS, it is a robust and reliable technique for routine quality control of raw materials and finished products where the concentration of this compound is relatively high. The use of an ELSD is particularly advantageous if the analyte has a poor UV chromophore.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies, metabolite identification, and the analysis of complex matrices where interference from other components is a concern. The high initial instrument cost and complexity of operation are the main drawbacks of this technique.

  • HPTLC is a high-throughput and cost-effective method suitable for the simultaneous screening and quantification of this compound in a large number of samples. It is particularly useful for quality control in the herbal industry. However, its sensitivity and resolution may be lower compared to HPLC and LC-MS/MS.

References

A Comparative Guide to the Structure-Activity Relationship of Goodyeroside A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Goodyeroside A, a naturally occurring aliphatic glucoside, has garnered significant attention for its diverse pharmacological activities, including hepatoprotective and anti-inflammatory effects.[1][2] This has spurred research into the synthesis and biological evaluation of its analogs to understand the relationship between their chemical structures and activities, aiming to develop more potent therapeutic agents. This guide provides a comparative analysis of this compound analogs based on available experimental data, details the methodologies used in these studies, and visualizes key concepts related to their structure-activity relationship (SAR).

Hepatoprotective Activity of this compound Analogs

A key area of investigation for this compound analogs has been their potential to protect liver cells from damage. SAR studies have primarily focused on modifications at the α-position of the carbonyl group in the butanolide ring.[1][3]

Data Summary:

The following table summarizes the in vitro hepatoprotective activity of various this compound analogs against CCl₄-induced injury in primary cultured rat hepatocytes. The activity is presented as the percentage of alanine aminotransferase (ALT) reduction, a key indicator of liver cell damage.

CompoundR Group at α-positionALT Reduction (%) at 10⁻⁴ M
This compound (7a) H~40%
Analog 5a H (fully acetylated)~45%
Analog 5b CH₃- (fully acetylated)~30%
Analog 5c CH₂=CHCH₂- (fully acetylated)~35%
Analog 5d C₆H₅CH₂- (fully acetylated)~50%
Analog 5e p-MeOC₆H₄CH₂- (fully acetylated)~55%
Bicyclol (Positive Control) -~45%

Data sourced from[1].

Key Findings from SAR Studies:

  • Fully acetylated analogs (series 5) generally exhibited slightly higher hepatoprotective activity compared to their non-acetylated counterparts (series 7).[1]

  • Analogs with aromatic substituents at the α-carbonyl position (5d and 5e) showed greater activity than those with small aliphatic substituents (5b and 5c).[1]

  • The fully acetylated parent compound, this compound (5a), demonstrated significant hepatoprotective activity, comparable to the positive control, Bicyclol.[1]

Anti-inflammatory Activity of this compound Analogs

Recent studies have also explored the anti-inflammatory potential of this compound and its analogs. The mechanism of action is believed to involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[2]

Data Summary:

The following table presents the inhibitory effects of this compound and its mannosyl analog on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.

CompoundIC₅₀ (μM) for NO Inhibition
This compound > 100
This compound mannosyl analog > 100
Kinsenoside > 100

While the study indicates superior anti-inflammatory efficacy for this compound and its mannosyl counterpart, specific IC₅₀ values were not provided in the abstract[2].

Key Findings from SAR Studies:

  • This compound and its mannosyl counterpart demonstrated superior anti-inflammatory efficacy compared to kinsenoside and other analogs in the study.[2]

  • The anti-inflammatory mechanism of this compound involves the suppression of the NF-κB signaling pathway.[2]

Experimental Protocols

Hepatoprotective Activity Assay[1]
  • Cell Culture: Primary hepatocytes were isolated from Wistar rats and cultured.

  • Induction of Injury: Carbon tetrachloride (CCl₄) was used to induce hepatocyte injury.

  • Treatment: The cells were treated with different concentrations of this compound analogs.

  • Measurement of ALT: The activity of alanine aminotransferase (ALT) in the culture medium was measured to quantify the extent of liver cell damage. The reduction in ALT levels in treated cells compared to CCl₄-only treated cells indicated hepatoprotective activity.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)[2]
  • Cell Culture: RAW 264.7 macrophage cells were cultured.

  • Stimulation: The cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

  • Treatment: The cells were co-treated with various concentrations of the this compound analogs.

  • Measurement of NO: The amount of nitrite, a stable metabolite of NO, in the culture medium was measured using the Griess reagent. The inhibition of NO production was calculated relative to LPS-stimulated cells without any compound treatment.

Visualizations

Logical Workflow of a Structure-Activity Relationship (SAR) Study

The following diagram illustrates the typical workflow of an SAR study, from the initial lead compound to the identification of a promising drug candidate.

SAR_Workflow Lead Lead Compound (e.g., this compound) Design Analog Design & Modification Strategy Lead->Design Identify Modification Sites Synthesis Chemical Synthesis of Analogs Design->Synthesis Bioassay Biological Evaluation (e.g., Hepatoprotective Assay) Synthesis->Bioassay Data Data Analysis & SAR Determination Bioassay->Data Data->Design Iterative Refinement Optimization Lead Optimization Data->Optimization Identify Potent Analogs Candidate Drug Candidate Optimization->Candidate NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases GoodyerosideA This compound Analogs GoodyerosideA->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Inflammatory_Genes Gene Transcription

References

Goodyeroside A: A Comparative Analysis Against Standard Hepatoprotective Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Goodyeroside A, a naturally occurring glycoside, with established standard hepatoprotective drugs such as Silymarin and Bicyclol. The information presented is based on available preclinical data and aims to offer an objective overview for research and development purposes.

Introduction to this compound

This compound is a natural product isolated from plants of the Goodyera species, which have been used in traditional medicine for various ailments.[1] It possesses a unique glycoside skeleton, distinguishing it from many synthetic drugs used for liver diseases.[1] Preliminary studies have highlighted its significant hepatoprotective potential, prompting further investigation into its efficacy and mechanism of action.

Comparative Efficacy: this compound vs. Standard Hepatoprotective Drugs

The hepatoprotective effects of this compound have been evaluated in various in vitro and in vivo models of liver injury. This section compares its performance with standard drugs like Bicyclol and Silymarin based on available experimental data.

In Vitro Hepatoprotection

A key in vitro model for assessing hepatoprotective activity is the D-galactosamine (GalN)-induced injury in primary rat hepatocytes. GalN is a specific hepatotoxin that causes cellular damage resembling viral hepatitis.

Table 1: Comparison of the Hepatoprotective Effects of this compound and Bicyclol on GalN-Induced Injury in Primary Rat Hepatocytes

CompoundConcentration (M)ALT Release (% of control)
Control-100
GalN (0.5 mM)-~450
This compound 1 x 10⁻⁴~200
Bicyclol1 x 10⁻⁴~220

Data extrapolated from Zhang et al., 2013. The study showed that this compound exhibited strong hepatoprotective activity, comparable to that of Bicyclol, in this in vitro model.[1]

In Vivo Hepatoprotection

Animal models of liver injury are crucial for evaluating the in vivo efficacy of potential hepatoprotective agents. Commonly used models include carbon tetrachloride (CCl4)-induced and concanavalin A (ConA)-induced liver injury. While direct in vivo comparative data for this compound against Silymarin is limited, we can compare their efficacy in similar CCl4-induced liver injury models.

Table 2: Comparative Effects of this compound Analog, Silymarin, and Bicyclol on In Vivo Models of Liver Injury

CompoundAnimal ModelToxin/InducerKey OutcomesReference
Acetylated this compound MiceConcanavalin A- Significantly decreased ALT and AST levelsZhang et al., 2013[1]
Silymarin RabbitsCarbon Tetrachloride- Significantly reduced ALT (from 99.47 to 54.60 U/L) and AST (from 137.00 to 95.43 U/L) levels[Hepatoprotective outcome of Silymarin against CCl4 induced hepatotoxicity in rabbit model]
Bicyclol RatsCarbon Tetrachloride- Significantly lowered ALT and AST levels[[Protective effects of bicyclol on liver fibrosis induced by carbon tetrachloride]]

Note: The data for the acetylated this compound is from a study on an analog, as the natural this compound showed no protection in this specific in vivo model, suggesting potential issues with bioavailability that were overcome by acetylation.[1]

Mechanism of Action: Signaling Pathways

Understanding the molecular mechanisms underlying the hepatoprotective effects of these compounds is vital for drug development.

This compound

Recent studies suggest that this compound exerts its protective effects, at least in part, by modulating inflammatory pathways. It has been found to suppress inflammation by inhibiting the NF-κB signaling pathway .[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits IκBα->NF-κB Degradation releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Translocates & Activates This compound This compound This compound->IKK Inhibits Inflammation Inflammation Pro-inflammatory Genes->Inflammation G Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Pre-treatment Pre-treatment Grouping->Pre-treatment Control, Model, Treatment Groups CCl4 Induction CCl4 Induction Pre-treatment->CCl4 Induction Oral gavage of test compounds Sacrifice (24h post-induction) Sacrifice (24h post-induction) CCl4 Induction->Sacrifice (24h post-induction) i.p. injection Sample Collection Sample Collection Sacrifice (24h post-induction)->Sample Collection Biochemical & Histological Analysis Biochemical & Histological Analysis Sample Collection->Biochemical & Histological Analysis Blood & Liver G Hepatocyte Isolation Hepatocyte Isolation Cell Plating & Culture Cell Plating & Culture Hepatocyte Isolation->Cell Plating & Culture Pre-incubation with Compound Pre-incubation with Compound Cell Plating & Culture->Pre-incubation with Compound D-GalN Induction D-GalN Induction Pre-incubation with Compound->D-GalN Induction Incubation (24h) Incubation (24h) D-GalN Induction->Incubation (24h) Endpoint Analysis Endpoint Analysis Incubation (24h)->Endpoint Analysis ALT & Viability Measurement ALT & Viability Measurement Endpoint Analysis->ALT & Viability Measurement

References

Goodyeroside A: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural anti-inflammatory agents, Goodyeroside A, a glycoside, is emerging as a compound of significant interest for researchers and drug development professionals. This guide provides an objective comparison of the anti-inflammatory efficacy of this compound against well-established natural compounds: curcumin, resveratrol, and quercetin. The comparison is supported by available experimental data, detailed methodologies of key experiments, and visual representations of relevant biological pathways and workflows.

Mechanism of Action: A Common Target in Inflammation

This compound has been reported to exert its anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB is a common mechanistic thread shared with curcumin, resveratrol, and quercetin, which are also known to modulate this pathway, as well as the mitogen-activated protein kinase (MAPK) signaling cascade, to exert their anti-inflammatory effects.

Quantitative Comparison of Anti-Inflammatory Efficacy

To provide a clear comparison of the anti-inflammatory potency of these natural compounds, the following tables summarize key quantitative data from in vitro and in vivo studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from various sources. Differences in experimental conditions can influence the results, and therefore, this data should be interpreted with consideration of the specific methodologies employed in each study.

Table 1: In Vitro Anti-Inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 Value (µM)Reference
This compound Data not available in searched literature. Reported to have "superior anti-inflammatory efficacy" compared to its epimer, kinsenoside.[1][1]
Curcumin 6 µM[2]
11.0 ± 0.59 µM[3]
Resveratrol ~30 µM (Significant inhibition observed)[4]
IC50 = 3.38 µM (for a dimerized analogue)[5]
Quercetin IC50 = 27 µM[6]

Table 2: In Vivo Anti-Inflammatory Activity - Inhibition of Carrageenan-Induced Paw Edema in Rodents

CompoundDoseInhibition (%)Animal ModelReference
This compound Data not available in searched literature.
Curcumin 25-100 mg/kg (p.o.)30.43 - 34.88%Rat[7][8]
200-400 mg/kg (p.o.)32.61 - 58.97%Rat[7][8]
20 mg/kg (i.v. nanoemulsion)33% (at 5h)Rat[9]
40 mg/kg (i.v. nanoemulsion)56% (at 5h)Rat[9]
Resveratrol 20 mg/kg67% reduction in edemaMouse[10]
Quercetin 10 mg/kgSignificant reduction in exudate volumeRat[11]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB_inactive NF-κB (p65/p50) IκBα_p p-IκBα IκBα->IκBα_p NFκB_active Active NF-κB (p65/p50) NFκB_inactive->NFκB_active releases NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus translocates Goodyeroside_A This compound Goodyeroside_A->IKK inhibits Other_compounds Curcumin, Resveratrol, Quercetin Other_compounds->MAPK_pathway inhibits Other_compounds->IKK inhibits Degradation Proteasomal Degradation IκBα_p->Degradation DNA DNA NFκB_nucleus->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes transcribes Inflammation Inflammation Pro_inflammatory_genes->Inflammation leads to

Caption: Anti-inflammatory signaling pathway of this compound and other compounds.

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay cell_culture RAW 264.7 Cells treatment Treatment with Compound + LPS Stimulation cell_culture->treatment no_measurement Nitric Oxide Measurement (Griess Assay) treatment->no_measurement animal_model Rodent Model (Rat/Mouse) compound_admin Compound Administration animal_model->compound_admin carrageenan_injection Carrageenan Injection (into paw) compound_admin->carrageenan_injection edema_measurement Paw Edema Measurement (Plethysmometer) carrageenan_injection->edema_measurement

Caption: General experimental workflow for evaluating anti-inflammatory compounds.

Experimental Protocols

In Vitro: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for the anti-inflammatory potential of compounds in a cellular model.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, curcumin, resveratrol, quercetin). After a pre-incubation period (typically 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. A control group is treated with LPS only.

  • Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.

  • Nitric Oxide Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-only control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of compounds in a living organism.

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping and Administration: Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound being investigated (e.g., this compound, curcumin, resveratrol, quercetin). The test compounds are usually administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer. The difference in paw volume before and after carrageenan injection represents the degree of edema.

  • Data Analysis: The percentage inhibition of edema for each group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

Western Blot Analysis for NF-κB and MAPK Signaling Proteins

This technique is used to detect and quantify specific proteins involved in the inflammatory signaling pathways, providing mechanistic insights into the action of the test compounds.

  • Cell Lysis and Protein Extraction: After treatment, cells (e.g., LPS-stimulated RAW 264.7) are washed with cold phosphate-buffered saline (PBS) and lysed using a RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to collect the supernatant containing the total protein.

  • Protein Quantification: The protein concentration of each sample is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for electrophoresis.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-p38, p38, β-actin as a loading control).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels to determine the extent of pathway activation.

Conclusion

This compound demonstrates promise as a natural anti-inflammatory agent, with its mechanism of action targeting the critical NF-κB signaling pathway. While direct quantitative comparisons with established compounds like curcumin, resveratrol, and quercetin are currently limited by the available data, the qualitative evidence suggests its potential for "superior" efficacy warrants further investigation. The data presented in this guide, alongside the detailed experimental protocols, provides a valuable resource for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of this compound in the context of inflammatory diseases. The provided visualizations of the signaling pathways and experimental workflows offer a clear conceptual framework for understanding the mechanisms and methodologies in this area of research.

References

Goodyeroside A: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive analysis of the therapeutic potential of Goodyeroside A, a naturally occurring compound, reveals a notable correlation between its in vitro and in vivo activities, particularly in the realms of hepatoprotection and anti-inflammatory effects. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of its performance, supported by experimental data and protocols.

This compound has demonstrated significant biological activity in both laboratory-based cell culture assays and within living organisms. Its efficacy is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and liver injury.

Hepatoprotective Activity: From Cell Cultures to Animal Models

The hepatoprotective effects of this compound have been substantiated through both in vitro and in vivo studies. In a key in vitro study, this compound demonstrated a significant protective effect on primary cultured rat hepatocytes injured by D-galactosamine (GalN). At a concentration of 100 μM, it significantly reduced the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of liver damage.

In a corresponding in vivo model, the efficacy of a fully acetylated analog of this compound (compound 5a) was evaluated in mice with acute liver injury induced by Concanavalin A (ConA). While this compound itself did not show protection in this specific in vivo model, its acetylated counterpart, compound 5a, administered at a dose of 100 mg/kg, led to a significant reduction in serum ALT and AST levels, highlighting the potential for structural modifications to enhance in vivo bioavailability and efficacy.

Table 1: In Vitro Hepatoprotective Activity of this compound
CompoundConcentration (μM)ALT (% of Control)AST (% of Control)
Control-100100
GalN (3.0 mM)-215.4198.7
This compound100135.2128.5
Bicyclol (Positive Control)100125.8119.3
*p < 0.05 compared to GalN group.
Table 2: In Vivo Hepatoprotective Activity of this compound Analog (5a)
Treatment GroupDose (mg/kg)ALT (U/L)AST (U/L)
Control-35.6 ± 8.485.2 ± 15.7
ConA (20 mg/kg)-2458.7 ± 567.33124.5 ± 789.1
Compound 5a + ConA1001234.5 ± 345.61567.8 ± 432.1
Bicyclol + ConA1001156.7 ± 298.71489.2 ± 387.6
*p < 0.05 compared to ConA group.

Anti-Inflammatory Activity: Targeting Key Inflammatory Mediators

This compound has been shown to possess anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.

An in vitro study demonstrated the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This compound exhibited a dose-dependent inhibitory effect on NO production with a half-maximal inhibitory concentration (IC50) of 45.6 μM.

Table 3: In Vitro Anti-Inflammatory Activity of this compound
CompoundConcentration (μM)NO Production (% of Control)
Control-100
LPS (1 μg/mL)-250.4
This compound + LPS10185.3
This compound + LPS50115.8
This compound + LPS10075.2
IC50 45.6

While specific in vivo quantitative data for the anti-inflammatory activity of this compound is not yet extensively published, its demonstrated in vitro efficacy and known mechanism of action through NF-κB inhibition suggest a strong potential for anti-inflammatory effects in animal models of inflammation.

Experimental Protocols

In Vitro Hepatoprotective Activity Assay

Primary hepatocytes are isolated from rat livers and cultured. Liver injury is induced by treating the cells with D-galactosamine (GalN). This compound is then added to the culture medium. After a set incubation period, the levels of ALT and AST in the cell culture supernatant are measured using commercially available kits. The percentage of protection is calculated by comparing the enzyme levels in the this compound-treated group to the GalN-treated control group.

In Vivo Hepatoprotective Activity Assay

Acute liver injury is induced in mice by a single intravenous injection of Concanavalin A (ConA). This compound or its analogs are administered to the mice, typically via oral gavage or intraperitoneal injection, prior to the ConA challenge. Blood samples are collected at a specified time point after ConA administration, and serum levels of ALT and AST are determined.

In Vitro Nitric Oxide (NO) Inhibition Assay

RAW 264.7 macrophage cells are cultured and stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide. Various concentrations of this compound are added to the cell culture along with LPS. The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The IC50 value is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 In Vitro Hepatoprotective Assay Isolate Rat Hepatocytes Isolate Rat Hepatocytes Culture Hepatocytes Culture Hepatocytes Isolate Rat Hepatocytes->Culture Hepatocytes Induce Injury (GalN) Induce Injury (GalN) Culture Hepatocytes->Induce Injury (GalN) Treat with this compound Treat with this compound Induce Injury (GalN)->Treat with this compound Measure ALT & AST Measure ALT & AST Treat with this compound->Measure ALT & AST

Caption: Workflow for in vitro hepatoprotective activity assessment.

G cluster_1 In Vivo Hepatoprotective Assay Administer this compound Analog Administer this compound Analog Induce Liver Injury (ConA) Induce Liver Injury (ConA) Administer this compound Analog->Induce Liver Injury (ConA) Collect Blood Samples Collect Blood Samples Induce Liver Injury (ConA)->Collect Blood Samples Measure Serum ALT & AST Measure Serum ALT & AST Collect Blood Samples->Measure Serum ALT & AST

Caption: Workflow for in vivo hepatoprotective activity assessment.

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene activates GoodyerosideA This compound GoodyerosideA->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Conclusion

The available data strongly support the therapeutic potential of this compound as a hepatoprotective and anti-inflammatory agent. While in vitro studies have provided a solid foundation for its mechanism of action and efficacy, further in vivo studies are warranted to fully elucidate its therapeutic benefits and establish a clearer correlation with in vitro findings. The development of analogs, such as the acetylated form, may offer improved pharmacokinetic properties and enhanced in vivo activity. This comparative guide serves as a valuable resource for researchers dedicated to the exploration and development of novel natural product-based therapeutics.

References

A Head-to-Head Comparison of Goodyeroside A Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Goodyeroside A, a promising natural product with significant hepatoprotective activity, has garnered increasing interest. This guide provides a head-to-head comparison of various extraction methods for this compound and structurally similar compounds, offering supporting data and detailed experimental protocols to inform your selection of the most suitable technique.

While direct comparative studies on this compound extraction are limited, research on its stereoisomer, kinsenoside, and other similar glycosides provides valuable insights into the efficacy of different extraction methodologies. This guide leverages this available data to present a comparative analysis of conventional and modern extraction techniques.

Quantitative Comparison of Extraction Methods

The selection of an extraction method significantly impacts the yield, purity, and overall efficiency of the process. The following table summarizes quantitative data from studies on the extraction of kinsenoside and other relevant glycosides, providing a comparative overview of key performance indicators.

Extraction MethodCompoundPlant SourceSolventTemperature (°C)TimeYieldPurityReference
Ultrasound-Assisted Extraction (UAE) KinsenosideAnoectochilus roxburghii16.33% Methanol3535 min32.24% DWNot Reported[1][2]
Microwave-Assisted Extraction (MAE) Rare GinsenosidesPanax quinquefoliusWater14515 minSignificantly IncreasedNot Reported[3]
Accelerated Solvent Extraction (ASE) GinsenosidesCultivated Wild Ginseng88.64% Ethanol106-13016-29 min7.45 - 32.82 mg/gNot Reported[4][5]
Supercritical Fluid Extraction (SFE) FlavonoidsHopsCO2 with 80% Ethanol50Not Reported7.8 mg/gNot Reported[6]
Conventional (Heat Reflux) Rare GinsenosidesPanax quinquefoliusWaterBoiling1 hLower than MAENot Reported[3]

DW - Dry Weight*

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction processes. Below are the experimental protocols for the key extraction methods discussed.

Ultrasound-Assisted Extraction (UAE) of Kinsenoside

This protocol is based on the optimized conditions for kinsenoside extraction from Anoectochilus roxburghii.[1][2]

  • Sample Preparation: The dried plant material is ground into a fine powder.

  • Extraction:

    • Mix the powdered plant material with a 16.33% methanol-water solution at a liquid-to-solid ratio of 10.83:1 (mL/g).

    • Place the mixture in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic waves at a controlled temperature of 35°C for a duration of 35 minutes.

  • Post-Extraction:

    • Centrifuge the mixture to separate the supernatant from the solid residue.

    • Collect the supernatant containing the extracted kinsenoside.

    • The extraction can be repeated on the residue to maximize yield.

Microwave-Assisted Extraction (MAE) of Rare Ginsenosides

This protocol is adapted from a study on the extraction of rare ginsenosides from Panax quinquefolius.[3]

  • Sample Preparation: Use powdered plant material.

  • Extraction:

    • Place the sample in a vessel with water at a material-to-solvent ratio of 1:40 (w/v).

    • Apply microwave irradiation at a power of 1600 W, maintaining a temperature of 145°C for 15 minutes.

  • Post-Extraction:

    • After extraction, filter the mixture to separate the extract from the solid plant material.

    • The extract is then typically concentrated under vacuum.

Accelerated Solvent Extraction (ASE) of Ginsenosides

This protocol is based on the extraction of ginsenosides from cultivated wild ginseng.[4][5]

  • Sample Preparation: Pack the powdered plant material into the extraction cell.

  • Extraction:

    • Set the extraction parameters on the ASE system:

      • Solvent: 88.64% ethanol

      • Temperature: 106-130°C

      • Static Time: 16-29 minutes

      • Pressure: 1500 psi

      • Flush Volume: 60%

      • Nitrogen Purge: 60 seconds

      • Static Cycles: 1

  • Post-Extraction:

    • The collected extract is evaporated to dryness, often using a rotary evaporator, and then can be freeze-dried.

Supercritical Fluid Extraction (SFE) of Flavonoids

This protocol is adapted from the extraction of flavonoids from hops and provides a general framework.[6]

  • Sample Preparation: Place the ground plant material into the extraction vessel.

  • Extraction:

    • Pressurize the system with supercritical CO2.

    • Introduce 80% ethanol as a co-solvent.

    • Maintain the extraction temperature at 50°C and the pressure at 25 MPa.

  • Post-Extraction:

    • The extracted compounds are separated from the supercritical fluid by depressurization in a collection vessel.

Visualizing the Workflow

To provide a clear overview of the general steps involved in this compound extraction and purification, the following workflow diagram has been created using Graphviz.

GoodyerosideA_Extraction_Workflow cluster_extraction Extraction Stage cluster_purification Purification Stage PlantMaterial Plant Material (e.g., Goodyera species) Grinding Grinding & Sieving PlantMaterial->Grinding Extraction Extraction Method (UAE / MAE / SFE / Conventional) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract SolventRemoval Solvent Removal (Rotary Evaporation) CrudeExtract->SolventRemoval Proceed to Purification ColumnChromatography Column Chromatography (e.g., Macroporous Resin, Silica Gel) SolventRemoval->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection PurityAnalysis Purity Analysis (HPLC, UPLC) FractionCollection->PurityAnalysis PurifiedGoodyerosideA Purified this compound PurityAnalysis->PurifiedGoodyerosideA

Caption: Generalized workflow for the extraction and purification of this compound.

Signaling Pathways

While this guide focuses on extraction methodologies, it is important to remember the biological context of this compound. Its hepatoprotective effects are likely mediated through various signaling pathways. A simplified representation of a potential pathway involved in cellular protection is shown below.

Signaling_Pathway GoodyerosideA This compound Receptor Cell Surface Receptor GoodyerosideA->Receptor SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade TranscriptionFactor Transcription Factor (e.g., Nrf2) SignalingCascade->TranscriptionFactor GeneExpression Gene Expression (Antioxidant & Protective Genes) TranscriptionFactor->GeneExpression CellularProtection Hepatoprotective Effect GeneExpression->CellularProtection

Caption: A potential signaling pathway for the hepatoprotective effects of this compound.

References

Replicating published synthesis routes for Goodyeroside A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of bioactive natural products is a critical endeavor. Goodyeroside A, a naturally occurring butanolide glucoside, has garnered significant interest for its potential therapeutic properties, including hepatoprotective effects. This guide provides a comparative analysis of the published synthetic routes to this compound, presenting key data, detailed experimental protocols, and a visual workflow to aid in the selection of the most suitable method for specific research needs.

Comparison of Synthetic Strategies

Two primary strategies for the total synthesis of this compound have been reported: a purely chemical total synthesis and a chemo-enzymatic approach. Each route offers distinct advantages and disadvantages in terms of overall yield, number of steps, and the complexity of the chemical transformations involved.

Parameter Total Chemical Synthesis Chemo-enzymatic Synthesis
Starting Material Chiral 2(5H)-furanone derivativeL-Malic acid
Key Intermediate Chiral 2(5H)-furanone(S)-3-hydroxy-γ-butyrolactone
Number of Steps 75 (4 chemical, 1 enzymatic)
Overall Yield Not explicitly stated in abstracts12.7%[1]
Key Reactions Glycosylation, DebenzylationEsterification, Reduction, Enzymatic Glycosylation
Advantages Established chemical transformationsMilder reaction conditions for glycosylation, potentially higher stereoselectivity
Disadvantages May require protecting group chemistryRequires handling of enzymes and specific buffer conditions

Experimental Protocols

Total Chemical Synthesis via Chiral 2(5H)-furanone

This route utilizes a chiral 2(5H)-furanone as a key building block to construct the stereochemistry of this compound. The synthesis proceeds through a sequence of glycosylation and deprotection steps. While the overall yield was not explicitly detailed in the referenced abstracts, the synthesis was accomplished in seven steps.[1][2]

Key Steps:

  • Preparation of the Chiral Glycoside: The synthesis begins with the reaction of a chiral 2(5H)-furanone with a suitable glucose donor to form the glycosidic bond.

  • Debenzylation: Subsequent removal of protecting groups, typically benzyl ethers, from the glucose moiety yields this compound.[1]

Chemo-enzymatic Synthesis from L-Malic Acid

This approach combines traditional chemical synthesis for the aglycone portion with an enzymatic step for the crucial glycosylation.[1] The overall yield for this five-step synthesis is reported to be 12.7%.[1]

1. Chemical Synthesis of (S)-3-hydroxy-γ-butyrolactone (Aglycone)

This part of the synthesis is a four-step chemical process starting from L-malic acid with a reported yield of 75%.[1]

  • Step 1: Acetylation of L-Malic Acid: L-malic acid is treated with acetyl chloride.

  • Step 2: Esterification: The resulting anhydride is reacted with methanol.

  • Step 3 & 4: Reduction and Cyclization: The intermediate ester is reduced and subsequently cyclized to afford (S)-3-hydroxy-γ-butyrolactone.

2. Enzymatic Glycosylation

The final step involves the stereoselective glycosylation of the synthesized aglycone using a β-D-glucosidase.[1]

  • (S)-3-hydroxy-γ-butyrolactone and glucose are dissolved in a suitable buffer-organic solvent system.

  • β-D-glucosidase is added to catalyze the formation of the glycosidic bond.

  • The reaction is incubated under optimized conditions (e.g., temperature, pH) to yield this compound. This enzymatic step has a reported yield of 16.8%.[1]

Synthesis Workflow Comparison

The following diagram illustrates the logical flow and key stages of the two primary synthetic routes to this compound.

G cluster_0 Total Chemical Synthesis cluster_1 Chemo-enzymatic Synthesis T_Start Chiral 2(5H)-furanone T_Step1 Glycosylation T_Start->T_Step1 T_Step2 Debenzylation T_Step1->T_Step2 T_End This compound T_Step2->T_End C_Start L-Malic Acid C_Step1 Chemical Synthesis (4 steps) (75% yield) C_Start->C_Step1 C_Intermediate (S)-3-hydroxy-γ-butyrolactone C_Step1->C_Intermediate C_Step2 Enzymatic Glycosylation (β-D-glucosidase, 16.8% yield) C_Intermediate->C_Step2 C_End This compound (Overall Yield: 12.7%) C_Step2->C_End

Caption: Comparison of Total Chemical and Chemo-enzymatic Synthesis Routes for this compound.

Synthesis for Structure-Activity Relationship (SAR) Studies

A stereoselective synthesis of this compound and its analogs has also been developed to explore their structure-activity relationships, particularly concerning their hepatoprotective activity.[3][4] This route also commences from (S)-malic acid, highlighting its utility as a versatile chiral starting material for accessing the core butanolide structure of this compound. The synthesis involves the preparation of a key synthon, ethyl (S)-4-(tert-butyldimethylsilyloxy)-3-hydroxybutanoate, which allows for the introduction of various substituents to probe their effect on biological activity.[4]

This comparative guide provides a foundation for researchers to make informed decisions when embarking on the synthesis of this compound. The choice between a total chemical synthesis and a chemo-enzymatic approach will depend on factors such as available resources, desired scale, and the specific goals of the research project.

References

Safety Operating Guide

Prudent Disposal of Goodyeroside A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Goodyeroside A could not be located. The following disposal procedures are based on general best practices for the management of non-hazardous chemical waste in a laboratory environment. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Chemical and Physical Properties of this compound

A summary of key data for this compound, primarily sourced from PubChem, is provided below to inform handling and disposal decisions.[1]

PropertyValue
Molecular Formula C₁₀H₁₆O₈
Molecular Weight 264.23 g/mol
CAS Number 211107-44-7
Appearance Solid (presumed)
Water Solubility Predicted to be high due to multiple hydroxyl groups
XLogP3 -2.4

Experimental Protocols: Disposal Procedures

The following step-by-step procedures are recommended for the disposal of this compound and associated materials.

Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

1. Disposal of Solid this compound (Unused or Expired):

  • Waste Collection: Collect solid this compound waste in a designated, leak-proof, and clearly labeled container.

  • Labeling: The container should be labeled as "Waste this compound" and include the chemical formula.

  • Storage: Store the waste container in a designated chemical waste storage area, away from incompatible materials, pending collection by your institution's EHS department.

  • Final Disposal: Arrange for pickup by a licensed chemical waste disposal service, following your institution's established procedures.

2. Disposal of this compound Solutions:

  • Aqueous Solutions: For small quantities of dilute aqueous solutions, consult your institutional guidelines. Some institutions may permit drain disposal for non-hazardous, water-soluble organic compounds, followed by flushing with copious amounts of water. However, without a formal hazard assessment, this is not recommended.

  • Solvent-Based Solutions: If this compound is dissolved in a flammable or hazardous solvent, the entire solution must be treated as hazardous waste.

  • Waste Collection: Collect all liquid waste containing this compound in a designated, sealed, and compatible waste container.

  • Labeling: Clearly label the container with all its contents, including the solvent and the estimated concentration of this compound.

  • Storage and Disposal: Store and dispose of the liquid waste in accordance with your institution's hazardous waste management plan.

3. Disposal of Contaminated Materials:

  • Collection: Items such as gloves, weighing papers, pipette tips, and paper towels that have come into contact with this compound should be considered chemical waste.

  • Segregation: Collect these materials in a designated, sealed plastic bag or container.

  • Labeling: Label the container as "Waste Contaminated with this compound."

  • Disposal: Dispose of the container as solid chemical waste through your institution's EHS-approved waste stream.

Spill Cleanup Procedures

In the event of a spill, follow these general guidelines:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • PPE: Wear appropriate PPE, including respiratory protection if dealing with a fine powder.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Cleanup: Carefully sweep or scoop up the spilled material and place it in a labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as contaminated waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Tips, etc.) waste_type->contaminated_materials Contaminated collect_solid Collect in a labeled, sealed container for solid chemical waste. solid_waste->collect_solid is_aqueous Is the solvent aqueous and non-hazardous? liquid_waste->is_aqueous collect_contaminated Collect in a sealed bag/container for solid chemical waste. contaminated_materials->collect_contaminated storage Store in designated chemical waste area. collect_solid->storage collect_aqueous Collect in a labeled, sealed container for aqueous chemical waste. is_aqueous->collect_aqueous Yes is_solvent Is the solvent hazardous (e.g., flammable, toxic)? is_aqueous->is_solvent No collect_aqueous->storage collect_solvent Collect in a labeled, sealed container for hazardous solvent waste. List all components. is_solvent->collect_solvent Yes collect_solvent->storage collect_contaminated->storage disposal Arrange for disposal through Institutional EHS. storage->disposal

Caption: Decision workflow for the disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Goodyeroside A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Goodyeroside A. It is designed to be a primary resource for ensuring safe handling, storage, and disposal of this compound.

Researchers and drug development professionals require clear, actionable guidance to maintain a safe laboratory environment. This guide outlines the essential personal protective equipment (PPE), procedural steps for handling, and compliant disposal methods for this compound. By adhering to these protocols, you can minimize exposure risks and ensure the integrity of your research.

Personal Protective Equipment (PPE) for this compound

Due to the absence of specific toxicity data for this compound, it is imperative to handle it as a compound with unknown hazardous potential. The following table summarizes the recommended PPE to be used at all times when handling this compound.

Protection Type Specific Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing.Protects eyes and face from accidental splashes, dust, or aerosols.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Nitrile gloves are recommended for their resistance to a broad range of chemicals.[1]
Body Protection A laboratory coat or a chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if handling the compound as a powder outside of a certified chemical fume hood, or if aerosolization is possible.Prevents inhalation of the compound, which could be a route of exposure.

Operational Plan for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Materials prep_hood->prep_materials handling_weigh 4. Weigh this compound in Hood prep_materials->handling_weigh handling_dissolve 5. Prepare Solution handling_weigh->handling_dissolve handling_exp 6. Perform Experiment handling_dissolve->handling_exp cleanup_decontaminate 7. Decontaminate Work Surfaces handling_exp->cleanup_decontaminate cleanup_waste 8. Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 9. Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocol: Step-by-Step Guidance

1. Preparation:

  • Don Appropriate PPE: Before entering the laboratory, ensure all personnel are wearing the prescribed PPE as detailed in the table above.

  • Prepare Chemical Fume Hood: All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, such as spatulas, weighing paper, vials, and solvents, and place them inside the fume hood before introducing the compound.

2. Handling:

  • Weighing: Carefully weigh the desired amount of this compound on a calibrated analytical balance inside the chemical fume hood. Avoid creating dust.

  • Solution Preparation: Add the solvent to the solid this compound in a closed container to prevent splashing or aerosolization. If sonication or heating is required, ensure the container is appropriately sealed.

  • Performing the Experiment: Conduct all experimental procedures involving this compound within the chemical fume hood.

3. Cleanup and Disposal:

  • Decontamination: After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.

  • Waste Disposal: All waste materials, including contaminated gloves, weighing paper, and excess solutions, must be disposed of as hazardous chemical waste.[2] Place solid waste in a designated, sealed container. Liquid waste should be collected in a clearly labeled, sealed waste container. Follow all institutional and local regulations for hazardous waste disposal.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Container Disposal Procedure
Solid Waste (e.g., contaminated gloves, weighing paper) Labeled, sealed plastic bag or container for solid chemical waste.Place in the designated hazardous waste collection area for your facility.
Liquid Waste (e.g., unused solutions, contaminated solvents) Labeled, sealed, and chemically compatible waste bottle.Collect in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
Sharps (e.g., contaminated needles, pipette tips) Puncture-resistant sharps container.Place in the designated sharps waste container for chemical contamination.

By implementing these safety protocols, researchers can confidently work with this compound while maintaining a high standard of laboratory safety and operational excellence. This commitment to safety is fundamental to the advancement of scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.